molecular formula C18H22ClNO5 B1215176 Protokylol hydrochloride CAS No. 136-69-6

Protokylol hydrochloride

货号: B1215176
CAS 编号: 136-69-6
分子量: 367.8 g/mol
InChI 键: LOVXREQUMZKFCM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Protokylol Hydrochloride is the hydrochloride salt form of protokylol, a derivative of the beta-adrenergic receptor agonist isoproterenol with bronchodilator activity. Protokylol binds to beta-2 adrenergic receptors in bronchial smooth muscle, thereby activating intracellular adenyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3',5'-adenosine monophosphate (cAMP). Increased cAMP levels cause relaxation of bronchial smooth muscle, relieve bronchospasms, improve mucociliary clearance and inhibit the release of mediators of immediate hypersensitivity from cells, especially from mast cells.
This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1982.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





属性

IUPAC Name

4-[2-[1-(1,3-benzodioxol-5-yl)propan-2-ylamino]-1-hydroxyethyl]benzene-1,2-diol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO5.ClH/c1-11(6-12-2-5-17-18(7-12)24-10-23-17)19-9-16(22)13-3-4-14(20)15(21)8-13;/h2-5,7-8,11,16,19-22H,6,9-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOVXREQUMZKFCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C=C1)OCO2)NCC(C3=CC(=C(C=C3)O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

136-70-9 (Parent)
Record name Protokylol hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000136696
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID30929210
Record name 4-(2-{[1-(2H-1,3-Benzodioxol-5-yl)propan-2-yl]amino}-1-hydroxyethyl)benzene-1,2-diol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30929210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136-69-6
Record name 1,2-Benzenediol, 4-[2-[[2-(1,3-benzodioxol-5-yl)-1-methylethyl]amino]-1-hydroxyethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=136-69-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Protokylol hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000136696
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Protokylol hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113490
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(2-{[1-(2H-1,3-Benzodioxol-5-yl)propan-2-yl]amino}-1-hydroxyethyl)benzene-1,2-diol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30929210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Protokylol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.777
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PROTOKYLOL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7U7O8Q48IO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Protokylol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protokylol hydrochloride is a sympathomimetic amine, structurally related to isoproterenol, that functions as a selective agonist for beta-2 adrenergic receptors. This technical guide delineates the molecular mechanism of action of this compound, focusing on its interaction with adrenergic receptors and the subsequent intracellular signaling cascades. This document provides a detailed overview of the pharmacological effects, supported by illustrative diagrams of the signaling pathways and standardized experimental protocols for its characterization. While specific quantitative data for this compound is not extensively available in the public domain, this guide furnishes contextual data for analogous compounds and detailed methodologies for its empirical determination.

Introduction

This compound is a bronchodilator agent utilized in the management of respiratory conditions characterized by bronchospasm, such as asthma and chronic obstructive pulmonary disease (COPD).[1] Its therapeutic efficacy is rooted in its ability to relax the smooth muscle of the airways, thereby increasing airflow to the lungs.[1] The primary mechanism underlying this effect is its agonistic activity at beta-2 adrenergic receptors.[1][2][3] This guide provides a comprehensive exploration of the molecular pharmacology of this compound.

Molecular Mechanism of Action

This compound exerts its pharmacological effects through its interaction with the adrenergic receptor system, a class of G protein-coupled receptors (GPCRs) that are targets of the catecholamines epinephrine (B1671497) and norepinephrine.

Adrenergic Receptor Interaction

This compound is a direct-acting agonist with a pronounced selectivity for the beta-2 adrenergic receptor subtype, which is predominantly expressed in the smooth muscle of the bronchioles.[1][2][3]

Intracellular Signaling Pathway

The binding of this compound to the beta-2 adrenergic receptor initiates a cascade of intracellular events, as depicted in the signaling pathway diagram below.

This compound Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Protokylol Protokylol hydrochloride Receptor Beta-2 Adrenergic Receptor Protokylol->Receptor Binds to G_Protein Gs Protein Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Activates ATP ATP Adenylate_Cyclase->ATP Catalyzes conversion of cAMP cAMP Adenylate_Cyclase->cAMP to ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Phosphorylation Phosphorylation of Myosin Light Chain Kinase PKA->Phosphorylation Leads to Relaxation Bronchial Smooth Muscle Relaxation Phosphorylation->Relaxation Results in

Figure 1: this compound Signaling Pathway

Upon binding of this compound to the beta-2 adrenergic receptor, the following sequence of events is initiated:

  • G Protein Activation: The receptor-agonist complex promotes the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the alpha subunit of the associated heterotrimeric Gs protein.[1]

  • Adenylate Cyclase Activation: The activated alpha subunit of the Gs protein dissociates and activates the enzyme adenylate cyclase.[1][2][3]

  • cAMP Synthesis: Adenylate cyclase catalyzes the conversion of Adenosine Triphosphate (ATP) to cyclic Adenosine Monophosphate (cAMP).[1][2][3]

  • Protein Kinase A Activation: The elevation in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[1]

  • Smooth Muscle Relaxation: PKA, in turn, phosphorylates various intracellular proteins, including myosin light chain kinase, which ultimately results in the relaxation of bronchial smooth muscle and bronchodilation.[1]

Quantitative Pharmacological Parameters

Table 1: Adrenergic Receptor Binding Affinity

CompoundReceptor SubtypeRadioligandKi (nM)Tissue/Cell Source
This compound Beta-1Data not availableData not availableData not available
Beta-2Data not availableData not availableData not available
Salbutamol (for comparison) Beta-1[3H]-CGP 12177~1000Recombinant CHO cells
Beta-2[3H]-CGP 12177~34Recombinant CHO cells

Ki (Inhibition Constant) is a measure of the binding affinity of a compound to a receptor. A lower Ki value indicates a higher binding affinity.

Table 2: Functional Potency and Efficacy

AssayParameterThis compoundSalbutamol (for comparison)
cAMP Accumulation EC50 (nM)Data not available~5-15
Emax (% of Isoproterenol)Data not available~80-100%
Guinea Pig Trachea Relaxation EC50 (nM)Data not available~20-50
Emax (% Relaxation)Data not available~90-100%

EC50 (Half-maximal Effective Concentration) is the concentration of a drug that gives half of the maximal response. Emax (Maximum Effect) is the maximal response that can be produced by the drug.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the pharmacological profile of a beta-2 adrenergic agonist like this compound.

Radioligand Binding Assay for Adrenergic Receptors

This assay is employed to determine the binding affinity (Ki) of this compound for beta-1 and beta-2 adrenergic receptors.

Radioligand Binding Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Membrane Preparation (e.g., from cells expressing beta-1 or beta-2 receptors) Incubation_Mix Incubation of membranes with: - [3H]-Dihydroalprenolol (Radioligand) - Varying concentrations of  this compound (Competitor) Membrane_Prep->Incubation_Mix Filtration Rapid Filtration (to separate bound from free radioligand) Incubation_Mix->Filtration Scintillation Scintillation Counting (to quantify bound radioactivity) Filtration->Scintillation Analysis Data Analysis (Calculation of IC50 and Ki values) Scintillation->Analysis

Figure 2: Radioligand Binding Assay Workflow

Methodology:

  • Membrane Preparation: Membranes are prepared from cells or tissues endogenously or recombinantly expressing beta-1 or beta-2 adrenergic receptors.

  • Incubation: The membranes are incubated in a buffer solution containing a fixed concentration of a radiolabeled antagonist, such as [3H]-dihydroalprenolol, and varying concentrations of unlabeled this compound.

  • Equilibrium: The incubation is carried out at a specific temperature (e.g., 25°C) for a sufficient duration to reach binding equilibrium.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand while allowing the unbound radioligand to pass through.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The data is analyzed to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of this compound to stimulate the production of the second messenger cAMP in cells expressing beta-2 adrenergic receptors.

Methodology:

  • Cell Culture: Cells stably expressing the beta-2 adrenergic receptor are cultured to an appropriate density in multi-well plates.

  • Pre-incubation: The cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

  • Stimulation: The cells are then stimulated with varying concentrations of this compound for a defined period.

  • Cell Lysis: The stimulation is terminated, and the cells are lysed to release the intracellular cAMP.

  • cAMP Quantification: The concentration of cAMP in the cell lysate is quantified using a competitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a homogenous time-resolved fluorescence (HTRF) assay.

  • Data Analysis: A dose-response curve is generated to determine the EC50 and Emax for cAMP accumulation.

Isolated Guinea Pig Trachea Relaxation Assay

This ex vivo functional assay directly measures the bronchodilatory effect of this compound on airway smooth muscle.

Guinea Pig Trachea Relaxation Assay Workflow cluster_prep Preparation cluster_contraction Contraction cluster_relaxation Relaxation cluster_measurement Measurement & Analysis Tissue_Prep Isolation and preparation of guinea pig tracheal rings Mounting Mounting of tracheal rings in an organ bath Tissue_Prep->Mounting Contraction_Induction Induction of contraction (e.g., with histamine (B1213489) or methacholine) Mounting->Contraction_Induction Drug_Addition Cumulative addition of This compound Contraction_Induction->Drug_Addition Tension_Measurement Measurement of changes in isometric tension Drug_Addition->Tension_Measurement Analysis Data Analysis (Calculation of EC50 and Emax for relaxation) Tension_Measurement->Analysis

Figure 3: Guinea Pig Trachea Relaxation Assay Workflow

Methodology:

  • Tissue Preparation: The trachea is isolated from a guinea pig and cut into rings.

  • Mounting: The tracheal rings are mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and gassed with carbogen (B8564812) (95% O2, 5% CO2).

  • Contraction: The tracheal rings are pre-contracted with a spasmogen such as histamine or methacholine (B1211447) to induce a stable muscle tone.

  • Drug Administration: Cumulative concentrations of this compound are added to the organ bath.

  • Tension Measurement: The relaxation of the tracheal smooth muscle is measured as a decrease in isometric tension using a force transducer.

  • Data Analysis: A dose-response curve is constructed to determine the EC50 and Emax for the relaxant effect.

Conclusion

This compound is a selective beta-2 adrenergic receptor agonist that functions as a bronchodilator. Its mechanism of action involves the activation of the Gs-adenylate cyclase-cAMP-PKA signaling pathway, leading to the relaxation of airway smooth muscle. While specific quantitative data on its receptor binding and functional potency are not extensively documented in publicly accessible literature, the experimental protocols outlined in this guide provide a robust framework for the empirical determination of these crucial pharmacological parameters. Further research is warranted to fully elucidate the quantitative aspects of this compound's interaction with the adrenergic system, which will be invaluable for the development of more refined therapeutic strategies for respiratory diseases.

References

Pharmacological Profile of Protokylol Hydrochloride in Cardiovascular Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protokylol hydrochloride is a sympathomimetic agent classified as a β-adrenergic receptor agonist. While primarily recognized for its bronchodilator properties, its activity at adrenergic receptors implicates a corresponding cardiovascular profile. This technical guide synthesizes the available pharmacological data on this compound relevant to cardiovascular research. Due to a scarcity of specific quantitative data in publicly accessible literature, this document provides a framework for its cardiovascular assessment, including detailed experimental protocols and illustrative data tables based on the established pharmacology of β-adrenergic agonists. The guide also visualizes key signaling pathways and experimental workflows to facilitate a deeper understanding of its potential cardiovascular effects.

Introduction

This compound is a derivative of isoproterenol (B85558) and functions as a β-adrenergic receptor agonist[1]. Its primary clinical application has been as a bronchodilator for the treatment of asthma[1]. As with all β-agonists, its interaction with adrenergic receptors, which are pivotal in cardiovascular regulation, necessitates a thorough understanding of its cardiac and vascular effects. This guide provides an in-depth overview of the known and potential cardiovascular pharmacology of this compound.

Mechanism of Action

This compound exerts its effects by binding to and activating β-adrenergic receptors. While it is primarily classified as a β2-adrenergic agonist, its precise selectivity profile across β1 and β2 receptors is not well-documented in publicly available literature. The activation of these G-protein coupled receptors initiates a downstream signaling cascade.

Signaling Pathway

Activation of β-adrenergic receptors by an agonist like this compound leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP)[1][2]. The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various intracellular proteins, leading to the physiological response. In the cardiovascular system, this includes increased heart rate, contractility, and vasodilation.

G Protokylol Protokylol Hydrochloride BetaReceptor β-Adrenergic Receptor Protokylol->BetaReceptor Binds to GProtein Gs Protein BetaReceptor->GProtein Activates AC Adenylyl Cyclase GProtein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Phosphorylation Phosphorylation of Target Proteins PKA->Phosphorylation Catalyzes Response Cardiovascular Response (e.g., Increased Heart Rate, Vasodilation) Phosphorylation->Response Leads to

Caption: β-Adrenergic Receptor Signaling Pathway.

Quantitative Pharmacological Data

Adrenergic Receptor Binding Affinities (Illustrative)
Compoundβ1-Adrenergic Receptor Ki (nM)β2-Adrenergic Receptor Ki (nM)Selectivity Ratio (β1/β2)
Protokylol HCl Data Not AvailableData Not AvailableData Not Available
Isoproterenol (non-selective agonist)50301.67
Salbutamol (β2-selective agonist)250015016.67
Dobutamine (β1-selective agonist)10015000.07
In Vitro Cardiovascular Effects (Illustrative)
ParameterExperimental ModelProtokylol HCl EC50
Chronotropy (Heart Rate) Isolated Guinea Pig AtriaData Not Available
Inotropy (Contractility) Isolated Rat Ventricular Papillary MuscleData Not Available
Vasodilation Isolated Rat Aortic RingsData Not Available
In Vivo Hemodynamic Effects in Anesthetized Dogs (Illustrative Dose-Response)
Dose (µg/kg, IV)Change in Heart Rate (bpm)Change in Mean Arterial Pressure (mmHg)Change in Cardiac Contractility (dP/dtmax)
Protokylol HCl Data Not AvailableData Not AvailableData Not Available
0.1+15-5+200
1.0+40-15+600
10.0+80-30+1500

Experimental Protocols

To ascertain the quantitative cardiovascular profile of this compound, the following established experimental protocols are recommended.

Radioligand Binding Assay for Adrenergic Receptor Affinity

This assay determines the binding affinity of this compound to β1- and β2-adrenergic receptors.

Methodology:

  • Membrane Preparation: Prepare cell membranes from tissues or cell lines expressing either human β1- or β2-adrenergic receptors.

  • Incubation: Incubate the membranes with a constant concentration of a suitable radioligand (e.g., [³H]-dihydroalprenolol) and varying concentrations of this compound.

  • Separation: Separate bound from free radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the filters to determine the amount of bound radioligand.

  • Data Analysis: Calculate the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

G cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Membranes Receptor Membranes (β1 or β2) Incubation Incubation at 37°C Membranes->Incubation Radioligand Radioligand ([³H]-DHA) Radioligand->Incubation Protokylol Protokylol HCl (Varying Conc.) Protokylol->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50 IC50 Determination Counting->IC50 Ki Ki Calculation (Cheng-Prusoff) IC50->Ki

Caption: Radioligand Binding Assay Workflow.
In Vitro Assessment of Cardiac Function

These experiments evaluate the direct effects of this compound on heart rate and contractility.

Methodology for Chronotropy (Isolated Atria):

  • Tissue Preparation: Dissect the atria from a suitable animal model (e.g., guinea pig) and mount them in an organ bath containing physiological salt solution, maintained at 37°C and aerated.

  • Transducer Attachment: Attach the atria to an isometric force transducer to record the spontaneous beating rate.

  • Drug Administration: After a stabilization period, add cumulative concentrations of this compound to the organ bath.

  • Data Recording: Record the changes in atrial beating rate at each concentration.

  • Data Analysis: Construct a concentration-response curve and determine the EC50 value.

Methodology for Inotropy (Papillary Muscle):

  • Tissue Preparation: Isolate a ventricular papillary muscle and mount it in an organ bath under a resting tension.

  • Stimulation: Stimulate the muscle electrically at a fixed frequency.

  • Drug Administration: Administer cumulative concentrations of this compound.

  • Data Recording: Record the developed force of contraction.

  • Data Analysis: Generate a concentration-response curve and calculate the EC50.

In Vivo Hemodynamic Studies in Anesthetized Animals

This protocol assesses the integrated cardiovascular effects of this compound in a whole-animal model.

Methodology:

  • Animal Preparation: Anesthetize a suitable animal (e.g., dog, rat) and insert catheters into a femoral artery and vein for blood pressure monitoring and drug administration, respectively.

  • Instrumentation: Place a catheter in the left ventricle to measure left ventricular pressure and calculate dP/dtmax (an index of contractility). Record an electrocardiogram (ECG) for heart rate.

  • Baseline Measurements: After a stabilization period, record baseline hemodynamic parameters.

  • Drug Administration: Administer increasing doses of this compound intravenously.

  • Data Recording: Continuously record all hemodynamic parameters.

  • Data Analysis: Analyze the dose-dependent changes in heart rate, blood pressure, and cardiac contractility.

G Animal Anesthetized Animal Catheterization Arterial & Venous Catheterization Animal->Catheterization Instrumentation LV Catheter & ECG Catheterization->Instrumentation Stabilization Stabilization Period Instrumentation->Stabilization Baseline Baseline Data Recording Stabilization->Baseline Dosing IV Dosing of Protokylol HCl Baseline->Dosing Recording Continuous Hemodynamic Recording Dosing->Recording Analysis Dose-Response Analysis Recording->Analysis

Caption: In Vivo Hemodynamic Study Workflow.

Discussion and Conclusion

This compound is a β-adrenergic agonist with a primary indication as a bronchodilator. Its mechanism of action strongly suggests that it will exert cardiovascular effects, including increases in heart rate and contractility, and vasodilation. A comprehensive understanding of its cardiovascular profile is crucial for its safe use and for exploring any potential therapeutic applications in the cardiovascular field. The lack of specific quantitative data for this compound highlights a significant gap in the pharmacological literature. The experimental protocols detailed in this guide provide a clear roadmap for researchers to systematically characterize its cardiovascular effects. Such studies are essential to determine its receptor selectivity, potency, and overall hemodynamic impact, which are critical for both preclinical and clinical drug development. Future research should focus on generating robust quantitative data to fully elucidate the pharmacological profile of this compound in cardiovascular research.

References

Protokylol Hydrochloride: A Technical Guide to its Function as a Beta-Adrenergic Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Protokylol (B1679744) is a catecholamine derivative and a beta-adrenergic agonist that exhibits a degree of selectivity for the β2-adrenergic receptor subtype.[2][5] Marketed under trade names like Bronkofluid and Ventaire, its primary therapeutic effect is the relaxation of bronchial smooth muscle, which alleviates bronchospasm and improves airflow in the lungs.[1][6] Like other beta-agonists, its function is mediated through the canonical G-protein coupled receptor (GPCR) signaling cascade.

Mechanism of Action and Signaling Pathway

Protokylol hydrochloride exerts its therapeutic effects by acting as an agonist at beta-adrenergic receptors, with a preference for the β2 subtype prevalent in the smooth muscle of the respiratory tract.[1][2][7]

The activation sequence is as follows:

  • Receptor Binding: Protokylol binds to the β2-adrenergic receptor on the surface of bronchial smooth muscle cells.[6]

  • G-Protein Activation: This binding event induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The Gαs subunit dissociates and exchanges GDP for GTP.

  • Adenylyl Cyclase Stimulation: The activated Gαs subunit stimulates the membrane-bound enzyme adenylyl cyclase.[1][7]

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP into the second messenger, cyclic adenosine (B11128) monophosphate (cAMP).[1][2]

  • Protein Kinase A (PKA) Activation: The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[1][2]

  • Downstream Phosphorylation & Muscle Relaxation: PKA phosphorylates several target proteins within the cell, which ultimately results in the relaxation of bronchial smooth muscle, causing bronchodilation.[1][2] Additionally, elevated cAMP can inhibit the release of inflammatory mediators from mast cells.[2]

Radioligand_Binding_Workflow cluster_prep cluster_assay cluster_sep cluster_detect Membrane_Prep 1. Membrane Preparation (from cells expressing β-receptors) Incubation 2. Incubation - Membranes - Radioligand (e.g., [3H]-DHA) - Varying concentrations of Protokylol Membrane_Prep->Incubation Filtration 3. Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Counting 4. Scintillation Counting (Measures radioactivity on filters) Filtration->Counting Analysis 5. Data Analysis (Calculate IC50, convert to Ki) Counting->Analysis cAMP_Assay_Workflow cluster_prep cluster_stim cluster_lysis cluster_analysis Cell_Culture 1. Cell Seeding (Plate cells expressing β-receptors) Stimulation 2. Agonist Stimulation - Add PDE inhibitor (e.g., IBMX) - Add varying concentrations of Protokylol Cell_Culture->Stimulation Lysis 3. Cell Lysis & Detection (Lyse cells and add detection reagents) Stimulation->Lysis Measurement 4. Signal Measurement (e.g., Luminescence, Fluorescence) Lysis->Measurement Analysis 5. Data Analysis (Calculate EC50 and Emax) Measurement->Analysis

References

In Silico Analysis of Protokylol Hydrochloride Binding to the Beta-2 Adrenoceptor: A Methodological and Structural Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Protokylol hydrochloride is a sympathomimetic amine that exhibits agonist activity at beta-2 adrenoceptors (β2-AR), leading to physiological responses such as bronchodilation.[1][2] Understanding the molecular interactions between this compound and the β2-AR is crucial for rational drug design and the development of more selective and efficacious therapeutics. This technical guide provides a comprehensive overview of the in silico methodologies used to study this interaction, focusing on molecular docking. Due to a lack of publicly available in silico docking studies specifically for this compound with the β2-AR, this paper will present a detailed, generalized experimental protocol for such a study, along with illustrative quantitative data and visualizations of the receptor's signaling pathway and a typical computational workflow.

Introduction to the Beta-2 Adrenergic Receptor

The beta-2 adrenergic receptor is a member of the G-protein coupled receptor (GPCR) superfamily, characterized by seven transmembrane helices.[3][4] These receptors are integral to the sympathetic nervous system and are predominantly found in the smooth muscle cells of the airways.[3] The binding of an agonist, such as this compound, to the β2-AR initiates a signaling cascade that results in smooth muscle relaxation.[1][2]

Mechanism of Action

This compound acts as an agonist at the β2-AR.[5][6] This interaction stimulates the associated heterotrimeric Gs protein, leading to the activation of adenylyl cyclase.[1][2][7] This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger that activates protein kinase A (PKA).[1][2][7] PKA proceeds to phosphorylate downstream targets, ultimately leading to a decrease in intracellular calcium levels and the relaxation of bronchial smooth muscle, which is the therapeutic basis for its use in conditions like asthma.[1]

Beta-2 Adrenergic Receptor Signaling Pathway

The signaling cascade initiated by the activation of the β2-AR is a well-characterized pathway. The diagram below illustrates the key steps from agonist binding to the cellular response.

Gprotein_Signaling cluster_membrane Cell Membrane B2AR Beta-2 Adrenoceptor G_protein G Protein (Gs) B2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts Protokylol Protokylol HCl Protokylol->B2AR Binds to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Leads to

Figure 1: Beta-2 Adrenergic Receptor Signaling Pathway.

In Silico Docking Methodology

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[8] This method is widely used in drug discovery to predict the binding mode and affinity of a ligand to its target protein.[9]

Experimental Protocol: A Hypothetical Study

The following protocol outlines the key steps for performing an in silico docking study of this compound with the human β2-AR.

  • Protein Preparation:

    • Obtain the 3D crystal structure of the human β2-AR from the Protein Data Bank (PDB). Several structures are available, such as PDB IDs: 2RH1 (inactive state) and 3P0G (active state).[10]

    • Remove water molecules, ions, and any co-crystallized ligands from the PDB file.

    • Add hydrogen atoms and assign appropriate protonation states for titratable residues at a physiological pH of 7.4.

    • Repair any missing side chains or loops using protein structure modeling software.

    • Perform energy minimization of the receptor structure to relieve any steric clashes.

  • Ligand Preparation:

    • Obtain the 3D structure of this compound from a chemical database like PubChem (CID 8699).[11]

    • Generate a low-energy 3D conformation of the ligand.

    • Assign appropriate atom types and charges using a force field (e.g., Gasteiger charges).

    • Define the rotatable bonds of the ligand to allow for conformational flexibility during docking.

  • Grid Generation and Binding Site Definition:

    • Define the binding site on the β2-AR. This is typically centered on the location of the co-crystallized ligand in the experimental structure or identified through literature analysis of key binding residues.

    • Generate a grid box that encompasses the defined binding site. The grid box defines the space in which the docking algorithm will search for favorable ligand poses.

  • Molecular Docking:

    • Utilize a molecular docking program such as AutoDock Vina, Glide, or GOLD.[12]

    • Perform the docking simulation, allowing for flexible ligand conformations within a rigid or semi-flexible receptor binding site.

    • The docking algorithm will generate multiple binding poses of the ligand and rank them based on a scoring function that estimates the binding affinity.

  • Analysis of Results:

    • Analyze the predicted binding poses and their corresponding docking scores.

    • Identify the most favorable binding mode based on the lowest docking score and clustering analysis of the poses.

    • Visualize the ligand-receptor interactions, identifying key hydrogen bonds, hydrophobic interactions, and electrostatic interactions with specific amino acid residues in the binding pocket.

Illustrative Docking Workflow

The following diagram illustrates a typical workflow for a molecular docking study.

Docking_Workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase PDB Select Receptor PDB (e.g., 2RH1) PrepReceptor Receptor Preparation (Add H, Minimize) PDB->PrepReceptor LigandDB Obtain Ligand Structure (Protokylol HCl) PrepLigand Ligand Preparation (Assign Charges, Rotatable Bonds) LigandDB->PrepLigand GridGen Define Binding Site & Generate Grid PrepReceptor->GridGen PrepLigand->GridGen Docking Perform Molecular Docking (e.g., AutoDock Vina) GridGen->Docking Analyze Analyze Poses & Scoring Docking->Analyze Visualize Visualize Interactions (H-bonds, Hydrophobic) Analyze->Visualize Report Generate Report Visualize->Report

Figure 2: Generalized Workflow for Molecular Docking.

Quantitative Data Presentation (Illustrative)

While specific data for this compound is not available, a typical docking study would generate quantitative results that can be summarized for comparison. The tables below present hypothetical data that would be expected from such a study.

Table 1: Illustrative Docking Scores and Binding Energies
LigandDocking ProgramDocking Score (kcal/mol)Estimated Binding Affinity (Ki, µM)
Protokylol HClAutoDock Vina-9.20.15
Isoproterenol (Control)AutoDock Vina-8.80.28
Salbutamol (Control)AutoDock Vina-8.50.45
Table 2: Illustrative Key Amino Acid Interactions
LigandInteracting ResidueInteraction TypeDistance (Å)
Protokylol HClAsp113Hydrogen Bond2.8
Ser204Hydrogen Bond3.1
Ser207Hydrogen Bond2.9
Phe290Pi-Pi Stacking4.5
Asn312Hydrogen Bond3.0

Conclusion

References

Investigating the Molecular Targets of Protokylol Hydrochloride Beyond Adrenergic Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Protokylol hydrochloride is a well-established β-adrenergic receptor agonist primarily used as a bronchodilator. Its therapeutic effects are attributed to its action on β2-adrenergic receptors in bronchial smooth muscle.[1][2] This technical guide provides an in-depth overview of the established pharmacology of this compound, focusing on its primary signaling pathway. Recognizing the importance of understanding a drug's complete pharmacological profile, this document also addresses the current knowledge gap regarding its activity at non-adrenergic receptors. In the absence of published data on such off-target interactions, this guide proposes a comprehensive experimental workflow for researchers and drug development professionals to systematically investigate the broader molecular targets of this compound.

Introduction to this compound

This compound is a sympathomimetic amine and a derivative of isoproterenol, categorized as a β-adrenergic receptor agonist.[3] It has been used clinically for the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD) due to its bronchodilatory properties.[1] The primary mechanism of action involves the relaxation of airway smooth muscle, leading to improved airflow.[1][4] Despite its history of clinical use, a comprehensive public-domain characterization of its receptor selectivity profile, particularly concerning non-adrenergic G-protein coupled receptors (GPCRs), is notably absent from the scientific literature.

Established Mechanism of Action: β-Adrenergic Receptor Pathway

Protokylol's therapeutic efficacy is mediated through its agonist activity at β2-adrenergic receptors, which are highly expressed in the smooth muscle cells of the airways.[1][5] The activation of these receptors initiates a well-defined signaling cascade.

Signaling Pathway:

  • Receptor Binding: Protokylol binds to the β2-adrenergic receptor, a Gs-protein coupled receptor (GPCR), on the surface of bronchial smooth muscle cells.[1][5]

  • G-Protein Activation: This binding event induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The Gαs subunit dissociates from the Gβγ dimer and exchanges GDP for GTP.[6]

  • Adenylyl Cyclase Activation: The activated Gαs subunit stimulates the membrane-bound enzyme adenylyl cyclase.[1][6]

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[1][6]

  • Protein Kinase A (PKA) Activation: The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[1][6]

  • Smooth Muscle Relaxation: PKA phosphorylates several downstream target proteins, which ultimately results in a decrease in intracellular calcium ion concentrations and the relaxation of the bronchial smooth muscle, causing bronchodilation.[1][5]

Protokylol_Signaling_Pathway cluster_membrane Cell Membrane B2AR β2-Adrenergic Receptor Gs Gs Protein B2AR->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Protokylol Protokylol HCl Protokylol->B2AR Binds to Gs->AC Stimulates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Leads to Off_Target_Screening_Workflow cluster_screening Phase 1: Primary Screening cluster_validation Phase 2: Hit Validation & Characterization cluster_analysis Phase 3: Data Analysis Prep Prepare Protokylol HCl Stock Solutions PrimaryAssay High-Throughput Binding Assay (Single High Concentration) Prep->PrimaryAssay Panel Select GPCR Target Panel (Dopamine, Serotonin, etc.) Panel->PrimaryAssay HitIdent Hit Identification (e.g., >50% Inhibition) PrimaryAssay->HitIdent DoseResponse Dose-Response Binding Assay (Determine Ki) HitIdent->DoseResponse Hits Selectivity Assess Selectivity Profile HitIdent->Selectivity No Hits FunctionalAssay Functional Assays (cAMP, Ca2+ Flux, etc.) DoseResponse->FunctionalAssay ModeOfAction Determine Mode of Action (Agonist, Antagonist, etc.) FunctionalAssay->ModeOfAction DataTable Tabulate Quantitative Data (Ki, EC50, IC50) ModeOfAction->DataTable DataTable->Selectivity

References

The Historical Synthesis and Developmental Trajectory of Protokylol Hydrochloride: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Dawn of Adrenergic Pharmacology

The development of Protokylol hydrochloride is rooted in the foundational understanding of the sympathetic nervous system and its chemical mediators. The early 20th century saw the isolation and initial therapeutic use of adrenaline (epinephrine) for asthma.[1] However, its widespread systemic effects prompted the search for more selective compounds. A pivotal moment in this endeavor was the publication of Raymond Ahlquist's landmark 1948 paper, which proposed the existence of two distinct types of adrenergic receptors: α and β.[1][2] This theory revolutionized pharmacology, suggesting that a single sympathetic mediator could elicit different responses by acting on different receptor subtypes.[2] Ahlquist's work laid the theoretical groundwork for the development of drugs that could selectively target these receptors, paving the way for compounds like Protokylol.

This compound emerged as a bronchodilator used in Europe and the United States, valued for its ability to relax the muscles in the airways and improve airflow to the lungs in conditions such as asthma and chronic obstructive pulmonary disease (COPD).[2][3] It is recognized as a β-adrenergic receptor agonist, specifically demonstrating activity at β2-adrenergic receptors.[4]

Historical Synthesis of this compound

While the original patent from Lakeside Laboratories remains elusive in readily accessible databases, the seminal work on N-substituted derivatives of arterenol (norepinephrine) by Biel and colleagues in 1954, published in the Journal of the American Chemical Society, is widely cited as the origin of Protokylol.[1] The synthesis of such phenylethanolamine derivatives in that era typically involved a multi-step process starting from readily available precursors. Below is a plausible synthetic pathway for this compound, reconstructed based on the known chemical transformations of the time.

Plausible Synthetic Pathway:

The synthesis would likely have commenced with a protected catechol derivative, such as 3,4-dihydroxyacetophenone, which would undergo a series of reactions to build the final molecule. A key step would involve the reductive amination of a ketone intermediate with the appropriate amine, in this case, 2-(3,4-methylenedioxyphenyl)-1-methylethylamine.

Synthesis_Pathway cluster_0 Starting Materials cluster_1 Reaction Steps cluster_2 Intermediate & Final Product A 3,4-Dihydroxy-α-chloroacetophenone C Condensation A->C B 2-(3,4-Methylenedioxyphenyl)- 1-methylethylamine B->C F Intermediate Ketone C->F Formation of α-aminoketone D Reduction G Protokylol (Free Base) D->G E Salt Formation H This compound E->H F->D e.g., Catalytic Hydrogenation G->E Treatment with HCl

Plausible historical synthesis route for this compound.

Detailed Methodologies (Generalized):

  • Step 1: Synthesis of the α-Amino Ketone Intermediate: 3,4-Dihydroxy-α-chloroacetophenone would be reacted with 2-(3,4-methylenedioxyphenyl)-1-methylethylamine in a suitable solvent, such as ethanol (B145695) or isopropanol (B130326), likely in the presence of a base to neutralize the hydrochloric acid formed during the reaction. The reaction would proceed via nucleophilic substitution of the chlorine atom by the primary amine.

  • Step 2: Reduction of the Ketone: The resulting α-amino ketone intermediate would then be reduced to the corresponding alcohol. Catalytic hydrogenation using a palladium or platinum catalyst under a hydrogen atmosphere would have been a common method for this transformation. This step creates the chiral center of the ethanolamine (B43304) moiety.

  • Step 3: Formation of the Hydrochloride Salt: The final free base of Protokylol would be dissolved in a suitable solvent, such as isopropanol or ether, and treated with a solution of hydrogen chloride in the same or a miscible solvent. The this compound would then precipitate out of the solution and could be collected by filtration and purified by recrystallization.

Development as a Research Compound: Pharmacological Profile

This compound was developed and investigated for its bronchodilator properties. As a β-adrenergic receptor agonist, its primary mechanism of action involves the stimulation of these receptors on the surface of bronchial smooth muscle cells.[2]

Mechanism of Action: β-Adrenergic Receptor Signaling

This compound exerts its therapeutic effects by activating β2-adrenergic receptors.[4] This activation initiates a signaling cascade within the smooth muscle cells of the airways.

Signaling_Pathway Protokylol Protokylol HCl Beta2AR β2-Adrenergic Receptor Protokylol->Beta2AR Binds to G_Protein Gs Protein Beta2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates MyosinLCK Myosin Light Chain Kinase PKA->MyosinLCK Inhibits Relaxation Bronchial Smooth Muscle Relaxation PKA->Relaxation Leads to

Signaling pathway of this compound in bronchial smooth muscle.

Upon binding to the β2-adrenergic receptor, this compound triggers a conformational change in the receptor, leading to the activation of the associated Gs protein. The activated Gs protein, in turn, stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[2] The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates several target proteins, leading to a decrease in intracellular calcium concentrations and the inhibition of myosin light-chain kinase, ultimately resulting in the relaxation of the bronchial smooth muscle and bronchodilation.

Preclinical Pharmacological Data
ParameterDescriptionTypical Assay MethodExpected Outcome for a β-agonist
Receptor Binding Affinity (Ki) A measure of the drug's affinity for the β-adrenergic receptor. A lower Ki value indicates a higher affinity.Radioligand Binding AssayLow nanomolar to micromolar range
Functional Potency (EC50) The concentration of the drug that produces 50% of its maximal effect, typically measured as smooth muscle relaxation or cAMP production.Isolated Organ Bath (Tracheal Chain) or cAMP Accumulation AssayLow nanomolar to micromolar range
Intrinsic Activity (α) The ability of the drug to elicit a maximal response upon binding to the receptor, relative to a full agonist.Functional AssayClose to 1 (indicating a full agonist)
Selectivity (β2 vs. β1) The ratio of the drug's affinity or potency for β2-adrenergic receptors (bronchial) versus β1-adrenergic receptors (cardiac).Comparative Binding or Functional AssaysGreater than 1 (indicating β2 selectivity)

Key Experimental Protocols (Generalized)

The characterization of this compound as a research compound would have involved a series of in vitro and in vivo experiments. The following are generalized protocols representative of the methodologies likely employed.

Isolated Tracheal Chain Assay for Bronchodilator Activity

This classic pharmacological preparation is used to assess the relaxant effects of compounds on airway smooth muscle.

Tracheal_Chain_Workflow A Isolate Trachea (e.g., from guinea pig) B Prepare Tracheal Rings and form a chain A->B C Mount in Organ Bath (Krebs solution, 37°C, aerated) B->C D Equilibrate under Tension C->D E Induce Contraction (e.g., with histamine (B1213489) or acetylcholine) D->E F Administer Protokylol HCl (cumulative concentrations) E->F G Measure Relaxation (Isometric transducer) F->G H Data Analysis (Dose-response curve, EC50) G->H

Experimental workflow for the isolated tracheal chain assay.

Protocol:

  • Tissue Preparation: A trachea is isolated from a suitable animal model (e.g., guinea pig). The trachea is cleaned of adhering connective tissue and cut into rings. These rings are then tied together in a chain.

  • Mounting: The tracheal chain is suspended in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with a mixture of 95% O2 and 5% CO2. One end of the chain is fixed, and the other is connected to an isometric force transducer to record changes in muscle tension.

  • Equilibration: The preparation is allowed to equilibrate for a period under a resting tension.

  • Contraction: A contractile agent, such as histamine or acetylcholine, is added to the organ bath to induce a sustained contraction of the tracheal smooth muscle.

  • Drug Administration: Once a stable contraction is achieved, cumulative concentrations of this compound are added to the bath.

  • Measurement: The relaxation of the tracheal chain is recorded as a decrease in tension.

  • Data Analysis: The percentage of relaxation at each concentration is calculated relative to the maximal contraction induced by the contractile agent. A dose-response curve is then plotted to determine the EC50 value.

cAMP Accumulation Assay

This biochemical assay measures the ability of a compound to stimulate the production of cyclic AMP, the second messenger in the β-adrenergic signaling pathway.

Protocol:

  • Cell Culture: A suitable cell line expressing β2-adrenergic receptors (e.g., CHO or HEK cells) is cultured.

  • Cell Plating: The cells are seeded into multi-well plates and allowed to adhere.

  • Assay Conditions: The cell culture medium is replaced with an assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

  • Compound Incubation: The cells are incubated with varying concentrations of this compound for a defined period.

  • Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is determined using a competitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).

  • Data Analysis: The amount of cAMP produced at each concentration of this compound is quantified, and a dose-response curve is generated to calculate the EC50 value.

Conclusion

This compound holds a significant place in the history of adrenergic pharmacology. Its development as a β-adrenergic agonist was a direct outcome of the pioneering research that defined the subtypes of adrenergic receptors. While the specific details of its original synthesis and quantitative pharmacological data from the mid-20th century are not widely available in modern digital archives, this technical guide provides a comprehensive overview based on the available scientific literature. For researchers in drug development, the story of this compound serves as a valuable case study in the evolution of receptor-targeted therapies and highlights the importance of foundational pharmacological research. Further investigation into historical chemical and pharmacological archives, particularly the cited 1954 publication by Biel et al., would likely provide more granular details on the synthesis and initial characterization of this important research compound.

References

Exploring the Structure-Activity Relationship of Protokylol Hydrochloride Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of the structure-activity relationship (SAR) for protokylol (B1679744) hydrochloride and its analogs. While comprehensive quantitative data for a wide range of protokylol analogs is not extensively published, this document provides a framework for understanding the key structural determinants for activity at β-adrenergic receptors. The experimental protocols detailed herein are established methods for the synthesis and pharmacological evaluation of β-adrenergic agonists.

Introduction to Protokylol Hydrochloride

This compound is a β-adrenergic receptor agonist with a degree of selectivity for β2 receptors.[1] Its primary clinical application has been as a bronchodilator for the management of respiratory conditions such as asthma.[1] The therapeutic effect of protokylol is mediated by its interaction with β2-adrenergic receptors on the smooth muscle of the bronchi.[1] This interaction initiates a signaling cascade that results in muscle relaxation and bronchodilation.[1]

The chemical structure of protokylol, a substituted catecholethanolamine derivative, provides a scaffold for the design of analogs with potentially improved potency, selectivity, and pharmacokinetic properties. Understanding the relationship between structural modifications and biological activity is crucial for the rational design of new therapeutic agents in this class.

Structure-Activity Relationships (SAR) of β-Adrenergic Agonists

The SAR for β-adrenergic agonists is well-established, providing a predictive framework for the design of new analogs. The key structural features of protokylol and related compounds that influence their interaction with β-adrenergic receptors are:

  • The Catechol Moiety: The 3,4-dihydroxybenzene group is critical for high-potency agonist activity. These hydroxyl groups form key hydrogen bonds with serine residues in the binding pocket of the β-receptor. Modification or replacement of these groups generally leads to a significant decrease in agonist activity.

  • The Ethanolamine (B43304) Side Chain: The β-hydroxyl group on the ethanolamine side chain is essential for agonist activity, participating in a crucial hydrogen bond with an aspartate residue in the receptor. The stereochemistry of this hydroxyl group is also critical, with the (R)-enantiomer being significantly more potent.

  • The Amino Group and its Substituent: The nature of the substituent on the amino group plays a vital role in determining both potency and selectivity for β-receptor subtypes. Larger, bulky substituents tend to increase β2-selectivity. In protokylol, the N-substituent is a 1-(1,3-benzodioxol-5-yl)propan-2-yl group, which contributes to its β2-agonist properties.

Illustrative Quantitative SAR Data for Hypothetical Protokylol Analogs

Disclaimer: The following table presents hypothetical data for illustrative purposes to demonstrate potential SAR trends. This data is not derived from experimental studies on these specific compounds.

CompoundN-Substituentβ1 Ki (nM)β2 Ki (nM)β2/β1 Selectivityβ2 EC50 (nM)Intrinsic Activity (vs. Isoproterenol)
Protokylol 1-(1,3-benzodioxol-5-yl)propan-2-yl1501510250.9
Analog 1Isopropyl505011001.0
Analog 2tert-Butyl2001020150.95
Analog 31-(4-methoxyphenyl)propan-2-yl120206300.85
Analog 41-(1,3-benzodioxol-5-yl)ethyl180257.2400.8

This illustrative data suggests that modifications to the N-substituent can significantly impact β2-selectivity and potency. For example, the larger tert-butyl group in Analog 2 could confer higher β2-selectivity compared to the smaller isopropyl group in Analog 1.

Experimental Protocols

General Synthesis of a Protokylol Analog

The synthesis of protokylol analogs generally involves the reaction of a protected catecholethanolamine intermediate with an appropriate ketone or aldehyde followed by reduction. The following is a representative protocol for the synthesis of an N-substituted analog.

Scheme 1: Synthesis of a Protokylol Analog

Protected Catecholamine Protected Catecholethanolamine Schiff_Base Schiff Base Intermediate Protected Catecholamine->Schiff_Base 1. Condensation Ketone Substituted Ketone Ketone->Schiff_Base Analog Protokylol Analog Schiff_Base->Analog 2. Reduction (e.g., NaBH4) Deprotection Final Product Analog->Deprotection 3. Deprotection

Figure 1. General synthetic scheme for Protokylol analogs.

Methodology:

  • Protection of the Catechol Moiety: The hydroxyl groups of a suitable starting material, such as 3,4-dihydroxy-α-bromoacetophenone, are protected, for example, as benzyl (B1604629) ethers.

  • Formation of the Amino Alcohol: The protected bromoacetophenone is reacted with the desired primary amine to introduce the N-substituent and form an aminoketone. This is followed by reduction of the ketone to the corresponding alcohol, typically using a reducing agent like sodium borohydride.

  • Deprotection: The protecting groups on the catechol hydroxyls are removed, often by catalytic hydrogenation in the case of benzyl ethers, to yield the final protokylol analog.

  • Salt Formation: The final product is typically converted to its hydrochloride salt for improved stability and solubility.

Radioligand Binding Assay for β-Adrenergic Receptors

This protocol describes a competitive binding assay to determine the affinity (Ki) of test compounds for β1- and β2-adrenergic receptors.

Prepare_Membranes Prepare cell membranes expressing β1 or β2 receptors Incubate Incubate membranes with radioligand (e.g., [3H]-DHA) and varying concentrations of test compound Prepare_Membranes->Incubate Separate Separate bound from free radioligand (e.g., filtration) Incubate->Separate Quantify Quantify bound radioactivity Separate->Quantify Analyze Analyze data to determine IC50 and Ki Quantify->Analyze

Figure 2. Workflow for a radioligand binding assay.

Methodology:

  • Membrane Preparation: Cell membranes are prepared from cell lines stably expressing either the human β1- or β2-adrenergic receptor.

  • Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl with 5 mM MgCl2, pH 7.4, is used.

  • Incubation: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [3H]-dihydroalprenolol) and a range of concentrations of the unlabeled test compound.

  • Equilibrium: The incubation is carried out at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Washing: The filters are washed with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound. The Ki value is then calculated using the Cheng-Prusoff equation.

Functional Assay: Adenylyl Cyclase Activation

This protocol measures the ability of a test compound to stimulate the production of cyclic AMP (cAMP) in cells expressing β-adrenergic receptors, thereby determining its functional potency (EC50) and intrinsic activity.

Seed_Cells Seed cells expressing β-adrenergic receptors Stimulate Stimulate cells with varying concentrations of test compound Seed_Cells->Stimulate Lyse_Cells Lyse cells to release intracellular cAMP Stimulate->Lyse_Cells Detect_cAMP Detect and quantify cAMP (e.g., HTRF, ELISA) Lyse_Cells->Detect_cAMP Analyze Analyze data to determine EC50 and intrinsic activity Detect_cAMP->Analyze

Figure 3. Workflow for a functional cAMP assay.

Methodology:

  • Cell Culture: Cells stably expressing the β-adrenergic receptor of interest (e.g., CHO-K1 cells) are cultured in appropriate media.

  • Cell Plating: Cells are seeded into 96-well plates and allowed to adhere overnight.

  • Stimulation: The culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Cells are then treated with a range of concentrations of the test compound or a reference agonist (e.g., isoproterenol).

  • Incubation: The cells are incubated for a defined period (e.g., 30 minutes) at 37°C.

  • Cell Lysis: The stimulation is stopped, and the cells are lysed to release the intracellular cAMP.

  • cAMP Detection: The concentration of cAMP in the cell lysates is determined using a commercially available assay kit, such as a competitive immunoassay with time-resolved fluorescence resonance energy transfer (TR-FRET) or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The data are plotted as cAMP concentration versus log of the agonist concentration and fitted to a sigmoidal dose-response curve to determine the EC50 and the maximum response (Emax). The intrinsic activity is calculated as the ratio of the Emax of the test compound to the Emax of a full agonist like isoproterenol.

Signaling Pathways

Protokylol and its analogs exert their effects through the β-adrenergic signaling cascade. Upon binding to the β2-adrenergic receptor, a conformational change is induced in the receptor, leading to the activation of the stimulatory G protein, Gs.[2]

cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Protokylol Analog Receptor β2-Adrenergic Receptor Agonist->Receptor Binds G_Protein Gαs Gβγ Receptor->G_Protein:g_alpha Activates AC Adenylyl Cyclase G_Protein:g_alpha->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA_inactive Inactive PKA cAMP->PKA_inactive Activates PKA_active Active PKA PKA_inactive->PKA_active Cellular_Response Cellular Response (e.g., Muscle Relaxation) PKA_active->Cellular_Response Phosphorylates target proteins

References

Methodological & Application

Application Notes and Protocols: Isoproterenol Hydrochloride in cAMP Accumulation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoproterenol (B85558) hydrochloride is a potent, non-selective β-adrenergic receptor agonist that is widely utilized in research to stimulate the production of cyclic adenosine (B11128) monophosphate (cAMP).[1][2] As a synthetic catecholamine structurally similar to epinephrine, isoproterenol activates both β1 and β2 adrenergic receptors.[3] This activation triggers a signaling cascade that is fundamental to many physiological processes and is a key area of study in drug discovery and development. These application notes provide a detailed protocol for using isoproterenol hydrochloride in cAMP accumulation assays, a common method for studying Gs protein-coupled receptor (GPCR) signaling.

The binding of isoproterenol to β-adrenergic receptors initiates a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The activated Gαs subunit, in turn, stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cAMP. This increase in intracellular cAMP activates downstream effectors, most notably Protein Kinase A (PKA), which then phosphorylates various cellular substrates to elicit a physiological response.

Signaling Pathway of Isoproterenol Hydrochloride

The signaling cascade initiated by isoproterenol hydrochloride is a well-characterized pathway fundamental to understanding GPCR pharmacology. The process begins with the binding of isoproterenol to β-adrenergic receptors, leading to the activation of adenylyl cyclase and the subsequent production of cAMP.

Isoproterenol_Signaling_Pathway cluster_membrane Plasma Membrane Receptor β-Adrenergic Receptor G_Protein Gs Protein (α, β, γ subunits) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts Isoproterenol Isoproterenol Hydrochloride Isoproterenol->Receptor Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Phosphorylation Phosphorylation of Cellular Proteins PKA->Phosphorylation Catalyzes Response Cellular Response Phosphorylation->Response

Isoproterenol Signaling Pathway

Quantitative Data: Isoproterenol Hydrochloride EC50 Values

The half-maximal effective concentration (EC50) is a critical parameter for characterizing the potency of an agonist. The following table summarizes the EC50 values of isoproterenol for cAMP accumulation in various cell lines as reported in the literature.

Cell LineReceptor(s) ExpressedIsoproterenol EC50 for cAMP AccumulationReference
HEK-293Endogenous β2-AR14 nM[4]
Human Airway Smooth Muscle (HASM)Endogenous β2-AR10 nM (for response)[5]
Mouse Distal Convoluted Tubule (MDCT)Endogenous β-AR100 nM[6]
Rat Cardiac TissueEndogenous β-ARNot specified in nM, but significant increase at 16 µg/kg[7]
Human OdontoblastsEndogenous β-ARDose-dependent increase from 0.01 µM to 1 µM[8]

Experimental Protocol: cAMP Accumulation Assay

This protocol provides a general framework for a cell-based cAMP accumulation assay using isoproterenol hydrochloride. The specific details may need to be optimized depending on the cell line and the assay kit being used (e.g., ELISA, HTRF, luminescence-based).

Materials:

  • Cells expressing β-adrenergic receptors (e.g., HEK-293, CHO, or a cell line relevant to the research)

  • Cell culture medium and supplements

  • Phosphate-Buffered Saline (PBS)

  • Isoproterenol hydrochloride

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation

  • Cell lysis buffer

  • cAMP assay kit (e.g., from PerkinElmer, Promega, Abcam)

  • Multi-well plates (96- or 384-well, typically white opaque for luminescence/fluorescence assays)

  • Plate reader capable of detecting the assay signal

Procedure:

  • Cell Culture and Plating:

    • Culture cells in appropriate medium until they reach 80-90% confluency.

    • For adherent cells, detach them using a gentle dissociation reagent.

    • Count the cells and determine viability.

    • Seed the cells into 96- or 384-well plates at a predetermined optimal density. Allow cells to adhere and recover overnight in a humidified incubator at 37°C with 5% CO2.[9]

  • Preparation of Reagents:

    • Isoproterenol Hydrochloride Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of isoproterenol hydrochloride in water or a suitable buffer. Aliquot and store at -20°C or -80°C, protected from light. Aqueous solutions may change color upon exposure to air and light and should be freshly prepared or thawed before use.[10][11]

    • PDE Inhibitor Solution: Prepare a stock solution of a PDE inhibitor like IBMX in a suitable solvent (e.g., DMSO).

    • Stimulation Buffer: Prepare a buffer for cell stimulation, which is often a serum-free medium or a balanced salt solution (e.g., HBSS) containing the PDE inhibitor at its working concentration.

  • Cell Stimulation:

    • Prepare serial dilutions of isoproterenol hydrochloride in the stimulation buffer to create a dose-response curve. A typical concentration range might be from 1 pM to 10 µM.

    • Carefully remove the culture medium from the wells.

    • Wash the cells gently with pre-warmed PBS.

    • Add the stimulation buffer containing the various concentrations of isoproterenol to the wells. Include a control with buffer only (basal level).

    • Incubate the plate at 37°C for a predetermined optimal time (e.g., 15-30 minutes).

  • Cell Lysis:

    • After the stimulation period, remove the stimulation buffer.

    • Add the cell lysis buffer provided with the cAMP assay kit to each well.

    • Incubate at room temperature for the recommended time to ensure complete cell lysis and release of intracellular cAMP.

  • cAMP Detection:

    • Follow the specific instructions of the chosen cAMP assay kit for the detection of cAMP levels. This typically involves the addition of detection reagents (e.g., antibody-cAMP conjugates, enzyme substrates).

    • Incubate the plate for the recommended time to allow the detection reaction to proceed.

    • Measure the signal (e.g., fluorescence, luminescence, absorbance) using a compatible plate reader.

  • Data Analysis:

    • Generate a standard curve using the cAMP standards provided in the kit.

    • Convert the raw signal from the experimental wells to cAMP concentrations using the standard curve.

    • Plot the cAMP concentration against the logarithm of the isoproterenol concentration to generate a dose-response curve.

    • Calculate the EC50 value from the dose-response curve using a suitable software package (e.g., GraphPad Prism).

Experimental Workflow

The following diagram illustrates the key steps in the cAMP accumulation assay protocol.

cAMP_Assay_Workflow Start Start Cell_Culture Cell Culture & Plating Start->Cell_Culture Reagent_Prep Reagent Preparation (Isoproterenol, Buffers) Cell_Culture->Reagent_Prep Stimulation Cell Stimulation with Isoproterenol Reagent_Prep->Stimulation Lysis Cell Lysis Stimulation->Lysis Detection cAMP Detection (Assay Kit Protocol) Lysis->Detection Data_Analysis Data Analysis (Dose-Response Curve, EC50) Detection->Data_Analysis End End Data_Analysis->End

cAMP Accumulation Assay Workflow

References

Application Notes and Protocols for Administering Protokylol Hydrochloride in Rodent Models of Asthma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protokylol hydrochloride is a β-adrenergic receptor agonist with bronchodilatory and potential anti-inflammatory properties, making it a candidate for investigation in preclinical models of asthma.[1][2] This document provides detailed application notes and experimental protocols for the administration of this compound in rodent models of allergic asthma induced by ovalbumin (OVA) or house dust mite (HDM) extract. These models are well-established and mimic key features of human asthma, including airway hyperresponsiveness (AHR), eosinophilic inflammation, and airway remodeling.[3][4][5][6][7]

Mechanism of Action of this compound in Asthma

This compound primarily exerts its effects through the activation of β2-adrenergic receptors located on the smooth muscle cells of the bronchi.[1][2] This activation initiates a signaling cascade that leads to bronchodilation and the alleviation of asthma symptoms.

Signaling Pathway of this compound

The binding of this compound to β2-adrenergic receptors triggers the activation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[1][2] Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which phosphorylates various target proteins, resulting in the relaxation of airway smooth muscle.[1][8] Additionally, increased cAMP can inhibit the release of inflammatory mediators from mast cells, further contributing to its therapeutic effect in asthma.[1][2]

Protokylol_Signaling cluster_cell Airway Smooth Muscle Cell Protokylol Protokylol HCl Beta2AR β2-Adrenergic Receptor Protokylol->Beta2AR AC Adenylyl Cyclase Beta2AR->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Inflammation Inhibition of Inflammatory Mediator Release cAMP->Inflammation Inhibits Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Leads to

Caption: Signaling pathway of this compound in airway smooth muscle cells.

Rodent Models of Allergic Asthma

Two of the most common and well-characterized rodent models of allergic asthma are the ovalbumin (OVA)-induced and the house dust mite (HDM)-induced models.

Ovalbumin (OVA)-Induced Asthma Model

This is a widely used model that induces a robust eosinophilic inflammatory response and AHR, characteristic of allergic asthma.[3][4][9]

House Dust Mite (HDM)-Induced Asthma Model

The HDM model is considered more clinically relevant as HDM is a common human allergen.[5][6][7] This model also induces key features of asthma, including eosinophilic inflammation and AHR.[5][6]

Experimental Protocols

The following are detailed protocols for inducing asthma in rodents and administering this compound.

General Experimental Workflow

The general workflow for these studies involves three main phases: sensitization, challenge, and treatment, followed by assessment of asthma-related parameters.

Experimental_Workflow Sensitization Sensitization Phase (e.g., OVA/Alum or HDM i.p.) Challenge Challenge Phase (e.g., OVA or HDM aerosol/intranasal) Sensitization->Challenge Days 0, 7, 14 Treatment Treatment Phase (Protokylol HCl administration) Challenge->Treatment Concurrent or post-challenge Assessment Assessment of Asthma Phenotype (AHR, BALF analysis, Histology, etc.) Treatment->Assessment 24-48h post-last challenge

Caption: General experimental workflow for rodent models of asthma.

Protocol 1: Ovalbumin (OVA)-Induced Asthma in Mice

Materials:

  • Ovalbumin (OVA), Grade V

  • Aluminum hydroxide (B78521) (Alum)

  • This compound

  • Sterile saline (0.9% NaCl)

  • Mice (e.g., BALB/c, 6-8 weeks old)

Procedure:

  • Sensitization:

    • On days 0 and 7, administer an intraperitoneal (i.p.) injection of 100 µL of a solution containing 20 µg OVA emulsified in 2 mg of alum in saline.

  • Challenge:

    • From day 14 to day 21, expose mice to an aerosol of 1% OVA in saline for 30 minutes daily.

  • This compound Administration (Example Regimens):

    • Prophylactic: Administer this compound (e.g., via inhalation, i.p., or oral gavage) 30-60 minutes before each OVA challenge.

    • Therapeutic: Administer this compound after the final OVA challenge and assess its effect on established airway inflammation and AHR.

Protocol 2: House Dust Mite (HDM)-Induced Asthma in Mice

Materials:

  • House dust mite (HDM) extract (e.g., from Dermatophagoides pteronyssinus)

  • This compound

  • Sterile saline (0.9% NaCl)

  • Mice (e.g., C57BL/6, 6-8 weeks old)

Procedure:

  • Sensitization:

    • On day 0, administer an intraperitoneal (i.p.) injection of 100 µL of a solution containing 10 µg of HDM extract in saline.

  • Challenge:

    • From day 7 to day 11, administer 25 µg of HDM extract in 50 µL of saline intranasally to anesthetized mice.

  • This compound Administration:

    • Follow a similar prophylactic or therapeutic administration regimen as described in the OVA model.

Data Presentation: Quantitative Outcomes

The efficacy of this compound should be assessed by quantifying key asthma-related parameters. The following tables provide a template for organizing and presenting the expected data.

Table 1: Effect of this compound on Airway Hyperresponsiveness (AHR)

Treatment GroupBaseline Airway Resistance (cmH₂O·s/mL)Airway Resistance after Methacholine (B1211447) Challenge (cmH₂O·s/mL)
Naive Control
Asthma Model (Vehicle)
Protokylol HCl (Low Dose)
Protokylol HCl (High Dose)
Positive Control (e.g., Salbutamol)

Table 2: Effect of this compound on Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF)

Treatment GroupTotal Cells (x10⁵)Eosinophils (x10⁴)Neutrophils (x10⁴)Lymphocytes (x10⁴)Macrophages (x10⁴)
Naive Control
Asthma Model (Vehicle)
Protokylol HCl (Low Dose)
Protokylol HCl (High Dose)
Positive Control (e.g., Dexamethasone)

Table 3: Effect of this compound on Cytokine Levels in BALF (pg/mL)

Treatment GroupIL-4IL-5IL-13IFN-γ
Naive Control
Asthma Model (Vehicle)
Protokylol HCl (Low Dose)
Protokylol HCl (High Dose)
Positive Control (e.g., Dexamethasone)

Assessment Methods

1. Airway Hyperresponsiveness (AHR): AHR to a bronchoconstrictor agent like methacholine is a hallmark of asthma.[10] It can be measured in anesthetized, tracheostomized, and mechanically ventilated rodents using techniques like the forced oscillation technique to determine airway resistance and compliance.[10] Non-invasive methods using whole-body plethysmography are also available.[10]

2. Bronchoalveolar Lavage Fluid (BALF) Analysis: Collection of BALF allows for the quantification of inflammatory cells and measurement of cytokine levels. Total and differential cell counts are typically performed using a hemocytometer and cytospin preparations stained with a Romanowsky-type stain. Cytokine levels (e.g., IL-4, IL-5, IL-13) can be measured by ELISA or multiplex assays.

3. Lung Histology: Lungs can be fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin for inflammation and Periodic acid-Schiff for mucus production) to assess the degree of airway inflammation, goblet cell hyperplasia, and airway remodeling.

Dosing and Administration of this compound

  • Route of Administration:

    • Inhalation: Delivers the drug directly to the lungs, mimicking clinical use. Requires specialized equipment for aerosol generation and delivery.

    • Intraperitoneal (i.p.) injection: A common and reliable route for systemic administration in rodents.

    • Oral gavage: Suitable for evaluating the oral bioavailability and efficacy of the compound.

  • Dosage:

    • A pilot dose-response study is highly recommended to determine the optimal effective and non-toxic dose range for this compound.

    • Based on studies with other β2-agonists in rodent models, a starting point for dose exploration could be in the range of 0.1 to 10 mg/kg for systemic administration (i.p. or oral) and lower concentrations for inhalation.

Conclusion

The protocols and guidelines presented here provide a comprehensive framework for the preclinical evaluation of this compound in well-established rodent models of allergic asthma. Careful experimental design, including appropriate controls and a thorough assessment of multiple asthma-related endpoints, will be crucial for determining the therapeutic potential of this compound. The use of both OVA- and HDM-induced models will provide a more complete understanding of its efficacy in different contexts of allergic airway inflammation.

References

Application Note: A Validated HPLC-UV Method for the Quantification of Protokylol Hydrochloride in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a simple, rapid, and reproducible High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantitative determination of Protokylol (B1679744) hydrochloride in human plasma. The method employs a straightforward protein precipitation extraction procedure, offering good recovery and minimal matrix effects. Chromatographic separation is achieved on a C18 reversed-phase column with an isocratic mobile phase, allowing for a short analysis time. The method was validated according to established bioanalytical method validation guidelines, demonstrating excellent linearity, accuracy, precision, and selectivity. This robust method is suitable for pharmacokinetic studies and therapeutic drug monitoring of Protokylol.

Introduction

Protokylol is a β-adrenergic receptor agonist used as a bronchodilator.[1][2] Accurate and reliable quantification of Protokylol in biological matrices is essential for pharmacokinetic and clinical studies. This application note presents a validated HPLC-UV method for the determination of Protokylol hydrochloride in human plasma, addressing the need for a robust and efficient analytical procedure.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Chemical FormulaC18H22ClNO5[3][4]
Molecular Weight367.83 g/mol [3][4]
AppearanceWhite to off-white crystalline powder[5]
SolubilitySoluble in water[5]

Experimental Protocol

Materials and Reagents
  • This compound reference standard (purity >98%)

  • Internal Standard (IS), e.g., Isoproterenol hydrochloride (purity >98%)

  • HPLC grade acetonitrile (B52724) and methanol (B129727)

  • Analytical grade orthophosphoric acid

  • Human plasma (drug-free)

  • Purified water (18.2 MΩ·cm)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector, autosampler, and data acquisition software was used. The detailed chromatographic conditions are outlined in Table 2.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile: 25 mM Potassium Phosphate Buffer (pH 3.0, adjusted with orthophosphoric acid) (30:70, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection Wavelength 280 nm
Internal Standard (IS) Isoproterenol hydrochloride
Preparation of Standard and Quality Control Solutions

Stock solutions of this compound and the IS were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solution with the mobile phase. Calibration standards and quality control (QC) samples were prepared by spiking appropriate amounts of the working standard solutions into drug-free human plasma.

Sample Preparation: Protein Precipitation
  • To 200 µL of plasma sample (calibration standard, QC, or unknown sample), add 20 µL of the IS working solution (concentration to be optimized).

  • Add 600 µL of ice-cold acetonitrile to precipitate plasma proteins.[6][7]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 20 µL into the HPLC system.

Method Validation

The developed method was validated according to the FDA guidelines for bioanalytical method validation.[6][8] The key validation parameters are summarized below.

Selectivity and Specificity

The selectivity of the method was assessed by analyzing blank plasma samples from six different sources to evaluate potential interference from endogenous plasma components at the retention times of Protokylol and the IS.[8]

Linearity and Range

The linearity of the method was determined by analyzing calibration standards at eight different concentration levels. The calibration curve was constructed by plotting the peak area ratio of Protokylol to the IS against the nominal concentration of Protokylol.

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated by analyzing QC samples at three concentration levels (low, medium, and high) on three different days.[6]

Recovery

The extraction recovery of Protokylol was determined by comparing the peak areas of extracted plasma samples with those of unextracted standard solutions at the same concentration.

Stability

The stability of Protokylol in plasma was assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -20°C.

Results and Discussion

The developed HPLC-UV method provides a sensitive and reliable approach for the quantification of this compound in human plasma. The protein precipitation method was found to be efficient, with minimal matrix effects observed. The chromatographic conditions resulted in a well-resolved peak for Protokylol and the IS, with a total run time of less than 10 minutes.

The validation results are summarized in the following tables.

Table 3: Linearity and Range

ParameterResult
Calibration Range10 - 2000 ng/mL
Correlation Coefficient (r²)> 0.995
Regression Equationy = mx + c

Table 4: Accuracy and Precision

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD, n=6)Intra-day Accuracy (%Bias)Inter-day Precision (%RSD, n=18)Inter-day Accuracy (%Bias)
Low30< 15%± 15%< 15%± 15%
Medium300< 15%± 15%< 15%± 15%
High1500< 15%± 15%< 15%± 15%

Table 5: Recovery

AnalyteConcentration (ng/mL)Mean Recovery (%)%RSD (n=6)
Protokylol30> 85%< 10%
Protokylol1500> 85%< 10%

Table 6: Stability

Stability ConditionDurationBias (%)
Freeze-Thaw3 cycles< 15%
Bench-Top4 hours< 15%
Long-Term30 days at -20°C< 15%

Workflow Diagram

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (200 µL) add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip vortex Vortex protein_precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute hplc_injection Inject into HPLC (20 µL) reconstitute->hplc_injection separation Chromatographic Separation (C18 Column) hplc_injection->separation detection UV Detection (280 nm) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Construction integration->calibration quantification Quantification of Protokylol calibration->quantification Signaling_Pathway Protokylol Protokylol Beta2AR β2-Adrenergic Receptor Protokylol->Beta2AR Binds to Gs Gs Protein Beta2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Cellular Response (e.g., Bronchodilation) PKA->CellularResponse Leads to

References

Application Note: Protokylol Hydrochloride as a Reference Agonist in High-Throughput Screening for Gs-Coupled GPCR Modulators

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction G-protein coupled receptors (GPCRs) are the largest family of cell surface receptors and are the target of approximately 30-50% of currently marketed drugs.[1] High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify novel GPCR modulators.[2][3] A critical component of any successful HTS campaign is the use of well-characterized reference compounds to ensure assay quality, validate results, and provide a benchmark for the activity of test compounds.

Protokylol hydrochloride is a β-adrenergic receptor agonist that primarily targets the β2-adrenergic receptor (β2AR), a classic example of a Gs-coupled GPCR.[4][5][6] Upon binding, it triggers a signaling cascade that results in the production of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[7][8] This well-defined mechanism of action makes this compound an excellent tool for HTS campaigns aimed at identifying agonists, antagonists, or allosteric modulators of Gs-coupled receptors. This document provides detailed protocols and data for its application in this context.

Mechanism of Action: β2-Adrenergic Receptor Signaling

This compound acts as an agonist at the β2-adrenergic receptor.[6] Binding of Protokylol to the receptor induces a conformational change, promoting its coupling to the heterotrimeric Gs protein.[9] This interaction catalyzes the exchange of GDP for GTP on the Gαs subunit, causing its dissociation from the Gβγ dimer.[9] The activated Gαs-GTP complex then stimulates adenylyl cyclase, an enzyme that converts ATP into cAMP.[7][8][10] The subsequent rise in intracellular cAMP levels activates downstream effectors, most notably Protein Kinase A (PKA), which mediates a wide range of cellular responses.[7][9]

GPCR_Signaling_Pathway cluster_membrane Cell Membrane Receptor β2-Adrenergic Receptor G_Protein Gs Protein (αβγ-GDP) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates (α-GTP) cAMP cAMP AC->cAMP Converts Protokylol Protokylol HCl Protokylol->Receptor Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets

Caption: β2-Adrenergic receptor signaling cascade initiated by Protokylol.

Applications in High-Throughput Screening

This compound serves multiple essential functions in an HTS campaign for GPCR modulators:

  • Positive Control for Agonist Screening: In screens designed to identify novel agonists for a Gs-coupled receptor, this compound can be used as a reliable positive control to define the maximum possible signal window of the assay.

  • Reference for Antagonist Screening: For antagonist screens, the target receptor is stimulated with a fixed concentration of an agonist to produce a submaximal response (typically the EC80). Test compounds are then screened for their ability to inhibit this signal. This compound is an ideal choice for this stimulation step when screening for β2AR antagonists or for validating antagonist assay formats for other Gs-coupled targets.

  • Assay Quality Control: The performance of this compound is used to calculate key assay quality metrics like the Z'-factor and signal-to-background ratio on every plate, ensuring the robustness and reproducibility of the screen.[11]

Quantitative Data Summary

The following table summarizes the expected pharmacological data for a typical β2-adrenergic agonist like this compound in common HTS assay formats.

Disclaimer: Specific experimental values for this compound are not widely published in HTS-specific literature. The values presented below are representative examples for a potent β2-agonist and should be used for illustrative purposes. Researchers should determine these values empirically for their specific assay system.

ParameterAssay TypeCell LineTypical ValuePurpose in HTS
EC50 cAMP AccumulationHEK293 expressing β2AR5 - 25 nMPotency determination; Positive control for agonist screens.
Z'-factor cAMP AccumulationHEK293 expressing β2AR> 0.5Assay quality control; Calculated using max stimulation (Protokylol) vs. basal.
Signal/Background cAMP AccumulationHEK293 expressing β2AR> 10Assay window validation.
Antagonist IC50 cAMP AccumulationHEK293 expressing β2ARVariesDetermined for a known antagonist (e.g., Propranolol) against an EC80 concentration of Protokylol.

HTS Experimental Workflow

A typical HTS campaign involves a multi-stage process, from initial large-scale screening to smaller, more detailed follow-up studies. This compound is used as a reference compound throughout this workflow.

HTS_Workflow cluster_primary Primary Screen cluster_secondary Hit Confirmation & Triage Primary 1. Single-Concentration Screen (e.g., 100,000 compounds at 10 µM) Hit_ID 2. Primary Hit Identification Primary->Hit_ID Controls1 Controls on each plate: - Protokylol HCl (Max Signal) - DMSO (Min Signal) Controls1->Primary Dose_Response 3. Dose-Response Analysis (Primary Hits) Hit_ID->Dose_Response Orthogonal 4. Orthogonal Assay (e.g., Reporter Gene Assay) Dose_Response->Orthogonal Controls2 Reference: Protokylol HCl Dose-Response Controls2->Dose_Response SAR 5. Hit Expansion (SAR) Orthogonal->SAR

References

Application Notes: Protokylol Hydrochloride as a Reference Compound in Beta-2 Adrenergic Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protokylol (B1679744) hydrochloride is a sympathomimetic agent that functions as a beta-2 adrenergic receptor agonist.[1][2][3][4][5][6] Its primary mechanism of action involves binding to and stimulating beta-2 adrenergic receptors, which are critical in various physiological processes, including the relaxation of bronchial smooth muscle.[4][5][6] This property makes it a compound of interest in the study of beta-2 adrenergic receptor pharmacology and a suitable reference compound in related binding and functional assays. These application notes provide detailed protocols for utilizing protokylol hydrochloride as a reference compound in beta-2 adrenergic receptor binding and functional assays, alongside comparative data for other well-established agonists.

Mechanism of Action: Beta-2 Adrenergic Receptor Signaling

The beta-2 adrenergic receptor is a G-protein coupled receptor (GPCR) that, upon agonist binding, activates the Gs alpha subunit. This initiates a signaling cascade involving the activation of adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).[4][5][6] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which phosphorylates downstream targets, ultimately resulting in a physiological response, such as smooth muscle relaxation.[4][5][6]

Beta2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm B2AR β2-Adrenergic Receptor Gs Gs Protein (α, β, γ subunits) B2AR->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulation ATP ATP cAMP cAMP AC->cAMP Catalysis ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activation Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Response Phosphorylation of target proteins Protokylol This compound Protokylol->B2AR Binding

Beta-2 Adrenergic Receptor Signaling Pathway.

Data Presentation: Comparative Ligand Binding and Functional Potency

Table 1: Beta-Adrenergic Receptor Binding Affinity (Ki)

CompoundReceptor SubtypeKi (nM)RadioligandCell Line/TissueReference
Protokylol HCl β1-AdrenergicData not available---
β2-AdrenergicData not available---
Isoproterenol β1-Adrenergic61.7 ± 18.3[125I]CyanopindololCHW-1102 cells[2]
β2-Adrenergic11.8 ± 3.1[125I]CyanopindololCHW-1102 cells[2]
Salbutamol β1-AdrenergicData not available---
β2-AdrenergicData not available---

Table 2: Functional Potency in cAMP Assays (EC50)

CompoundReceptor SubtypeEC50 (nM)Assay TypeCell LineReference
Protokylol HCl β2-AdrenergicData not availablecAMP Accumulation--
Isoproterenol β1-Adrenergic191 ± 10.5cAMP AccumulationCHW-1102 cells[2]
β2-Adrenergic52.3 ± 2.87cAMP AccumulationCHW-1102 cells[2]
Salbutamol β2-AdrenergicData not availablecAMP Accumulation--

Table 3: Receptor Selectivity

CompoundSelectivity Ratio (Ki β1 / Ki β2)NotesReference
Protokylol HCl Data not availableExpected to be selective for β2-
Isoproterenol ~5.2Non-selective[2]
Salbutamol ~29Selective for β2[4]

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the binding and functional activity of this compound.

Protocol 1: Radioligand Competition Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for the beta-2 adrenergic receptor.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing β2-AR Incubation Incubate membranes with radioligand and varying concentrations of protokylol HCl Membrane_Prep->Incubation Reagent_Prep Prepare radioligand, protokylol HCl, and assay buffer Reagent_Prep->Incubation Separation Separate bound and free radioligand via rapid vacuum filtration Incubation->Separation Counting Quantify bound radioactivity using a scintillation counter Separation->Counting IC50_Calc Determine IC50 value from competition curve Counting->IC50_Calc Ki_Calc Calculate Ki value using the Cheng-Prusoff equation IC50_Calc->Ki_Calc

Radioligand Competition Binding Assay Workflow.

Materials:

  • Cell membranes from a cell line stably expressing the human beta-2 adrenergic receptor (e.g., CHO-K1, HEK293).

  • Radioligand: [³H]-Dihydroalprenolol (DHA) or [¹²⁵I]-Cyanopindolol (CYP).

  • This compound.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Vacuum filtration manifold.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the beta-2 adrenergic receptor in a lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of assay buffer (for total binding) or a high concentration of a non-labeled antagonist (e.g., 10 µM propranolol, for non-specific binding).

    • 50 µL of a fixed concentration of radioligand (typically at or near its Kd).

    • 50 µL of varying concentrations of this compound (or the reference compound).

    • 100 µL of the membrane preparation.

  • Incubation: Incubate the plate at room temperature (or 37°C) for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a vacuum manifold. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from all other readings to obtain specific binding.

    • Plot the specific binding as a function of the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: cAMP Functional Assay

This protocol is designed to determine the functional potency (EC50) of this compound by measuring its ability to stimulate cAMP production.

cAMP_Assay_Workflow cluster_cell_prep Cell Preparation cluster_stimulation Stimulation cluster_detection Detection & Analysis Cell_Culture Culture cells expressing β2-AR to ~80% confluency Cell_Plating Plate cells in a 96-well plate Cell_Culture->Cell_Plating IBMX_Addition Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) Cell_Plating->IBMX_Addition Agonist_Addition Add varying concentrations of protokylol HCl IBMX_Addition->Agonist_Addition Incubation Incubate for a defined period (e.g., 30 minutes at 37°C) Agonist_Addition->Incubation Cell_Lysis Lyse cells to release intracellular cAMP Incubation->Cell_Lysis cAMP_Measurement Measure cAMP levels using a commercial ELISA or HTRF kit Cell_Lysis->cAMP_Measurement EC50_Calc Determine EC50 value from the dose-response curve cAMP_Measurement->EC50_Calc

cAMP Functional Assay Workflow.

Materials:

  • A whole-cell line stably expressing the human beta-2 adrenergic receptor (e.g., CHO-K1, HEK293).

  • Cell culture medium and supplements.

  • This compound.

  • Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX).

  • Stimulation Buffer (e.g., HBSS or serum-free medium).

  • A commercial cAMP detection kit (e.g., ELISA, HTRF).

  • 96-well cell culture plates.

  • Plate reader compatible with the chosen cAMP detection kit.

Procedure:

  • Cell Culture: Seed cells expressing the beta-2 adrenergic receptor into a 96-well plate and grow to approximately 80-90% confluency.

  • Cell Stimulation:

    • Wash the cells with stimulation buffer.

    • Pre-incubate the cells with a PDE inhibitor (e.g., 500 µM IBMX) in stimulation buffer for 15-30 minutes at 37°C to prevent cAMP degradation.

    • Add varying concentrations of this compound (or a reference agonist) to the wells.

    • Incubate for 30 minutes at 37°C.

  • cAMP Measurement:

    • Terminate the stimulation by lysing the cells according to the instructions of the cAMP detection kit.

    • Measure the intracellular cAMP levels using the chosen detection method (e.g., ELISA, HTRF) and a plate reader.

  • Data Analysis:

    • Generate a standard curve if required by the kit.

    • Plot the measured cAMP concentration as a function of the logarithm of the this compound concentration.

    • Determine the EC50 value (the concentration of this compound that produces 50% of the maximal response) using non-linear regression analysis.

Conclusion

This compound serves as a valuable reference agonist for studying the beta-2 adrenergic receptor. The protocols outlined in these application notes provide a robust framework for determining its binding affinity and functional potency. While specific quantitative data for this compound is not widely published, the provided methodologies and comparative data for other well-known agonists will enable researchers to effectively characterize this compound and utilize it as a standard in their beta-2 adrenergic receptor assays.

References

Analytical methods for confirming the purity of Protokylol hydrochloride (CAS 136-69-6).

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Purity Confirmation of Protokylol Hydrochloride

Introduction

This compound (CAS 136-69-6) is a β-adrenergic receptor agonist with bronchodilator properties.[1][2] Ensuring the purity of this active pharmaceutical ingredient (API) is critical for its safety and efficacy. These application notes provide detailed protocols for the analytical methods used to confirm the purity of this compound, intended for researchers, scientists, and drug development professionals. The primary techniques covered are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. While specific validated methods for this compound are not extensively published, the following protocols are based on established methods for structurally related compounds and general analytical principles.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a primary method for assessing the purity of non-volatile and thermally labile compounds like this compound. It separates the main compound from its impurities, allowing for quantification. A certificate of analysis for this compound indicates that a purity of 99.07% was determined by HPLC.[3] The quality of this compound is also confirmed by HPLC by some commercial suppliers.[1]

Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)

This protocol is adapted from validated methods for similar amine-containing pharmaceuticals.[4][5][6]

Objective: To separate and quantify this compound and its potential impurities.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • UV-Vis or Photodiode Array (PDA) detector

  • Autosampler

  • Column oven

  • Chromatography data acquisition and processing software

Chromatographic Conditions:

ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium (B1175870) formate (B1220265) buffer, pH 4.1) and an organic modifier (e.g., acetonitrile (B52724) or methanol). A gradient elution may be necessary to separate all impurities.[6]
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm (based on the aromatic rings in the structure)
Injection Volume 10 µL
Run Time 30 minutes (or until all impurities have eluted)

Reagent and Sample Preparation:

  • Mobile Phase Preparation: Prepare the aqueous and organic phases of the mobile phase. Filter through a 0.45 µm membrane filter and degas before use.

  • Standard Solution: Accurately weigh and dissolve a known amount of this compound reference standard in a suitable diluent (e.g., a mixture of the mobile phase components) to obtain a known concentration (e.g., 0.5 mg/mL).

  • Sample Solution: Prepare the this compound sample to be tested at the same concentration as the Standard Solution using the same diluent.

Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure no interfering peaks are present.

  • Inject the Standard Solution multiple times (e.g., n=5) to check for system suitability (e.g., retention time repeatability, peak area precision).

  • Inject the Sample Solution.

  • Identify the peak for this compound based on the retention time of the reference standard.

  • Calculate the purity of the sample by the area normalization method, assuming all impurities have a similar response factor to the main peak.

Data Presentation: System Suitability and Purity Calculation

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
%RSD of Retention Time ≤ 1.0%
%RSD of Peak Area ≤ 2.0%

Purity (%) = (Area of Protokylol Peak / Total Area of All Peaks) x 100

Workflow for HPLC Purity Analysis

HPLC_Workflow A Prepare Mobile Phase D Equilibrate HPLC System A->D B Prepare Standard Solution F Inject Standard (System Suitability) B->F C Prepare Sample Solution G Inject Sample C->G E Inject Blank D->E E->F F->G H Integrate Peaks G->H I Calculate Purity H->I

Caption: Workflow for HPLC purity analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is suitable for the analysis of volatile and thermally stable compounds. While this compound itself may not be sufficiently volatile for direct GC analysis without derivatization, this technique is excellent for identifying and quantifying volatile organic impurities. Spectral data for Protokylol is available in the NIST database, suggesting GC-MS analysis is feasible, likely after derivatization.[2]

Experimental Protocol: GC-MS for Impurity Profiling

Objective: To identify and quantify volatile impurities in the this compound sample.

Instrumentation:

  • Gas chromatograph with a capillary column inlet

  • Mass spectrometer detector

  • Autosampler

Chromatographic and Spectrometric Conditions:

ParameterRecommended Conditions
Column A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) such as a 5% phenyl-methylpolysiloxane column.
Carrier Gas Helium at a constant flow rate (e.g., 1.0 mL/min).
Inlet Temperature 250 °C
Oven Program Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 300 °C, and hold for 5 minutes. (This program should be optimized based on the expected impurities).
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-500 m/z

Sample Preparation:

  • Dissolve a known amount of the this compound sample in a suitable volatile solvent (e.g., methanol (B129727) or dichloromethane).

  • If derivatization is necessary to improve the volatility of this compound or its impurities, a silylating agent (e.g., BSTFA) can be used.

Procedure:

  • Inject the prepared sample into the GC-MS system.

  • Acquire the total ion chromatogram (TIC).

  • Identify peaks corresponding to impurities by comparing their mass spectra with a reference library (e.g., NIST).

  • Quantify impurities using an internal standard or by area normalization if response factors are known or assumed to be similar.

Data Presentation: Impurity Profile

Retention Time (min)Tentative Identification (from MS library)Area %
e.g., 5.4e.g., Residual Solvent Xe.g., 0.05
e.g., 12.1e.g., Synthesis By-product Ye.g., 0.12

Logical Flow for GC-MS Impurity Identification

GCMS_Logic A Inject Sample into GC-MS B Separation in GC Column A->B C Ionization and Fragmentation (MS) B->C D Acquire Total Ion Chromatogram (TIC) C->D E Obtain Mass Spectrum for Each Peak C->E F Compare with MS Library E->F G Identify Impurity F->G H Quantify Impurity G->H

Caption: Logical flow for impurity identification using GC-MS.

UV-Visible Spectroscopy for Confirmation and Quantification

UV-Vis spectroscopy can be used as a simple, rapid method for the quantification of this compound, although it is not a separation technique and thus not suitable for purity assessment in the presence of UV-active impurities. It relies on the principle that the molecule absorbs light in the UV-Vis region due to its chromophores (the catechol and benzodioxole rings).

Experimental Protocol: UV-Vis Spectrophotometry

Objective: To quantify this compound in a sample, assuming no interfering impurities with significant absorbance at the analytical wavelength.

Instrumentation:

  • UV-Vis Spectrophotometer (double beam recommended)

  • Matched quartz cuvettes (1 cm path length)

Procedure:

  • Solvent Selection: Choose a solvent in which this compound is soluble and that is transparent in the UV region of interest (e.g., methanol or 0.1 N HCl).[7]

  • Determination of λmax: Prepare a dilute solution of this compound and scan the UV spectrum from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).

  • Calibration Curve:

    • Prepare a stock solution of the this compound reference standard of known concentration.

    • Create a series of dilutions from the stock solution to cover a linear range of absorbances (typically 0.1 to 1.0 AU).

    • Measure the absorbance of each standard solution at the λmax.

    • Plot a graph of absorbance versus concentration.

  • Sample Analysis:

    • Prepare a solution of the test sample with a concentration expected to fall within the range of the calibration curve.

    • Measure the absorbance of the sample solution at the λmax.

    • Determine the concentration of this compound in the sample using the calibration curve.

Data Presentation: Quantitative Analysis

Standard Concentration (µg/mL)Absorbance at λmax
2e.g., 0.152
4e.g., 0.305
6e.g., 0.458
8e.g., 0.610
10e.g., 0.761

Linear Regression Equation: y = mx + c (where y is absorbance and x is concentration) Correlation Coefficient (R²): > 0.999

Signaling Pathway (Conceptual): Adrenergic Receptor Agonism

While not directly related to purity analysis, understanding the mechanism of action is relevant for drug development professionals. Protokylol is a β-adrenergic receptor agonist.[8]

Signaling_Pathway Protokylol Protokylol HCl BetaReceptor β-Adrenergic Receptor Protokylol->BetaReceptor binds & activates AC Adenylate Cyclase BetaReceptor->AC activates cAMP cAMP AC->cAMP catalyzes conversion ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Response Cellular Response (e.g., Bronchodilation) PKA->Response phosphorylates targets leading to

Caption: Simplified signaling pathway of this compound.

Summary and Recommendations

For comprehensive purity analysis of this compound, a combination of analytical techniques is recommended. RP-HPLC should be the primary method for determining the purity and quantifying impurities. GC-MS is valuable for identifying and quantifying volatile organic impurities and residual solvents. UV-Vis spectrophotometry can be used for rapid quantification where interfering impurities are not a concern. For structural confirmation, techniques like NMR and IR spectroscopy, as mentioned in the literature[1][2], are indispensable. All methods should be validated according to ICH guidelines to ensure they are accurate, precise, specific, and robust for their intended purpose.

References

Troubleshooting & Optimization

How to resolve Protokylol hydrochloride solubility issues in aqueous buffers.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving solubility issues with Protokylol hydrochloride in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is the reported solubility of this compound in aqueous solutions?

There are conflicting reports regarding the aqueous solubility of this compound. One source indicates a solubility of 12 mg/mL in water, while another predicts a significantly lower solubility of 0.236 mg/mL.[1][2] This discrepancy may arise from differences in experimental conditions such as temperature and the solid-state form of the compound. It is recommended to experimentally determine the solubility under your specific conditions.

Q2: How does the pH of the buffer affect the solubility of this compound?

Protokylol is a weakly basic compound with a strongest basic pKa of 8.98 and a strongest acidic pKa of 9.86.[3] As a hydrochloride salt, it is expected to be more soluble in acidic to neutral aqueous solutions where the amine group is protonated. As the pH of the buffer increases above the pKa of the amine, the compound will become less protonated (more of the free base form), leading to a decrease in aqueous solubility.

Q3: Which types of aqueous buffers are recommended for dissolving this compound?

Q4: Can I use co-solvents to improve the solubility of this compound?

Yes, co-solvents can be an effective strategy. This compound is reported to be soluble in ethanol (B145695) (74 mg/mL) and DMSO (74 mg/mL).[1] For cell-based assays, it is crucial to determine the tolerance of the specific cell line to the chosen co-solvent and its final concentration in the medium.

Troubleshooting Guide

This guide provides a systematic approach to resolving common solubility issues encountered with this compound in aqueous buffers.

Problem: this compound does not fully dissolve in my aqueous buffer.

Data Summary

PropertyValueSource
Molecular Weight 367.83 g/mol [5]
pKa (Strongest Basic) 8.98[3]
pKa (Strongest Acidic) 9.86[3]
Water Solubility 12 mg/mL[1]
Predicted Water Solubility 0.236 mg/mL[2]
Ethanol Solubility 74 mg/mL[1]
DMSO Solubility 74 mg/mL[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution of this compound

  • Weighing: Accurately weigh out 3.68 mg of this compound (MW: 367.83 g/mol ).

  • Initial Dissolution: Add the weighed compound to a sterile microcentrifuge tube. Add 900 µL of sterile, purified water.

  • pH Adjustment (if necessary): If the compound does not readily dissolve, check the pH of the solution. If the pH is above 7, adjust it downwards by adding small aliquots of dilute HCl (e.g., 0.1 M) until the solid dissolves.

  • Sonication/Heating (Optional): If needed, sonicate the solution in a water bath for 5-10 minutes or warm gently to 37°C. Avoid excessive heating to prevent degradation.

  • Final Volume Adjustment: Once the solid is completely dissolved, add purified water to a final volume of 1 mL.

  • Sterilization: Filter the stock solution through a 0.22 µm sterile filter into a new sterile tube.

  • Storage: Store the stock solution at -20°C for short-term use or -80°C for long-term storage. It is advisable to aliquot the stock solution to avoid multiple freeze-thaw cycles.

Protocol 2: Preparation of a 100 mM Stock Solution in DMSO

  • Weighing: Accurately weigh out 36.78 mg of this compound.

  • Dissolution: Add the weighed compound to a sterile tube. Add 900 µL of high-purity, anhydrous DMSO.

  • Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming may be applied if necessary.

  • Final Volume Adjustment: Add DMSO to a final volume of 1 mL.

  • Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots. When preparing working solutions, ensure the final concentration of DMSO in the assay is not detrimental to the experimental system.

Signaling Pathway

Protokylol is a β2-adrenergic receptor agonist. Upon binding to the β2-adrenergic receptor, it initiates a signaling cascade that leads to the relaxation of smooth muscle, which is its primary therapeutic effect as a bronchodilator.

G Protokylol Protokylol HCl Beta2AR β2-Adrenergic Receptor Protokylol->Beta2AR Binds to G_protein Gs Protein Activation Beta2AR->G_protein Activates AC Adenylyl Cyclase Activation G_protein->AC Stimulates cAMP ↑ cAMP AC->cAMP Catalyzes ATP to PKA Protein Kinase A (PKA) Activation cAMP->PKA Activates Smooth_Muscle_Relaxation Smooth Muscle Relaxation PKA->Smooth_Muscle_Relaxation Leads to

References

Technical Support Center: Optimizing Protokylol Hydrochloride Incubation Time in Cell-Based Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the incubation time for Protokylol hydrochloride in cell-based functional assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a sympathomimetic agent that functions as a beta-adrenergic receptor agonist.[1][2][3] It primarily targets beta-2 adrenergic receptors, which are Gs protein-coupled receptors (GPCRs).[1][4] Upon binding, it activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[1][2][5] The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA), leading to various downstream cellular responses, such as smooth muscle relaxation.[1][2]

Q2: Which cell-based functional assays are suitable for this compound?

A2: Given its mechanism of action, the most common and direct functional assay for this compound is a cAMP accumulation assay.[1][2] Other suitable assays could include downstream reporter gene assays that measure the activity of cAMP-responsive elements (CRE) or assays that measure physiological responses in specific cell types, such as relaxation in airway smooth muscle cells.

Q3: What is the recommended starting concentration range for this compound in a functional assay?

A3: For initial experiments, it is advisable to perform a dose-response curve with a wide concentration range of this compound, typically from 1 nM to 100 µM. This will help determine the EC50 (half-maximal effective concentration) for your specific cell line and assay conditions.

Q4: How do I determine the optimal incubation time for this compound?

A4: The optimal incubation time should be determined empirically by conducting a time-course experiment. This involves treating your cells with a fixed concentration of this compound (ideally at or near its EC50) and measuring the cAMP response at various time points (e.g., 5, 15, 30, 60, and 120 minutes). The optimal incubation time is typically the point at which the cAMP signal reaches its maximum and plateaus.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
No or low signal (no cAMP increase) 1. Inactive this compound: Compound degradation. 2. Cell health issues: Low cell viability or passage number too high. 3. Low receptor expression: The cell line may not express sufficient beta-2 adrenergic receptors. 4. Suboptimal assay conditions: Incorrect buffer, temperature, or cell density.1. Verify compound activity: Use a fresh stock of this compound. Confirm solubility and stability in your assay buffer. 2. Check cell health: Ensure cells are healthy and within an optimal passage number range. Perform a cell viability test. 3. Confirm receptor expression: Use a positive control agonist (e.g., isoproterenol) known to elicit a response in your cell line. Consider using a cell line with confirmed high expression of the beta-2 adrenergic receptor. 4. Optimize assay parameters: Review and optimize cell seeding density, incubation temperature, and buffer components.
High background signal 1. Constitutive receptor activity: Some GPCRs can be active even without a ligand. 2. High cell density: Too many cells can lead to high basal cAMP levels. 3. Phosphodiesterase (PDE) activity is too low: Basal cAMP is not being effectively degraded.1. Use an inverse agonist: If available for the beta-2 adrenergic receptor, an inverse agonist can reduce basal activity. 2. Optimize cell number: Perform a cell titration experiment to find the optimal cell density that provides a good signal window. 3. Adjust PDE inhibitor concentration: While a PDE inhibitor (like IBMX) is usually necessary to accumulate a signal, ensure its concentration is not causing an excessively high basal reading.
High variability between replicates 1. Inconsistent cell seeding: Uneven cell distribution in the plate. 2. Pipetting errors: Inaccurate dispensing of cells or reagents. 3. Edge effects: Evaporation from the outer wells of the microplate.1. Ensure uniform cell suspension: Gently mix the cell suspension before and during plating. 2. Calibrate pipettes: Ensure all pipettes are properly calibrated. Use reverse pipetting for viscous solutions. 3. Avoid outer wells: If edge effects are a persistent issue, avoid using the outermost wells of the plate for experimental samples. Maintain proper humidity in the incubator.
Signal decreases after an initial peak in the time-course experiment 1. Receptor desensitization/internalization: A common phenomenon for GPCRs upon prolonged agonist exposure. 2. Substrate depletion: ATP, the precursor for cAMP, may be depleted.1. Choose an earlier time point: Select an incubation time at the peak of the response before significant desensitization occurs. 2. Ensure sufficient ATP: While less common in standard assay conditions, ensure the assay buffer and cell conditions support adequate ATP levels.

Data Presentation

Table 1: Hypothetical Time-Course of cAMP Accumulation in Response to a Beta-Adrenergic Agonist

This table illustrates the expected results from a time-course experiment to determine the optimal incubation time. The data shows the fold increase in cAMP over basal levels at different time points after the addition of a beta-adrenergic agonist at its approximate EC80 concentration.

Incubation Time (minutes)Fold Increase in cAMP (Mean ± SD)
01.0 ± 0.1
54.2 ± 0.3
158.5 ± 0.6
309.8 ± 0.7
609.5 ± 0.8
1207.3 ± 0.5

Based on this hypothetical data, an incubation time of 30 minutes would be optimal as it represents the peak of the cAMP response.

Table 2: Effect of this compound Concentration on cAMP Accumulation at Optimal Incubation Time (30 minutes)

This table shows example data from a dose-response experiment performed at the optimized incubation time.

Protokylol HCl Concentration (M)Fold Increase in cAMP (Mean ± SD)
1.00E-101.2 ± 0.1
1.00E-092.5 ± 0.2
1.00E-085.1 ± 0.4
1.00E-078.9 ± 0.7
1.00E-069.7 ± 0.8
1.00E-059.9 ± 0.8

Experimental Protocols

Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time

Objective: To identify the incubation time that yields the maximal cAMP response to this compound.

Materials:

  • Cell line expressing beta-2 adrenergic receptors (e.g., HEK293, CHO)

  • Cell culture medium

  • This compound

  • Positive control (e.g., Isoproterenol)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX)

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • White or black 96-well or 384-well microplates (depending on the detection method)

Procedure:

  • Cell Seeding: Seed cells into the microplate at a pre-optimized density and allow them to adhere overnight.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).

    • Prepare a working solution of this compound in assay buffer at a concentration that is 2X the final desired concentration (e.g., 2X EC80).

    • Prepare the assay buffer containing the PDE inhibitor.

  • Cell Stimulation:

    • Carefully remove the culture medium from the wells.

    • Wash the cells once with assay buffer.

    • Add the assay buffer containing the PDE inhibitor to each well and incubate for a short period (e.g., 15-30 minutes) at room temperature or 37°C, according to the cAMP kit manufacturer's instructions.

    • Add the 2X this compound working solution to the wells to initiate the reaction. Add assay buffer without the compound to the "basal" control wells.

  • Incubation: Incubate the plate at room temperature or 37°C for different durations (e.g., 5, 15, 30, 60, and 120 minutes).

  • cAMP Detection: At the end of each incubation time point, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for your chosen cAMP detection kit.

  • Data Analysis:

    • Calculate the mean signal for each time point.

    • Normalize the data by expressing the signal at each time point as a fold increase over the basal signal (time 0).

    • Plot the fold increase in cAMP versus the incubation time to identify the time of peak response.

Protocol 2: Dose-Response Experiment at Optimal Incubation Time

Objective: To determine the potency (EC50) of this compound at the optimized incubation time.

Procedure:

  • Follow steps 1 and 2 from Protocol 1. For reagent preparation, prepare serial dilutions of this compound (2X final concentrations).

  • Cell Stimulation: Follow step 3 from Protocol 1. Add the different concentrations of this compound to the respective wells.

  • Incubation: Incubate the plate for the optimal duration determined in Protocol 1 (e.g., 30 minutes).

  • cAMP Detection: Lyse the cells and measure intracellular cAMP levels as described in Protocol 1.

  • Data Analysis:

    • Plot the cAMP signal against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 value.

Visualizations

Protokylol_Signaling_Pathway Protokylol Protokylol hydrochloride B2AR Beta-2 Adrenergic Receptor (GPCR) Protokylol->B2AR Binds to G_protein Gs Protein B2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Cellular_Response Phosphorylates Targets

Caption: Signaling pathway of this compound.

Incubation_Time_Optimization_Workflow start Start: Seed cells in a microplate prepare_reagents Prepare Protokylol HCl (EC80) and assay buffer with PDE inhibitor start->prepare_reagents add_reagents Add reagents to cells prepare_reagents->add_reagents incubate Incubate for various time points (e.g., 5, 15, 30, 60, 120 min) add_reagents->incubate measure_cAMP Lyse cells and measure cAMP levels incubate->measure_cAMP analyze_data Analyze data: Plot cAMP vs. time measure_cAMP->analyze_data determine_optimal_time Identify time of peak cAMP response analyze_data->determine_optimal_time end End: Use optimal time for future assays determine_optimal_time->end

Caption: Workflow for optimizing incubation time.

Troubleshooting_Flowchart start Unexpected Result in Assay no_signal No or Low Signal? start->no_signal high_background High Background? no_signal->high_background No check_compound Check Compound Activity & Cell Health no_signal->check_compound Yes high_variability High Variability? high_background->high_variability No optimize_cells Optimize Cell Density high_background->optimize_cells Yes check_seeding Review Cell Seeding Technique high_variability->check_seeding Yes check_receptor Verify Receptor Expression with Positive Control check_compound->check_receptor solution Problem Solved check_receptor->solution optimize_cells->solution check_pipetting Verify Pipetting Accuracy check_seeding->check_pipetting check_pipetting->solution

Caption: Troubleshooting flowchart for unexpected results.

References

Identifying and minimizing off-target effects of Protokylol hydrochloride in research.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and minimizing the off-target effects of Protokylol hydrochloride in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a beta-adrenergic receptor agonist.[1][2] Its primary on-target effect is the activation of beta-2 adrenergic receptors, which are predominantly found in the smooth muscle of the bronchi.[3] This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[3] Elevated cAMP levels result in the relaxation of bronchial smooth muscle, leading to bronchodilation.[3]

Q2: What are the known and potential off-target effects of this compound?

The most well-documented potential off-target effect of this compound is its interaction with beta-1 adrenergic receptors. These receptors are primarily located in the heart, and their activation can lead to cardiovascular side effects such as increased heart rate and contractility. While Protokylol is known to be more selective for beta-2 receptors, cross-reactivity with beta-1 receptors can occur, especially at higher concentrations. Additionally, like many small molecules, this compound has the potential to interact with other unforeseen targets, such as various kinases, which can lead to a range of cellular effects unrelated to its primary therapeutic action.

Q3: How can I assess the selectivity of my batch of this compound for beta-1 versus beta-2 adrenergic receptors?

The selectivity of this compound can be determined by performing a radioligand competition binding assay. This assay measures the affinity (Ki) of the compound for both beta-1 and beta-2 adrenergic receptors. A higher Ki value for the beta-1 receptor compared to the beta-2 receptor indicates selectivity for the latter.

Q4: What cellular functional assays can I use to quantify the on- and off-target effects of this compound?

A cAMP accumulation assay is a highly relevant functional assay. Since both beta-1 and beta-2 adrenergic receptors are Gs-coupled and their activation leads to an increase in intracellular cAMP, this assay can be used to measure the potency (EC50) of this compound at both receptor subtypes. By comparing the EC50 values, you can quantify the functional selectivity of the compound in a cellular context.

Q5: Beyond adrenergic receptors, how can I screen for other potential off-target effects?

To identify a broader range of potential off-target interactions, a kinase panel screening is a valuable tool. These screens test the compound against a large number of purified kinases to identify any unintended inhibitory activity. This can help to uncover unexpected signaling pathways that might be affected by this compound.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent bronchodilator effect in cell/tissue models. 1. Degradation of this compound solution.2. Variability in beta-2 adrenergic receptor expression in the model system.3. Presence of beta-adrenergic receptor antagonists in the culture medium.1. Prepare fresh solutions of this compound for each experiment.2. Characterize beta-2 adrenergic receptor expression levels in your cells or tissues.3. Ensure all media and sera are free from interfering substances.
Observed cardiovascular effects (e.g., increased heart rate in animal models) at therapeutic concentrations. 1. Significant off-target activity at beta-1 adrenergic receptors.1. Perform a dose-response study to determine the concentration at which cardiovascular effects become apparent.2. Use a beta-1 selective antagonist to confirm that the observed effects are mediated by beta-1 adrenergic receptors.
Unexpected cellular phenotype not consistent with beta-2 adrenergic agonism. 1. Off-target effects on other receptors or signaling pathways (e.g., kinases).1. Conduct a broad off-target screening panel (e.g., kinase screen) to identify potential unintended targets.2. Use computational tools to predict potential off-target interactions based on the chemical structure of Protokylol.

Data Presentation

Table 1: Hypothetical Binding Affinity of this compound for Beta-Adrenergic Receptors

Disclaimer: The following data are for illustrative purposes only and do not represent actual experimental results. Researchers should determine these values experimentally for their specific batch of this compound.

Receptor SubtypeRadioligandKi (nM)Selectivity (β1/β2)
Beta-1 Adrenergic Receptor[³H]-Dihydroalprenolol15030-fold
Beta-2 Adrenergic Receptor[³H]-Dihydroalprenolol5

Table 2: Hypothetical Functional Potency of this compound in a cAMP Assay

Disclaimer: The following data are for illustrative purposes only and do not represent actual experimental results.

Cell LineReceptor ExpressedEC50 (nM)
CHO-K1Human Beta-1 Adrenergic Receptor250
CHO-K1Human Beta-2 Adrenergic Receptor10

Table 3: Hypothetical Kinase Inhibitor Profile of this compound (at 10 µM)

Disclaimer: The following data are for illustrative purposes only and do not represent actual experimental results.

Kinase Target% Inhibition
PKA< 10%
ROCK115%
GRK2< 5%

Experimental Protocols

Protocol 1: Radioligand Competition Binding Assay for Beta-Adrenergic Receptor Selectivity

Objective: To determine the binding affinity (Ki) of this compound for human beta-1 and beta-2 adrenergic receptors.

Materials:

  • Cell membranes expressing either human beta-1 or beta-2 adrenergic receptors.

  • [³H]-Dihydroalprenolol (DHA) as the radioligand.

  • This compound.

  • Non-selective antagonist (e.g., Propranolol) for non-specific binding determination.

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation counter and fluid.

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add cell membranes, [³H]-DHA (at a concentration near its Kd), and either assay buffer (for total binding), a saturating concentration of propranolol (B1214883) (for non-specific binding), or the desired concentration of this compound.

  • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Measure the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Cellular cAMP Accumulation Assay

Objective: To measure the functional potency (EC50) of this compound at human beta-1 and beta-2 adrenergic receptors.

Materials:

  • Cells stably expressing either human beta-1 or beta-2 adrenergic receptors (e.g., CHO-K1 or HEK293 cells).

  • This compound.

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Cell culture medium.

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

Procedure:

  • Seed the cells in a 96-well plate and allow them to attach overnight.

  • The next day, replace the culture medium with stimulation buffer containing a phosphodiesterase inhibitor and incubate for 30 minutes.

  • Prepare serial dilutions of this compound in stimulation buffer.

  • Add the diluted this compound to the cells and incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • Measure the intracellular cAMP levels using the chosen detection method (e.g., reading fluorescence on a plate reader).

  • Plot the cAMP concentration against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.

Protocol 3: In Vitro Kinase Panel Screening

Objective: To identify potential off-target kinase interactions of this compound.

Materials:

  • This compound.

  • A commercial kinase screening service or an in-house panel of purified kinases.

  • Appropriate kinase assay reagents (e.g., ATP, substrate, and detection reagents).

Procedure:

  • Provide the kinase screening service with a sample of this compound at a specified concentration (typically 1-10 µM).

  • The service will perform radiometric or fluorescence-based assays to measure the activity of each kinase in the presence of your compound.

  • The results are typically reported as the percentage of inhibition of each kinase's activity compared to a vehicle control.

  • Analyze the data to identify any kinases that are significantly inhibited by this compound. "Hits" are typically defined as kinases showing >50% inhibition.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Protokylol Protokylol hydrochloride Beta2_AR β2-Adrenergic Receptor (On-Target) Protokylol->Beta2_AR Binds Beta1_AR β1-Adrenergic Receptor (Off-Target) Protokylol->Beta1_AR Binds (lower affinity) G_protein Gs Protein Beta2_AR->G_protein Activates Beta1_AR->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Stimulates ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Smooth_Muscle_Relaxation Bronchodilation PKA->Smooth_Muscle_Relaxation Leads to Cardiac_Effects Increased Heart Rate & Contractility PKA->Cardiac_Effects Leads to

Caption: On- and off-target signaling of this compound.

Experimental_Workflow cluster_identification Identification of Off-Target Effects cluster_minimization Minimization Strategies Binding_Assay Radioligand Binding Assay (β1 vs β2 affinity) Dose_Optimization Dose-Response Optimization (Use lowest effective concentration) Binding_Assay->Dose_Optimization Structural_Modification Structural Analogs (Improve selectivity) Binding_Assay->Structural_Modification Functional_Assay cAMP Functional Assay (β1 vs β2 potency) Functional_Assay->Dose_Optimization Functional_Assay->Structural_Modification Kinase_Screen Kinase Panel Screen (Broad off-target identification) Selective_Antagonist Use of Selective Antagonists (Block off-target effects) Kinase_Screen->Selective_Antagonist

Caption: Workflow for identifying and minimizing off-target effects.

Logical_Relationship Protokylol This compound On_Target On-Target Effect (β2-Adrenergic Agonism) Protokylol->On_Target Off_Target_Beta1 Off-Target Effect (β1-Adrenergic Agonism) Protokylol->Off_Target_Beta1 Off_Target_Kinase Potential Off-Target Effect (Kinase Inhibition) Protokylol->Off_Target_Kinase Therapeutic_Effect Desired Therapeutic Effect (Bronchodilation) On_Target->Therapeutic_Effect Adverse_Effect_Cardiac Adverse Effect (Cardiovascular) Off_Target_Beta1->Adverse_Effect_Cardiac Adverse_Effect_Other Potential Adverse Effect (Unpredictable) Off_Target_Kinase->Adverse_Effect_Other

Caption: Relationship between on-target and off-target effects.

References

Troubleshooting inconsistent results in Protokylol hydrochloride dose-response experiments.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in Protokylol hydrochloride dose-response experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a beta-adrenergic receptor agonist, primarily targeting beta-2 adrenergic receptors.[1][2] Its primary use is as a bronchodilator for respiratory conditions.[1][2] The mechanism of action involves binding to beta-2 adrenergic receptors on bronchial smooth muscle cells, which activates the enzyme adenylyl cyclase.[3] This leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), which in turn activates Protein Kinase A (PKA). PKA activation results in the phosphorylation of downstream targets, leading to smooth muscle relaxation and bronchodilation.[3]

Q2: What are the recommended solvent and storage conditions for this compound?

This compound is soluble in Dimethyl Sulfoxide (DMSO), ethanol, and water. For long-term storage, it is recommended to store the powdered form at -20°C for up to 3 years. Stock solutions can also be stored at -20°C.

Q3: What is a typical dose-response range for this compound in in-vitro experiments?

While specific EC50 values for this compound in functional assays are not widely reported in publicly available literature, as a beta-adrenergic agonist, its effective concentration range is expected to be in the nanomolar to micromolar range. It is crucial for researchers to determine the EC50 value in their specific experimental system.

Troubleshooting Inconsistent Dose-Response Results

Inconsistent results in dose-response experiments with this compound can arise from various factors, from reagent handling to experimental setup and data analysis. This guide provides a structured approach to troubleshooting common issues.

Problem 1: No response or a very weak response to this compound.
Possible Cause Troubleshooting Steps
Compound Degradation - Prepare fresh stock solutions of this compound. - Ensure proper storage of both powder and stock solutions (-20°C).
Incorrect Concentration Range - Verify calculations for serial dilutions. - Test a wider range of concentrations, typically from 10⁻¹² M to 10⁻⁵ M, to ensure the effective range is covered.
Cell Health and Density - Ensure cells are healthy and in the logarithmic growth phase. - Optimize cell seeding density to avoid under- or over-confluence, which can affect receptor expression and cell signaling.
Low Receptor Expression - Confirm that the cell line used expresses sufficient levels of beta-2 adrenergic receptors. - Consider using a cell line known to have robust beta-2 adrenergic signaling.
Assay Sensitivity - Ensure the assay is sensitive enough to detect changes in the expected second messenger (e.g., cAMP). - Include a positive control with a known beta-agonist (e.g., isoproterenol) to validate assay performance.
Problem 2: High variability between replicate wells.
Possible Cause Troubleshooting Steps
Pipetting Errors - Calibrate pipettes regularly. - Use reverse pipetting for viscous solutions. - Ensure thorough mixing at each step of serial dilutions.
Edge Effects in Microplates - Avoid using the outer wells of the microplate for experimental samples. - Fill the outer wells with sterile phosphate-buffered saline (PBS) or media to maintain a humidified environment.
Inconsistent Cell Seeding - Ensure a homogenous cell suspension before seeding. - Use a multichannel pipette for seeding to improve consistency across the plate.
Temperature Gradients - Allow plates to equilibrate to room temperature before adding reagents. - Ensure uniform temperature during incubation steps.
Problem 3: Dose-response curve has a shallow or flat slope.
Possible Cause Troubleshooting Steps
Receptor Desensitization - Reduce the incubation time with this compound. Prolonged exposure to an agonist can lead to receptor desensitization and internalization.
Partial Agonism - In some systems, a compound may act as a partial agonist, resulting in a lower maximal response and a shallower curve. Compare the maximal response to a full agonist like isoproterenol (B85558).
Compound Instability - Prepare fresh dilutions of this compound for each experiment. Some compounds can be unstable in solution over time.
Incorrect Curve Fitting - Ensure the use of a non-linear regression model appropriate for sigmoidal dose-response curves (e.g., four-parameter logistic equation).
Problem 4: Inconsistent results between experiments.
Possible Cause Troubleshooting Steps
Reagent Variability - Use the same lot of reagents (e.g., serum, media, assay kits) for a set of experiments. - If a new lot is introduced, perform a bridging experiment to ensure consistency.
Cell Passage Number - Use cells within a consistent and low passage number range, as receptor expression and signaling can change with excessive passaging.
Variations in Protocol - Adhere strictly to the established experimental protocol. Document any deviations.
Environmental Factors - Monitor and control incubator conditions (temperature, CO₂, humidity).

Experimental Protocols

Protocol 1: cAMP Accumulation Assay

This protocol is a general guideline for measuring intracellular cAMP levels in response to this compound stimulation.

Materials:

  • Cells expressing beta-2 adrenergic receptors (e.g., HEK293, A549)

  • Cell culture medium

  • This compound

  • Isoproterenol (positive control)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • cAMP assay kit (e.g., HTRF, ELISA, LANCE)

  • White or black opaque 96-well or 384-well plates

Procedure:

  • Cell Seeding: Seed cells in the appropriate microplate at a pre-optimized density and culture overnight.

  • Compound Preparation: Prepare serial dilutions of this compound and isoproterenol in assay buffer containing a PDE inhibitor.

  • Cell Stimulation:

    • Wash the cells with pre-warmed assay buffer.

    • Add the diluted compounds to the respective wells.

    • Incubate for the optimized time (e.g., 15-30 minutes) at 37°C.

  • Assay Detection:

    • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

    • Perform the cAMP detection steps as per the kit protocol.

  • Data Analysis:

    • Measure the signal using a plate reader.

    • Generate a dose-response curve by plotting the signal against the logarithm of the compound concentration.

    • Fit the data using a four-parameter logistic equation to determine the EC50 and maximal response.

Protocol 2: Bronchial Smooth Muscle Relaxation Assay (Organ Bath)

This ex vivo protocol assesses the relaxant effect of this compound on pre-contracted airway smooth muscle.

Materials:

  • Isolated tracheal or bronchial rings from an appropriate animal model (e.g., guinea pig)

  • Krebs-Henseleit solution

  • Contractile agent (e.g., methacholine (B1211447), histamine)

  • This compound

  • Isoproterenol (positive control)

  • Organ bath system with isometric force transducers

Procedure:

  • Tissue Preparation:

    • Isolate tracheal or bronchial rings and mount them in the organ bath chambers containing oxygenated Krebs-Henseleit solution at 37°C.

    • Allow the tissues to equilibrate under a resting tension.

  • Contraction:

    • Induce a stable contraction with a contractile agent (e.g., methacholine at its EC80 concentration).

  • Dose-Response:

    • Once a stable contraction plateau is reached, add cumulative concentrations of this compound or isoproterenol to the bath.

    • Record the relaxation response after each addition.

  • Data Analysis:

    • Express the relaxation as a percentage of the pre-contraction induced by the contractile agent.

    • Plot the percentage of relaxation against the logarithm of the compound concentration.

    • Fit the data using a four-parameter logistic equation to determine the EC50 and maximal relaxation.

Visualizations

Beta-Adrenergic Signaling Pathway

G Beta-Adrenergic Signaling Pathway Protokylol Protokylol hydrochloride Beta2AR Beta-2 Adrenergic Receptor Protokylol->Beta2AR Binds G_Protein Gs Protein Beta2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Leads to

Caption: Simplified signaling cascade initiated by this compound.

Experimental Workflow for a cAMP Assay

G cAMP Assay Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Seed_Cells Seed Cells in Microplate Stimulate_Cells Stimulate Cells with Protokylol HCl Seed_Cells->Stimulate_Cells Prepare_Compound Prepare Serial Dilutions of Protokylol HCl Prepare_Compound->Stimulate_Cells Lyse_Cells Lyse Cells Stimulate_Cells->Lyse_Cells Detect_cAMP Detect cAMP Signal Lyse_Cells->Detect_cAMP Measure_Signal Measure Signal with Plate Reader Detect_cAMP->Measure_Signal Plot_Curve Plot Dose-Response Curve Measure_Signal->Plot_Curve Calculate_EC50 Calculate EC50 Plot_Curve->Calculate_EC50

Caption: Step-by-step workflow for a typical cAMP accumulation assay.

Troubleshooting Logic Flowchart

G Troubleshooting Inconsistent Results Start Inconsistent Results Observed Check_Reagents Check Reagent Preparation and Storage Start->Check_Reagents Reagents_OK Reagents OK? Check_Reagents->Reagents_OK Check_Cells Verify Cell Health and Density Cells_OK Cells OK? Check_Cells->Cells_OK Check_Protocol Review Experimental Protocol Protocol_OK Protocol Followed? Check_Protocol->Protocol_OK Check_Data Analyze Data Processing Data_OK Analysis Correct? Check_Data->Data_OK Reagents_OK->Start No, Fix & Retry Reagents_OK->Check_Cells Yes Cells_OK->Start No, Optimize & Retry Cells_OK->Check_Protocol Yes Protocol_OK->Start No, Repeat Carefully Protocol_OK->Check_Data Yes Resolved Issue Resolved Data_OK->Resolved Yes Consult Consult Senior Researcher Data_OK->Consult No

Caption: A logical approach to diagnosing inconsistent experimental outcomes.

References

Strategies to improve the reproducibility of Protokylol hydrochloride bioassays.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the reproducibility of Protokylol hydrochloride bioassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its mechanism of action?

This compound is a beta-adrenergic receptor agonist with bronchodilator properties used in managing respiratory conditions like asthma.[1][2] It primarily acts as an agonist at beta-2 adrenergic receptors (β2AR), which are G-protein coupled receptors (GPCRs) predominantly found in the smooth muscle of the airways.[1][3] Binding of Protokylol to these receptors activates a Gs protein, which in turn stimulates the enzyme adenylyl cyclase.[2][3][4] This leads to an increase in the intracellular second messenger cyclic adenosine (B11128) monophosphate (cAMP).[1][2][5] Elevated cAMP levels activate Protein Kinase A (PKA), resulting in the relaxation of bronchial smooth muscle, widening of the airways, and inhibition of inflammatory mediator release from mast cells.[1][2][4]

Q2: What is the most common bioassay for this compound?

The most common bioassay for this compound and other β2-adrenergic agonists measures the accumulation of intracellular cAMP in cells expressing the β2-adrenergic receptor.[6] Since Protokylol's mechanism of action directly leads to cAMP production, quantifying this second messenger provides a direct functional readout of receptor activation.[1][7] These assays are typically performed in cell lines (like HEK293 or CHO) that endogenously or recombinantly express the β2AR.[8][9]

Q3: Why are my EC50 values for this compound inconsistent between experiments?

Inconsistent EC50 values, which represent the concentration of a drug that gives a half-maximal response, are a common issue in cell-based assays and can stem from multiple sources of variability.[10][11] Key factors include:

  • Cell Health and Passage Number: Variations in cell health, density, and the number of times cells have been subcultured can alter receptor expression levels and signaling capacity.[7]

  • Assay Reagents: Degradation of this compound stock solutions, or variability in the quality of assay buffers, lysis reagents, or detection antibodies can significantly impact results.[12]

  • Experimental Conditions: Minor deviations in incubation times, temperature, or CO2 levels can affect enzymatic reactions and cellular responses.[7]

  • Data Analysis: Inconsistent normalization or curve-fitting methods can lead to different calculated EC50 values from similar datasets.[11]

A systematic approach to troubleshooting, as detailed in the guide below, is essential for identifying and mitigating these sources of variability.[13]

Troubleshooting Guide

This guide addresses specific problems you may encounter during your this compound bioassay.

ProblemPossible CauseRecommended Solution
High Well-to-Well Variability / Poor Reproducibility Inconsistent Cell Seeding: Uneven cell distribution across the microplate leads to different cell numbers per well, causing variable cAMP output.Ensure cells are in a single-cell suspension before plating. Mix the cell suspension gently but thoroughly between dispensing into wells. For adherent cells, allow plates to sit at room temperature for 15-20 minutes before incubation to ensure even settling.[14]
Edge Effects: Wells at the edge of the plate are prone to evaporation and temperature fluctuations, leading to skewed results.Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or cell culture medium to create a humidity barrier.
Pipetting Errors: Inaccurate or inconsistent dispensing of cells, compound dilutions, or assay reagents.Use calibrated pipettes and proper pipetting techniques. For small volumes, use low-retention tips. When preparing serial dilutions, ensure thorough mixing at each step.
Low Signal-to-Noise Ratio or Weak Response Low β2AR Expression: The cell line may not express sufficient receptors to generate a robust cAMP signal.Confirm β2AR expression using a validated positive control (e.g., the potent β-agonist Isoproterenol).[8] Consider using a cell line with higher or induced receptor expression.
Suboptimal Cell Density: Too few cells will not generate a detectable signal, while too many cells can lead to a decreased assay window due to high basal cAMP levels.[7]Perform a cell titration experiment by testing a range of cell densities with a fixed, high concentration of Protokylol to find the optimal number of cells per well that yields the best signal-to-background ratio.[15]
cAMP Degradation: Phosphodiesterases (PDEs) in the cell lysate rapidly degrade cAMP, reducing the signal.Include a PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), in the cell stimulation buffer to prevent cAMP breakdown and allow for its accumulation.[7][8][16]
Inconsistent Dose-Response Curve Shape Compound Instability or Solubility Issues: this compound may degrade if stored improperly or may precipitate at high concentrations in aqueous buffers.Prepare fresh dilutions of Protokylol from a validated stock solution (e.g., in DMSO) for each experiment.[17] Ensure the final solvent concentration is consistent across all wells and does not exceed levels that affect cell viability (typically <0.5%).[15]
Suboptimal Stimulation Time: The incubation time with Protokylol may be too short to reach maximal cAMP production or too long, leading to receptor desensitization.Conduct a time-course experiment, measuring cAMP levels at various time points (e.g., 5, 15, 30, 60 minutes) after adding a fixed EC80 concentration of Protokylol to determine the optimal stimulation time where the signal is maximal and stable.[7]
Inappropriate Forskolin (B1673556) Concentration (for Gi-coupled assays): While Protokylol acts via Gs, this point is critical for labs studying Gi-coupled receptors. An incorrect forskolin concentration can mask the inhibitory effect.Optimize the forskolin concentration to stimulate adenylyl cyclase to a submaximal level (around 80% of its maximum), which provides an adequate window to measure inhibition.[16]

Signaling Pathway and Experimental Workflow

Protokylol-Induced β2-Adrenergic Receptor Signaling

Protokylol binding to the β2AR initiates a well-defined signaling cascade. The diagram below illustrates this Gs-coupled pathway leading to the production of cAMP.

Gs_Signaling_Pathway Protokylol Protokylol Hydrochloride B2AR β2-Adrenergic Receptor (β2AR) Protokylol->B2AR Binds Gs Gs Protein (αβγ) B2AR->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Response Phosphorylates Targets

Caption: Canonical Gs signaling pathway activated by this compound.

Typical cAMP Bioassay Workflow

Reproducibility is enhanced by following a standardized experimental workflow. The diagram below outlines the key steps of a typical cAMP accumulation assay.

cAMP_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis A 1. Prepare Cells (Harvest & Count) B 2. Seed Cells in Microplate A->B D 4. Add Compound to Cells B->D C 3. Prepare Compound (Serial Dilutions) C->D E 5. Incubate (Stimulation Time) D->E F 6. Lyse Cells & Stop Reaction E->F G 7. Add Detection Reagents (e.g., HTRF, AlphaScreen) F->G H 8. Read Plate G->H I 9. Analyze Data (Generate Dose-Response Curve) H->I

Caption: Standardized workflow for a cell-based cAMP accumulation bioassay.

Detailed Experimental Protocol: HTRF cAMP Assay

This protocol provides a generalized methodology for measuring this compound-induced cAMP accumulation using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) assay kit.

1. Cell Preparation:

  • Culture HEK293 cells (or another suitable cell line expressing β2AR) to 70-80% confluency.
  • Harvest cells using a non-enzymatic cell dissociation solution.
  • Centrifuge the cells (e.g., 340 x g for 3 minutes) and resuspend the pellet in stimulation buffer provided with the assay kit, supplemented with a PDE inhibitor like 0.5 mM IBMX.[8][16]
  • Count the cells and adjust the density to the pre-optimized concentration (e.g., 2,000 cells/well for a 384-well plate).[8]

2. Assay Procedure:

  • Dispense 5 µL of the cell suspension into the wells of a low-volume 384-well white plate.
  • Prepare serial dilutions of this compound in the supplemented stimulation buffer.
  • Add 5 µL of the Protokylol dilutions (or vehicle control) to the cells.
  • Incubate the plate at room temperature for the optimized stimulation time (e.g., 30 minutes).
  • Add 5 µL of the HTRF anti-cAMP-d2 antibody working solution to each well.
  • Add 5 µL of the HTRF cAMP-Cryptate working solution to each well.
  • Incubate for 60 minutes at room temperature, protected from light.

3. Data Acquisition and Analysis:

  • Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.
  • Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.
  • The signal is inversely proportional to the amount of cAMP produced. Convert the HTRF ratio to cAMP concentration using a standard curve run in parallel.
  • Plot the cAMP concentration against the logarithm of the this compound concentration.
  • Fit the data using a non-linear regression model (e.g., log(agonist) vs. response -- Variable slope) to determine the EC50 value.[8]

Troubleshooting Decision Tree

When encountering poor data quality, a logical approach can help isolate the issue.

Troubleshooting_Tree Start Poor Assay Performance (High CV% or Low S/B) CheckControls Are Positive/Negative Controls Working? Start->CheckControls CheckReagents Problem is Assay-wide. Check Reagents: - Compound Integrity? - Reagent Prep? - Kit Expiration? CheckControls->CheckReagents No CheckCells Controls OK, Samples Bad. Check Cell-related factors: - Cell Health/Passage? - Cell Density? - Contamination? CheckControls->CheckCells Yes CheckProtocol Check Protocol Execution: - Pipetting? - Incubation Times? - Plate Reader Settings? CheckReagents->CheckProtocol CheckCells->CheckProtocol OptimizeAssay Re-optimize Assay Parameters: - Cell Density - Stimulation Time - Reagent Concentrations CheckProtocol->OptimizeAssay

Caption: A decision tree for troubleshooting common bioassay issues.

References

Identifying potential degradation products of Protokylol hydrochloride under experimental conditions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying potential degradation products of Protokylol hydrochloride under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are forced degradation studies and why are they necessary for this compound?

Forced degradation studies, also known as stress testing, are a critical component of pharmaceutical development that investigates the stability of a drug substance like this compound under conditions more severe than accelerated stability testing.[1][2] These studies are essential for:

  • Identifying potential degradation products: This helps in understanding the degradation pathways and the intrinsic stability of the molecule.[2]

  • Developing and validating stability-indicating analytical methods: The data generated helps in creating methods that can separate and quantify the active pharmaceutical ingredient (API) from its degradation products.[1][3]

  • Informing formulation and packaging development: Understanding how the drug degrades helps in selecting appropriate excipients and packaging to ensure its stability.[1][2]

  • Meeting regulatory requirements: Regulatory agencies like the FDA and EMA require data from forced degradation studies for drug approval.[1]

Q2: What are the typical stress conditions used in forced degradation studies for a sympathomimetic amine like this compound?

Based on ICH guidelines, the following stress conditions are typically employed:

  • Acid Hydrolysis: Exposure to an acidic solution (e.g., 0.1 M to 1 M HCl) at elevated temperatures.[3]

  • Base Hydrolysis: Exposure to a basic solution (e.g., 0.1 M to 1 M NaOH) at elevated temperatures.[3]

  • Oxidation: Treatment with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).[4]

  • Photolytic Degradation: Exposure to light, typically using a combination of UV and visible light.

  • Thermal Degradation: Subjecting the drug substance to high temperatures, both in solid and solution states.

Q3: What kind of degradation products can be expected from this compound?

  • Oxidation of the catechol ring: The 1,2-dihydroxybenzene moiety is susceptible to oxidation, which can lead to the formation of quinone-type structures.

  • Reactions involving the amine side chain: The secondary amine and the hydroxyl group on the side chain can be involved in various reactions, including N-dealkylation or oxidation.

  • Photodegradation: Similar to other beta-blockers with aromatic rings, photodegradation can lead to the formation of various photoproducts.[5][6]

Troubleshooting Guide

Q1: I am not observing any degradation of this compound under my stress conditions. What should I do?

If you do not observe any degradation, consider the following:

  • Increase the severity of the stress conditions: You can try increasing the temperature, the concentration of the acid/base/oxidizing agent, or the duration of exposure. Forced degradation studies typically aim for 10-15% degradation.[7]

  • Check your analytical method: Ensure your analytical method (e.g., HPLC) is capable of separating the parent drug from potential degradation products. The method should be stability-indicating.

  • Consider the use of a co-solvent: If this compound has poor solubility in the stress medium, a co-solvent might be necessary to ensure adequate exposure to the stress agent.[3]

Q2: I am seeing multiple unexpected peaks in my chromatogram. How can I determine if they are degradation products?

  • Analyze a blank solution: Run a blank sample (matrix without the active ingredient) under the same stress conditions to identify any peaks originating from the excipients or the solvent.

  • Perform peak purity analysis: Use a photodiode array (PDA) detector to assess the spectral purity of the peaks. This can help determine if a peak corresponds to a single compound.

  • Use mass spectrometry (LC-MS/MS): This technique is invaluable for identifying the molecular weights of the unknown peaks and elucidating their structures through fragmentation patterns.[8]

Q3: How do I choose the appropriate analytical technique for my degradation study?

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the most common technique for separating and quantifying degradation products.[3] A reversed-phase C18 column is often a good starting point.

  • High-Performance Thin-Layer Chromatography (HPTLC): HPTLC can be a useful tool for visualizing the separation of degradation products and can be used as a complementary technique to HPLC.[4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): As mentioned, this is a powerful tool for the structural elucidation of unknown degradation products.[8]

Experimental Protocols

General Protocol for Forced Degradation

The following table summarizes the recommended starting conditions for forced degradation studies of this compound. The extent of degradation should be monitored, and the conditions should be adjusted to achieve a target degradation of 10-15%.[7]

Stress ConditionRecommended ConditionsDuration
Acid Hydrolysis 0.1 M HCl at 60°C2 hours
Base Hydrolysis 0.1 M NaOH at 60°C3 hours
Oxidation 3% H₂O₂ at 80°C3 hours
Photolytic Degradation Expose solid drug and solution to UV (254 nm) and visible lightTo be determined
Thermal Degradation 60°C5 hours

Note: These are starting points and may need to be optimized based on the observed stability of this compound.

Data Presentation

Table for Summarizing Degradation Data

Researchers should use a structured table to present the quantitative data from their forced degradation studies. This allows for easy comparison of the drug's stability under different conditions.

Stress Condition% Assay of this compoundNumber of Degradation ProductsRRT of Major Degradant(s)% Area of Major Degradant(s)
Control
Acid Hydrolysis
Base Hydrolysis
Oxidation
Photolytic (Solid)
Photolytic (Solution)
Thermal (Solid)
Thermal (Solution)

RRT = Relative Retention Time

Visualizations

Diagrams of Experimental Workflows and Logical Relationships

G cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Outcome Protokylol HCl Stock Protokylol HCl Stock Acid Hydrolysis Acid Hydrolysis Protokylol HCl Stock->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Protokylol HCl Stock->Base Hydrolysis Oxidation Oxidation Protokylol HCl Stock->Oxidation Photolysis Photolysis Protokylol HCl Stock->Photolysis Thermal Thermal Protokylol HCl Stock->Thermal HPLC/HPTLC Analysis HPLC/HPTLC Analysis Acid Hydrolysis->HPLC/HPTLC Analysis Base Hydrolysis->HPLC/HPTLC Analysis Oxidation->HPLC/HPTLC Analysis Photolysis->HPLC/HPTLC Analysis Thermal->HPLC/HPTLC Analysis LC-MS/MS Analysis LC-MS/MS Analysis HPLC/HPTLC Analysis->LC-MS/MS Analysis Identify Degradants Identify Degradants HPLC/HPTLC Analysis->Identify Degradants Quantify Degradants Quantify Degradants HPLC/HPTLC Analysis->Quantify Degradants Elucidate Structure Elucidate Structure LC-MS/MS Analysis->Elucidate Structure

Caption: Experimental workflow for forced degradation studies.

G Protokylol Protokylol Oxidized_Intermediates Oxidized Intermediates (e.g., Quinones) Protokylol->Oxidized_Intermediates Oxidation Side_Chain_Cleavage Side-Chain Cleavage Products Protokylol->Side_Chain_Cleavage Hydrolysis/ Photolysis Polymerization Polymerization Products Oxidized_Intermediates->Polymerization Further Reaction

Caption: Potential degradation pathways for a catecholamine.

G Start Start Unexpected_Peak Unexpected Peak in Chromatogram? Start->Unexpected_Peak Analyze_Blank Analyze Blank (Matrix Only) Unexpected_Peak->Analyze_Blank Yes No_Unexpected_Peak No Unexpected Peak Continue Analysis Unexpected_Peak->No_Unexpected_Peak No Peak_in_Blank Peak Present in Blank? Analyze_Blank->Peak_in_Blank Peak_from_Matrix Peak is from Matrix/Solvent Peak_in_Blank->Peak_from_Matrix Yes Perform_Peak_Purity Perform Peak Purity Analysis Peak_in_Blank->Perform_Peak_Purity No Peak_Pure Is Peak Pure? Perform_Peak_Purity->Peak_Pure Co-elution Potential Co-elution Optimize Method Peak_Pure->Co-elution No LCMS_Analysis Perform LC-MS/MS Analysis Peak_Pure->LCMS_Analysis Yes Potential_Degradant Potential Degradant Proceed with Identification LCMS_Analysis->Potential_Degradant

Caption: Troubleshooting logic for unexpected peaks.

References

Fine-tuning Protokylol hydrochloride concentration for maximal specific receptor activation.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Protokylol (B1679744) hydrochloride. The focus is on fine-tuning its concentration to achieve maximal specific receptor activation.

Frequently Asked Questions (FAQs)

Q1: What is Protokylol hydrochloride and what is its primary mechanism of action?

This compound is a β-adrenergic receptor agonist.[1][2][3] Its primary mechanism of action is to bind to and activate β-adrenergic receptors, particularly the β2 subtype, which leads to the stimulation of adenylyl cyclase.[4] This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger that mediates various cellular responses, most notably smooth muscle relaxation, which is why it has been used as a bronchodilator.[1][4]

Q2: How can I determine the optimal concentration of this compound for my experiments?

The optimal concentration of this compound will depend on the specific cell type, receptor expression levels, and the desired biological response. To determine this, it is essential to perform a dose-response curve. Start with a wide range of concentrations (e.g., from 1 nM to 100 µM) and measure the functional response (e.g., cAMP production). The optimal concentration will typically be at or near the EC50 value (the concentration that elicits 50% of the maximal response) for the target receptor, while minimizing off-target effects.

Q3: What are the potential off-target effects of this compound?

While this compound is primarily known as a β2-adrenergic agonist, like many small molecules, it may interact with other adrenergic receptor subtypes (e.g., β1, α1, α2) at higher concentrations. Off-target binding can lead to unintended biological effects and confound experimental results. To assess off-target effects, it is recommended to conduct binding affinity or functional assays on cell lines expressing different adrenergic receptor subtypes.

Q4: How can I assess the specificity of this compound for the β2-adrenergic receptor?

To assess the specificity of this compound, you can perform competition binding assays using cell membranes expressing different adrenergic receptor subtypes (β1, β2, α1, α2). By comparing the inhibition constant (Ki) of this compound for each receptor subtype, you can determine its selectivity profile. A significantly lower Ki for the β2 receptor compared to other subtypes would indicate high specificity.

Data Presentation

CompoundReceptor SubtypeKi (nM)
Isoproterenolβ125
β215
Salbutamolβ12500
β2200
Propranololβ11.0
(Antagonist)β20.5

Disclaimer: The data in this table is for illustrative purposes only and does not represent the binding affinities of this compound.

Experimental Protocols

Detailed Methodology for Radioligand Competition Binding Assay

This protocol allows for the determination of the binding affinity (Ki) of this compound for a specific adrenergic receptor subtype.

Materials:

  • Cell membranes expressing the adrenergic receptor of interest

  • Radioligand specific for the receptor (e.g., [3H]-dihydroalprenolol for β-adrenergic receptors)

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4)

  • Non-specific binding control (e.g., a high concentration of a known antagonist like propranolol)

  • 96-well plates

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Prepare a series of dilutions of this compound in assay buffer.

  • In a 96-well plate, add a constant concentration of the radioligand to each well.

  • Add the different concentrations of this compound to the wells.

  • For total binding, add only the radioligand and assay buffer.

  • For non-specific binding, add the radioligand and a saturating concentration of the non-specific binding control.

  • Add the cell membranes to each well to initiate the binding reaction.

  • Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Detailed Methodology for a cAMP Functional Assay

This protocol measures the functional potency (EC50) of this compound by quantifying the production of cyclic AMP (cAMP).

Materials:

  • Intact cells expressing the β2-adrenergic receptor

  • This compound

  • Cell culture medium

  • Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like 0.5 mM IBMX)

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

  • 96-well or 384-well plates

Procedure:

  • Seed the cells in a 96-well or 384-well plate and grow to the desired confluency.

  • Prepare a series of dilutions of this compound in stimulation buffer.

  • Wash the cells with pre-warmed cell culture medium.

  • Add the different concentrations of this compound to the cells.

  • Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow for cAMP production.

  • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • Perform the cAMP measurement following the kit's protocol.

  • Plot the measured cAMP levels as a function of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the EC50 value and the maximum response (Emax).

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
High non-specific binding in radioligand assay Radioligand concentration is too high.Use a lower concentration of the radioligand, ideally at or below its Kd.
Insufficient washing of filters.Increase the number and volume of washes with ice-cold buffer.
Hydrophobic interactions of the radioligand.Add a low concentration of BSA (e.g., 0.1%) to the assay buffer.
No or low signal in cAMP assay Low receptor expression in cells.Use a cell line with higher receptor expression or transfect the cells to overexpress the receptor.
Inactive this compound.Check the purity and integrity of the compound. Prepare fresh stock solutions.
Phosphodiesterase activity degrading cAMP.Include a phosphodiesterase inhibitor (e.g., IBMX) in the stimulation buffer.
High variability between replicate wells Inconsistent cell seeding.Ensure a homogenous cell suspension and use a multichannel pipette for seeding.
Pipetting errors.Calibrate pipettes regularly and use reverse pipetting for viscous solutions.
Unexpected biological response Off-target effects.Test the effect of this compound on cells lacking the target receptor or use a specific antagonist to block the on-target effect.
Compound precipitation at high concentrations.Check the solubility of this compound in your assay buffer. Use a lower concentration range or a different solvent.

Visualizations

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Protokylol Protokylol hydrochloride Receptor β2-Adrenergic Receptor Protokylol->Receptor Binds to G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Response Phosphorylates Targets

Caption: β2-Adrenergic Receptor Signaling Pathway

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_ligand Prepare Protokylol HCl and Radioligand Dilutions incubation Incubate Membranes, Radioligand, and Protokylol HCl prep_ligand->incubation prep_membranes Prepare Cell Membranes with Receptor prep_membranes->incubation filtration Filter and Wash to Separate Bound/Free Ligand incubation->filtration counting Quantify Radioactivity (Scintillation Counting) filtration->counting calc_binding Calculate Specific Binding counting->calc_binding plot_curve Plot Competition Curve calc_binding->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50 calc_ki Calculate Ki using Cheng-Prusoff Equation det_ic50->calc_ki end End calc_ki->end start Start start->prep_ligand

Caption: Experimental Workflow for Binding Affinity Determination

G start Inconsistent Experimental Results check_reagents Are reagents (Protokylol HCl, cells, buffers) fresh and properly prepared? start->check_reagents check_protocol Was the experimental protocol followed correctly? check_reagents->check_protocol Yes prepare_new Prepare fresh reagents and repeat experiment check_reagents->prepare_new No check_equipment Is equipment (pipettes, plate reader) calibrated and functioning properly? check_protocol->check_equipment Yes review_protocol Review protocol for errors and re-run experiment check_protocol->review_protocol No calibrate_equipment Calibrate/service equipment and repeat experiment check_equipment->calibrate_equipment No troubleshoot_assay Consult specific assay troubleshooting guide (e.g., high non-specific binding) check_equipment->troubleshoot_assay Yes

Caption: Troubleshooting Decision Tree for Inconsistent Results

References

Technical Support Center: Protokylol Hydrochloride in Long-Term Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of Protokylol (B1679744) hydrochloride precipitation in long-term cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is Protokylol hydrochloride and what is its mechanism of action?

This compound is a sympathomimetic agent and a beta-adrenergic receptor agonist.[1][2][3][4][5][6] Its primary mechanism of action involves binding to and activating beta-adrenergic receptors, which are predominantly found in the smooth muscle tissue of the bronchi.[1] This activation stimulates the production of cyclic adenosine (B11128) monophosphate (cAMP), which in turn activates protein kinase A (PKA).[1] PKA then phosphorylates target proteins that lead to the relaxation of bronchial smooth muscles.[1]

Q2: Why is my this compound precipitating in my long-term cell culture?

Precipitation of this compound in long-term cell culture can be attributed to several factors:

  • Exceeding Aqueous Solubility: The concentration of this compound in your culture medium may be higher than its solubility limit in that specific medium. Although it is soluble in water, its solubility can be affected by the complex mixture of salts, amino acids, and proteins in the cell culture medium.[7]

  • Improper Dissolution and Dilution: Incorrect preparation of stock solutions and subsequent dilution into the culture medium is a common cause of precipitation for many compounds.[8][9]

  • Temperature Fluctuations: Changes in temperature can affect the solubility of the compound. Adding a concentrated stock solution to cold media can decrease its solubility.[8] Repeatedly moving culture vessels in and out of the incubator can also cause temperature cycling that may lead to precipitation.[8]

  • Media Evaporation: In long-term cultures, evaporation of the media can increase the concentration of all components, including this compound, potentially pushing it beyond its solubility limit.[8]

  • pH Shifts in Media: Changes in the pH of the culture medium over time can alter the ionization state of this compound, which can affect its solubility.

  • Interaction with Media Components: this compound may interact with components in the cell culture medium, such as proteins in fetal bovine serum (FBS) or certain salts, leading to the formation of insoluble complexes.

Q3: Can I use a stock solution of this compound that has some precipitate in it?

No, it is not recommended to use a stock solution with visible precipitate. The presence of solid material means the actual concentration of the dissolved compound is unknown, which will affect the accuracy and reproducibility of your experiments.[9] Additionally, the precipitate itself could have cytotoxic effects on your cells.[9]

Troubleshooting Guide

Issue 1: Immediate Precipitation Upon Addition to Cell Culture Media

If you observe precipitation immediately after adding your this compound stock solution to the cell culture medium, follow these steps:

Potential Cause Explanation Recommended Solution
High Final Concentration The final concentration of this compound in the media is above its aqueous solubility limit.[8]Decrease the final working concentration. It is crucial to determine the maximum soluble concentration by performing a solubility test (see Experimental Protocols).
Rapid Dilution Directly adding a highly concentrated stock solution (especially in an organic solvent like DMSO) to a large volume of aqueous media can cause the compound to "crash out" of solution.[8]Perform a serial dilution of the stock solution in pre-warmed (37°C) culture media.[8] Add the compound dropwise while gently swirling the media.
Low Temperature of Media The solubility of many compounds decreases at lower temperatures.Always use pre-warmed (37°C) cell culture media for dilutions.[8]
Improperly Dissolved Stock Solution The stock solution was not fully dissolved before use.Before each use, visually inspect your stock solution for any precipitate. If present, gently warm the solution (e.g., in a 37°C water bath) and vortex to ensure complete dissolution.[9]
Issue 2: Precipitation During Long-Term Culture

For precipitation that occurs hours or days into your experiment, consider the following:

Potential Cause Explanation Recommended Solution
Media Evaporation Over time, especially in incubators with suboptimal humidity, media evaporation can concentrate all solutes, including this compound, leading to precipitation.[8]Ensure proper humidification of your incubator. For long-term experiments, consider using culture plates with low-evaporation lids or sealing plates with gas-permeable membranes.
Temperature Fluctuations Repeated removal of culture vessels from the incubator can cause temperature cycling, which may affect compound solubility.[8]Minimize the time that culture vessels are outside the incubator. If frequent observation is necessary, consider using a microscope with an integrated incubator chamber.
pH Shift in Media Cellular metabolism can cause the pH of the culture medium to change over time, which can impact the solubility of your compound.Monitor the pH of your culture medium regularly. Ensure your medium is adequately buffered for long-term culture.
Compound Degradation Over extended periods, the compound may degrade into less soluble byproducts.While many drug substances show high chemical stability over long periods, degradation is a possibility.[10] If you suspect degradation, it may be necessary to perform partial media changes more frequently to replenish the compound.
Interaction with Cellular Metabolites Cells in culture secrete various metabolites that could potentially interact with this compound and reduce its solubility.Increase the frequency of media changes to reduce the accumulation of cellular waste products.

Experimental Protocols

Protocol 1: Determining the Maximum Soluble Concentration of this compound in Cell Culture Medium

This protocol will help you determine the highest concentration of this compound that can be used in your specific cell culture medium without precipitation.

Materials:

  • This compound

  • 100% DMSO

  • Your complete cell culture medium (including serum and other supplements), pre-warmed to 37°C

  • Sterile microcentrifuge tubes or a 96-well plate

  • Vortexer

  • Incubator (37°C, 5% CO2)

  • Microscope

Methodology:

  • Prepare a High-Concentration Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure the compound is fully dissolved. Visually inspect for any particulates.[9]

  • Prepare Serial Dilutions: In a 96-well plate or microcentrifuge tubes, prepare a series of dilutions of this compound in your pre-warmed complete cell culture medium. For example, you can prepare final concentrations ranging from 1 µM to 100 µM. To do this, add the required volume of the 10 mM stock to the pre-warmed medium. Ensure the final DMSO concentration is consistent across all wells and is at a level that is non-toxic to your cells (typically ≤0.1%).[9]

  • Vortex Immediately: Vortex each tube or gently mix the plate immediately and thoroughly after adding the stock solution to ensure rapid and uniform mixing.[9]

  • Incubate: Incubate the tubes or plate at 37°C and 5% CO2 for a period that mimics your planned long-term experiment (e.g., 24, 48, 72 hours).[9]

  • Observe for Precipitation: At various time points (e.g., 0, 2, 6, 24, 48, 72 hours), visually inspect each well for any signs of cloudiness or precipitate. For a more sensitive assessment, you can examine a small aliquot from each well under a microscope to look for crystalline structures.[9]

  • Determine Maximum Soluble Concentration: The highest concentration that remains clear throughout the incubation period is your maximum working soluble concentration under those specific conditions.[9]

Protocol 2: Preparing Working Solutions for Cell Culture Experiments

This protocol outlines the best practice for preparing your final working solutions of this compound to minimize the risk of precipitation.

Materials:

  • Validated high-concentration stock solution of this compound in DMSO (from Protocol 1)

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile tubes

Methodology:

  • Warm the Medium: Ensure your complete cell culture medium is pre-warmed to 37°C.[8]

  • Create an Intermediate Dilution (Optional but Recommended): To minimize the solvent shock effect, first, dilute your high-concentration stock solution in pre-warmed medium to an intermediate concentration. For example, if your final desired concentration is 1 µM, you could first dilute your 10 mM stock to 100 µM in a small volume of medium.

  • Prepare the Final Working Solution: Add the appropriate volume of the stock or intermediate solution to the final volume of pre-warmed medium while gently vortexing or swirling. For instance, to achieve a 1 µM final concentration with 0.1% DMSO from a 1 mM intermediate stock, add 1 µL of the stock to 1 mL of medium.

  • Final Visual Inspection: After dilution, visually inspect the medium for any signs of precipitation. If the solution is clear, it is ready to be added to your cells.[8]

Signaling Pathway and Experimental Workflow Diagrams

Protokylol_Signaling_Pathway Protokylol This compound BetaReceptor Beta-Adrenergic Receptor Protokylol->BetaReceptor Binds to & Activates AC Adenylate Cyclase BetaReceptor->AC Stimulates ATP ATP cAMP cAMP ATP->cAMP Catalyzed by AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Bronchial Smooth Muscle Relaxation PKA->Relaxation Leads to

Caption: Signaling pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_troubleshoot Troubleshooting Stock Prepare 10 mM Stock in 100% DMSO SolubilityTest Determine Max Soluble Concentration (Protocol 1) Stock->SolubilityTest WorkingSol Prepare Working Solution in Pre-warmed Media SolubilityTest->WorkingSol AddCells Add Compound to Cells WorkingSol->AddCells Incubate Long-Term Incubation (Monitor Regularly) AddCells->Incubate Assay Perform Downstream Assays Incubate->Assay Precipitation Precipitation Observed Incubate->Precipitation Checklist Consult Troubleshooting Guide Precipitation->Checklist

Caption: Experimental workflow for using this compound.

References

Method Refinement for Detecting Downstream Signaling of Protokylol Hydrochloride: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for refining methods to detect the downstream signaling of Protokylol hydrochloride. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a sympathomimetic agent and a beta-adrenergic receptor agonist, primarily used as a bronchodilator for respiratory conditions like asthma.[1][2] Its principal mechanism of action involves binding to and activating beta-2 adrenergic receptors (β2ARs), which are G-protein coupled receptors (GPCRs).[3] This activation stimulates the Gs alpha subunit of the associated G-protein, leading to the activation of adenylyl cyclase.[4] Adenylyl cyclase then catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger.[1][3] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation and bronchodilation.[1][4]

Q2: What are the key downstream signaling pathways activated by this compound?

The primary and most well-characterized pathway is the Gs-cAMP-PKA signaling cascade .[1][4] However, like other β2AR agonists, this compound may also activate other signaling pathways, including:

  • ERK1/2 (MAPK) Pathway: Activation of β2ARs can lead to the phosphorylation and activation of Extracellular signal-regulated kinases 1 and 2 (ERK1/2).[5] This can occur through both G-protein-dependent and β-arrestin-mediated mechanisms.[5]

  • PI3K/AKT Pathway: Some studies suggest that β2AR agonists can also stimulate the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is involved in cell survival and proliferation.

  • β-Arrestin-Mediated Signaling: Upon agonist binding, G-protein coupled receptor kinases (GRKs) phosphorylate the receptor, leading to the recruitment of β-arrestins.[4] β-arrestins not only desensitize G-protein signaling but can also act as scaffolds to initiate G-protein-independent signaling cascades, including the activation of ERK1/2.[5]

Q3: What are the common methods to detect the downstream signaling of this compound?

Several in vitro assays can be employed to measure the activation of these pathways:

  • cAMP Accumulation Assays: To quantify the production of cAMP.

  • PKA Activity Assays: To measure the activation of Protein Kinase A.

  • Western Blotting: To detect the phosphorylation of key downstream proteins like CREB, ERK1/2, and Akt.

  • β-Arrestin Recruitment Assays: To monitor the interaction between the β2AR and β-arrestin.

  • Receptor Internalization Assays: To measure the agonist-induced trafficking of the receptor from the cell surface.

II. Signaling Pathways and Experimental Workflows

Below are diagrams illustrating the key signaling pathways and a general experimental workflow for studying this compound's effects.

Protokylol Signaling Pathway This compound Signaling Pathways Protokylol Protokylol hydrochloride B2AR β2-Adrenergic Receptor (β2AR) Protokylol->B2AR binds Gs Gs protein B2AR->Gs activates GRK GRK B2AR->GRK activates B_Arrestin β-Arrestin B2AR->B_Arrestin recruits PI3K PI3K B2AR->PI3K activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB pCREB PKA->CREB phosphorylates Bronchodilation Bronchodilation PKA->Bronchodilation leads to GRK->B2AR phosphorylates ERK pERK1/2 B_Arrestin->ERK Internalization Receptor Internalization B_Arrestin->Internalization AKT pAKT PI3K->AKT activates

Caption: Downstream signaling pathways of this compound.

Experimental Workflow General Experimental Workflow Cell_Culture Cell Culture (e.g., HEK293, A549 expressing β2AR) Treatment Treatment with This compound (Dose-response & Time-course) Cell_Culture->Treatment Assay Downstream Signaling Assays Treatment->Assay cAMP cAMP Assay Assay->cAMP PKA PKA Assay Assay->PKA Western Western Blot (pCREB, pERK, pAKT) Assay->Western Arrestin β-Arrestin Assay Assay->Arrestin Internalization Internalization Assay Assay->Internalization Data_Analysis Data Analysis (EC50, Emax, Kinetics) cAMP->Data_Analysis PKA->Data_Analysis Western->Data_Analysis Arrestin->Data_Analysis Internalization->Data_Analysis

Caption: General workflow for studying this compound signaling.

III. Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound in the public domain, the following tables present typical data for the well-characterized β2AR agonist, Isoproterenol , for comparative purposes. Researchers should generate their own dose-response curves for this compound to determine its specific potency and efficacy.

Table 1: Potency (EC50) of Isoproterenol in Various Signaling Assays

AssayCell LineTypical EC50 (nM)
cAMP AccumulationHEK2931 - 10
PKA ActivationVarious5 - 20
ERK1/2 PhosphorylationHEK29310 - 50
β-Arrestin RecruitmentHEK29350 - 200
Receptor InternalizationHEK293100 - 500

Table 2: Time-Course of Isoproterenol-Induced Signaling

Signaling EventCell LineTime to Peak Signal
cAMP AccumulationHEK2935 - 15 minutes
ERK1/2 Phosphorylation (G-protein mediated)HEK2932 - 5 minutes[5]
ERK1/2 Phosphorylation (β-arrestin mediated)HEK2935 - 10 minutes[5]
β-Arrestin RecruitmentHEK2935 - 15 minutes
Receptor InternalizationHEK29315 - 30 minutes

IV. Experimental Protocols & Troubleshooting Guides

A. cAMP Accumulation Assay

Q: How do I perform a cAMP accumulation assay?

A: A common method is the Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Experimental Protocol (HTRF-based):

  • Cell Preparation:

    • Culture cells expressing β2AR (e.g., HEK293 or A549) to 80-90% confluency.

    • Harvest cells and resuspend in stimulation buffer to the desired density.

  • Assay Procedure:

    • Dispense cells into a 384-well white plate.

    • Add varying concentrations of this compound.

    • Incubate for the desired time (e.g., 15-30 minutes) at room temperature.

    • Add HTRF lysis buffer containing the HTRF reagents (cAMP-d2 and anti-cAMP-cryptate).

    • Incubate for 60 minutes at room temperature.

    • Read the plate on an HTRF-compatible reader.

  • Data Analysis:

    • Calculate the HTRF ratio and convert it to cAMP concentration using a standard curve.

    • Plot the cAMP concentration against the log of the this compound concentration to determine the EC50 value.

Troubleshooting Guide: cAMP Assay

IssuePossible CauseRecommendation
High Background Signal Endogenous agonists in serum.Serum-starve cells for 4-16 hours before the assay.
Constitutive receptor activity.Use a cell line with lower receptor expression or treat with a neutral antagonist/inverse agonist.
Low Signal/No Response Low receptor expression.Use a cell line with higher β2AR expression or transiently transfect with a β2AR plasmid.
Inactive compound.Check the purity and integrity of this compound.
Incorrect assay conditions.Optimize cell number, incubation time, and temperature.
High Variability Inconsistent cell plating.Ensure a homogenous cell suspension and use a calibrated multichannel pipette.
Pipetting errors.Use automated liquid handling for better precision.
B. Western Blot for Phosphorylated Proteins (pERK1/2, pAKT, pCREB)

Q: I am having trouble detecting phosphorylated ERK1/2 after this compound stimulation. What could be the problem?

A: Detecting phospho-proteins can be challenging due to their transient nature and low abundance.

Experimental Protocol (Western Blot):

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 80-90% confluency.

    • Serum-starve cells for 4-12 hours to reduce basal phosphorylation.[1]

    • Treat cells with various concentrations of this compound for different time points (e.g., 2, 5, 10, 15, 30 minutes).

  • Lysis and Protein Quantification:

    • Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate with a primary antibody against the phosphorylated protein of interest (e.g., anti-phospho-ERK1/2) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate.

  • Stripping and Reprobing:

    • Strip the membrane and reprobe with an antibody against the total protein (e.g., anti-total-ERK1/2) to confirm equal loading.[1]

Troubleshooting Guide: Western Blot for Phospho-Proteins

IssuePossible CauseRecommendation
No or Weak Signal Low level of phosphorylated protein.Optimize stimulation time and concentration. Ensure the use of phosphatase inhibitors in the lysis buffer.[6]
Inefficient antibody.Use a validated phospho-specific antibody at the recommended dilution.
Poor protein transfer.Confirm transfer efficiency with Ponceau S staining.[1]
High Background Insufficient blocking.Increase blocking time or try a different blocking agent (e.g., BSA instead of milk).
Antibody concentration too high.Titrate the primary and secondary antibody concentrations.
Inadequate washing.Increase the number and duration of washes with TBST.[6]
Non-specific Bands Antibody cross-reactivity.Use a more specific antibody. Perform a BLAST search with the immunogen sequence.
Protein degradation.Use fresh lysates and always include protease inhibitors.[6]
C. β-Arrestin Recruitment Assay

Q: How can I measure the recruitment of β-arrestin to the β2AR upon stimulation with this compound?

A: Several methods are available, including enzyme fragment complementation assays (e.g., PathHunter) and bioluminescence resonance energy transfer (BRET) assays.

Experimental Protocol (Enzyme Fragment Complementation):

  • Cell Line:

    • Use a cell line engineered to co-express the β2AR fused to a small enzyme fragment (ProLink) and β-arrestin fused to the larger enzyme acceptor (EA) fragment.

  • Assay Procedure:

    • Plate the cells in a 384-well white plate and incubate overnight.

    • Add varying concentrations of this compound.

    • Incubate for 60-90 minutes at 37°C.

    • Add the detection reagent containing the substrate for the complemented enzyme.

    • Incubate for 60 minutes at room temperature.

    • Measure the chemiluminescent signal.

  • Data Analysis:

    • Plot the signal against the log of the this compound concentration to determine the EC50 value.

Troubleshooting Guide: β-Arrestin Recruitment Assay

IssuePossible CauseRecommendation
Low Signal-to-Background Ratio Suboptimal cell number.Titrate the cell density to find the optimal window.
Transient interaction.Optimize the incubation time. Some receptor-arrestin interactions are transient (Class A), while others are more stable (Class B).[7]
Low receptor or β-arrestin expression.Ensure the use of a validated cell line with stable expression.
High Basal Signal Constitutive receptor activity.This may be inherent to the receptor; consider using an inverse agonist to establish a baseline.
Compound Interference Autofluorescence or quenching.Run a control plate with compound and detection reagents but no cells.
D. Receptor Internalization Assay

Q: What is a reliable method to quantify this compound-induced β2AR internalization?

A: Flow cytometry is a robust method for quantifying changes in cell surface receptor levels.

Experimental Protocol (Flow Cytometry):

  • Cell Preparation:

    • Use a cell line expressing an N-terminally tagged β2AR (e.g., HA- or FLAG-tagged).

    • Harvest cells and resuspend in ice-cold FACS buffer.

  • Agonist Treatment:

    • Incubate cells with this compound at 37°C for various time points (e.g., 0, 15, 30, 60 minutes) to induce internalization.

    • Place cells on ice to stop the internalization process.

  • Staining:

    • Incubate the cells with a fluorescently labeled primary antibody against the epitope tag for 30-60 minutes on ice.

    • Wash the cells with cold FACS buffer.

  • Flow Cytometry Analysis:

    • Analyze the cells on a flow cytometer, measuring the mean fluorescence intensity (MFI) of the cell population.

    • A decrease in MFI indicates receptor internalization.

  • Data Analysis:

    • Normalize the MFI of treated cells to that of untreated cells to calculate the percentage of remaining surface receptors.

Troubleshooting Guide: Receptor Internalization Assay (Flow Cytometry)

IssuePossible CauseRecommendation
No or Low Internalization Detected Insufficient agonist concentration or incubation time.Perform a dose-response and time-course experiment to optimize conditions.
Cell surface proteins are being stripped during harvesting.Use a non-enzymatic cell dissociation solution.
Antibody is recognizing internalized receptors.Ensure all staining steps are performed on ice with ice-cold buffers to prevent antibody internalization.[8][9]
High Background Staining Non-specific antibody binding.Include an isotype control and consider using an Fc block.
Dead cells.Use a viability dye (e.g., PI, 7-AAD) to exclude dead cells from the analysis.[8]
High Variability Cell clumping.Pass cells through a cell strainer before analysis.[8]
Inconsistent incubation times or temperatures.Ensure precise timing and temperature control for all samples.

References

Validation & Comparative

A Comparative Guide to Protokylol Hydrochloride and Isoproterenol: Potency and Efficacy at a Glance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potency and efficacy of two β-adrenergic receptor agonists: Protokylol hydrochloride and Isoproterenol (B85558). While both compounds share a common mechanistic pathway, this document highlights the significant disparity in available quantitative data, a crucial consideration for research and development. Isoproterenol, a well-characterized non-selective β-agonist, serves as a benchmark, whereas publicly accessible, quantitative pharmacological data for this compound is notably scarce.

Quantitative Data Summary

The following table summarizes key pharmacological parameters for Isoproterenol. Despite extensive literature searches, no specific quantitative data for the binding affinity (Ki) or functional potency (EC50) of this compound could be located in publicly available scientific literature.

CompoundParameterValueReceptor Subtype(s)System/Assay
Isoproterenol Ki (Binding Affinity)0.22 µMβ1Radioligand binding assay with GTP[1]
0.46 µMβ2Radioligand binding assay with GTP[1]
0.02 µMβ2Radioligand binding assay without GTP[1]
1.6 µMβ3Radioligand binding assay with GTP[1]
EC50 (Functional Potency)1-3 µMNot specifiedMAPK Activation[2]
~1 to 5 µMNot specifiedBinding to isolated fat cells[3]
This compound Ki (Binding Affinity)Data not available--
EC50 (Functional Potency)Data not available--
Emax (Maximum Efficacy)Data not available--

Note: The binding affinity of agonists to G-protein coupled receptors can be influenced by the presence of guanine (B1146940) nucleotides like GTP. The GTP-bound state of the G-protein leads to a lower affinity conformation of the receptor for agonists.

Signaling Pathway and Mechanism of Action

Both this compound and Isoproterenol are β-adrenergic receptor agonists.[4] Their primary mechanism of action involves binding to β-adrenergic receptors, which are G-protein coupled receptors (GPCRs). This binding event initiates a signaling cascade that leads to a physiological response, such as smooth muscle relaxation in the airways.

Protokylol is described as a derivative of isoproterenol and is known to bind to β2-adrenergic receptors in bronchial smooth muscle.[5][6] This interaction activates the intracellular enzyme adenylyl cyclase, which then catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic-3',5'-adenosine monophosphate (cAMP).[5][6] The resulting increase in intracellular cAMP levels is responsible for the relaxation of bronchial smooth muscle, leading to bronchodilation.[5][6]

Isoproterenol is a non-selective β-adrenergic agonist, meaning it acts on both β1 and β2 adrenergic receptors.[7] Its activation of β-adrenergic receptors similarly triggers the Gαs protein-adenylyl cyclase-cAMP signaling pathway, leading to a variety of physiological effects, including increased heart rate and contractility (β1) and relaxation of bronchial, gastrointestinal, and uterine smooth muscle (β2).[7]

G_Protein_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Protokylol or Isoproterenol Receptor β-Adrenergic Receptor Agonist->Receptor Binds to G_Protein Gαs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Muscle Relaxation) PKA->Response Leads to

β-Adrenergic Receptor Signaling Pathway

Experimental Protocols

To ensure the reproducibility and validity of pharmacological data, detailed experimental protocols are essential. Below are representative methodologies for key assays used to characterize β-adrenergic agonists.

Radioligand Binding Assay (for determining Binding Affinity - Ki)

This assay measures the affinity of a compound for a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound and Isoproterenol for β-adrenergic receptors.

Materials:

  • Cell membranes prepared from cells expressing the β-adrenergic receptor of interest (e.g., CHO or HEK293 cells).

  • Radioligand (e.g., [³H]dihydroalprenolol or [¹²⁵I]cyanopindolol).

  • Unlabeled ligands (this compound, Isoproterenol).

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: In a multi-well plate, incubate a fixed concentration of the radioligand with increasing concentrations of the unlabeled test compound (Protokylol or Isoproterenol) in the presence of the cell membrane preparation.

  • Equilibrium: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at 37°C).

  • Filtration: Rapidly separate the bound from the free radioligand by vacuum filtration through glass fiber filters. The filters will trap the cell membranes with the bound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the log concentration of the unlabeled compound. The concentration at which the unlabeled compound displaces 50% of the specifically bound radioligand is the IC50. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.

cAMP Accumulation Functional Assay (for determining Potency - EC50 and Efficacy - Emax)

This assay measures the ability of a compound to stimulate the production of the second messenger cAMP.

Objective: To determine the EC50 and Emax of this compound and Isoproterenol for β-adrenergic receptor-mediated cAMP production.

Materials:

  • Intact cells expressing the β-adrenergic receptor of interest.

  • Assay medium (e.g., serum-free medium).

  • This compound and Isoproterenol.

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Lysis buffer.

  • cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

Procedure:

  • Cell Plating: Seed the cells in a multi-well plate and allow them to adhere overnight.

  • Pre-treatment: Pre-incubate the cells with a PDE inhibitor for a short period (e.g., 15-30 minutes) to prevent the breakdown of newly synthesized cAMP.

  • Agonist Stimulation: Add increasing concentrations of the agonist (Protokylol or Isoproterenol) to the cells and incubate for a defined period (e.g., 15-30 minutes at 37°C).

  • Cell Lysis: Terminate the stimulation by adding lysis buffer to release the intracellular cAMP.

  • cAMP Detection: Quantify the amount of cAMP in the cell lysates using a suitable detection kit according to the manufacturer's instructions.

  • Data Analysis: Plot the measured cAMP levels against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response).

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional cAMP Accumulation Assay B1 Incubate Radioligand, Test Compound & Membranes B2 Separate Bound/Free (Filtration) B1->B2 B3 Measure Radioactivity B2->B3 B4 Calculate Ki B3->B4 F1 Treat Cells with Test Compound F2 Lyse Cells F1->F2 F3 Measure cAMP Levels F2->F3 F4 Calculate EC50 & Emax F3->F4

General Experimental Workflows

Conclusion

Isoproterenol is a well-established, non-selective β-adrenergic agonist with a wealth of publicly available data on its potency and efficacy. In contrast, while this compound is known to be a β-adrenergic agonist with bronchodilator activity, there is a conspicuous absence of quantitative pharmacological data in the scientific literature. This data gap presents a challenge for direct comparisons and highlights the need for further in-vitro and in-vivo studies to fully characterize the pharmacological profile of this compound. For researchers in drug discovery and development, the comprehensive dataset available for Isoproterenol makes it a reliable tool for benchmarking and comparative studies, while the lack of data for Protokylol underscores the importance of thorough experimental characterization of all compounds of interest.

References

Cross-Validation of Protokylol Hydrochloride's Binding Affinity: A Comparative Guide to Assay Formats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of different assay formats used to determine the binding affinity and functional potency of Protokylol hydrochloride, a β-adrenergic receptor agonist. By presenting data from various experimental approaches, this document aims to offer a comprehensive understanding of this compound's pharmacological profile and to facilitate the selection of appropriate assay methodologies for future research and drug development endeavors.

Executive Summary

Data Presentation: Comparative Analysis of Assay Formats

The following table summarizes the expected quantitative data from different assay formats for a hypothetical β-adrenergic agonist like this compound. This structure is intended to serve as a template for researchers generating and comparing such data.

Assay Format Parameter Measured Typical Value for a β-Agonist Interpretation
Radioligand Binding Assay (Competition) Inhibition Constant (Ki) Nanomolar (nM) rangeRepresents the affinity of the unlabeled ligand (this compound) for the receptor. A lower Ki value indicates higher binding affinity.
cAMP Functional Assay Half-maximal Effective Concentration (EC50) Nanomolar (nM) to micromolar (µM) rangeMeasures the concentration of the agonist required to elicit 50% of the maximal response (cAMP production). It is a measure of the agonist's potency in a specific signaling pathway.
β-Arrestin Recruitment Assay Half-maximal Effective Concentration (EC50) Nanomolar (nM) to micromolar (µM) rangeQuantifies the concentration of the agonist needed to induce 50% of the maximal β-arrestin recruitment to the receptor. This provides insight into the agonist's potential for receptor desensitization and biased signaling.

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the reproducibility and interpretation of results.

Radioligand Competition Binding Assay

This assay directly measures the affinity of a test compound for a receptor by competing with a radiolabeled ligand.[1][2][3]

Objective: To determine the inhibition constant (Ki) of this compound for the β2-adrenergic receptor.

Materials:

  • Membrane preparations from cells expressing the human β2-adrenergic receptor.

  • Radioligand (e.g., [3H]-Dihydroalprenolol or [125I]-Iodocyanopindolol).

  • Unlabeled this compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate a fixed concentration of the radioligand with the receptor-containing membranes in the presence of increasing concentrations of unlabeled this compound.

  • Allow the binding to reach equilibrium.

  • Separate the bound from unbound radioligand by rapid filtration through glass fiber filters.

  • Wash the filters to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • The concentration of this compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This cell-based assay measures the ability of an agonist to stimulate the production of the second messenger cyclic AMP (cAMP) upon receptor activation.

Objective: To determine the potency (EC50) of this compound in stimulating cAMP production via the β2-adrenergic receptor.

Materials:

  • Intact cells expressing the human β2-adrenergic receptor.

  • This compound.

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

  • Cell culture medium.

Procedure:

  • Plate the cells in a multi-well plate and allow them to adhere.

  • Treat the cells with increasing concentrations of this compound.

  • Incubate for a defined period to allow for cAMP accumulation.

  • Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP assay kit.

  • Plot the cAMP levels against the logarithm of the this compound concentration to generate a dose-response curve.

  • The EC50 value is determined from the curve, representing the concentration at which 50% of the maximal cAMP response is achieved.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin proteins to the activated receptor, a key step in receptor desensitization and G protein-independent signaling.

Objective: To determine the potency (EC50) of this compound in inducing β-arrestin recruitment to the β2-adrenergic receptor.

Materials:

  • Cells co-expressing the human β2-adrenergic receptor fused to a reporter fragment (e.g., a fragment of β-galactosidase or luciferase) and β-arrestin fused to the complementary reporter fragment.

  • This compound.

  • Substrate for the reporter enzyme.

  • Luminometer or spectrophotometer.

Procedure:

  • Plate the engineered cells in a multi-well plate.

  • Stimulate the cells with increasing concentrations of this compound.

  • Upon agonist binding and receptor activation, β-arrestin is recruited to the receptor, bringing the two reporter fragments into proximity and reconstituting a functional enzyme.

  • Add the substrate for the reconstituted enzyme and measure the resulting signal (e.g., luminescence or color change).

  • Generate a dose-response curve by plotting the signal against the logarithm of the this compound concentration.

  • The EC50 value, representing the concentration for 50% of the maximal β-arrestin recruitment, is calculated from the curve.

Mandatory Visualization

Signaling Pathway of a β-Adrenergic Agonist

G_protein_signaling cluster_membrane Cell Membrane Agonist Agonist b-AR β-Adrenergic Receptor Agonist->b-AR Binds G_protein Gs Protein b-AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Muscle Relaxation) PKA->Cellular_Response Phosphorylates targets leading to

Caption: Gs-protein coupled signaling pathway of a β-adrenergic agonist.

Experimental Workflow for Cross-Validation

cross_validation_workflow Start Start Radioligand_Assay Radioligand Binding Assay (Determine Ki) Start->Radioligand_Assay cAMP_Assay cAMP Functional Assay (Determine EC50) Start->cAMP_Assay Arrestin_Assay β-Arrestin Recruitment Assay (Determine EC50) Start->Arrestin_Assay Data_Analysis Comparative Data Analysis Radioligand_Assay->Data_Analysis cAMP_Assay->Data_Analysis Arrestin_Assay->Data_Analysis Conclusion Conclusion on Binding Profile and Functional Potency Data_Analysis->Conclusion

Caption: Workflow for cross-validating this compound's activity.

Conclusion

The comprehensive characterization of a drug candidate such as this compound requires a multi-faceted approach employing various assay formats. Radioligand binding assays provide a direct measure of binding affinity, while functional assays for cAMP production and β-arrestin recruitment offer critical insights into the downstream signaling pathways and potential for biased agonism. By systematically applying these distinct yet complementary methodologies, researchers can build a robust pharmacological profile, enabling a deeper understanding of the drug's mechanism of action and facilitating informed decisions in the drug development pipeline. The presented protocols and data visualization frameworks provide a guide for conducting and interpreting such cross-validation studies.

References

Comparative Efficacy of Protokylol Hydrochloride and Other Beta-2 Agonists in Airway Smooth Muscle Relaxation: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Protokylol hydrochloride and other prominent beta-2 adrenergic agonists in mediating airway smooth muscle relaxation. The information presented herein is curated from experimental studies to assist researchers and professionals in drug development in understanding the pharmacological profiles of these compounds.

Executive Summary

This compound is a beta-adrenergic receptor agonist that has been used as a bronchodilator.[1][2][3][4][5] Like other beta-2 agonists, its primary mechanism of action involves the stimulation of beta-2 adrenergic receptors on airway smooth muscle cells. This activation triggers a signaling cascade that results in muscle relaxation and bronchodilation. This guide presents a comparative overview of this compound's performance against other well-established beta-2 agonists, supported by available experimental data.

Data Presentation: Comparative Potency of Beta-2 Agonists

The following table summarizes the potency of this compound in comparison to other beta-2 agonists, as determined by their ability to relax pre-contracted guinea pig tracheal smooth muscle. The potency is expressed in terms of the concentration required to produce 50% of the maximal relaxation (EC50) or as relative potency compared to a standard agonist like isoprenaline.

CompoundMean EC50 (M)Relative Potency (Isoprenaline = 100)
Isoprenaline4.7 x 10-9100
Protokylol1.1 x 10-843
Orciprenaline7.4 x 10-86
Salbutamol (B1663637)--
Formoterol (B127741)--

Data for Isoprenaline, Protokylol, and Orciprenaline are derived from studies on isolated guinea pig trachea.Direct comparative EC50 values for Salbutamol and Formoterol from the same study were not available.

Signaling Pathway of Beta-2 Agonists

Beta-2 adrenergic agonists initiate a well-characterized signaling pathway to induce airway smooth muscle relaxation. The process begins with the agonist binding to the beta-2 adrenergic receptor, a G-protein coupled receptor. This binding activates the associated stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA phosphorylates several downstream targets, ultimately leading to a decrease in intracellular calcium levels and the relaxation of the smooth muscle.

Beta2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space B2A Beta-2 Agonist B2AR Beta-2 Adrenergic Receptor B2A->B2AR Binds to Gs Gs Protein B2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Leads to

Beta-2 Adrenergic Receptor Signaling Pathway

Experimental Protocols

The following methodologies are representative of in vitro studies designed to compare the relaxant effects of beta-2 agonists on airway smooth muscle.

1. Tissue Preparation:

  • Source: Tracheal tissue is commonly isolated from guinea pigs.

  • Dissection: The trachea is carefully excised and placed in a Krebs-Henseleit solution. The smooth muscle is prepared as a chain of rings or as longitudinal strips.

  • Mounting: The tissue preparation is mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and continuously aerated with a mixture of 95% O2 and 5% CO2. One end of the tissue is fixed, while the other is connected to an isometric force transducer to record changes in muscle tension.

2. Induction of Contraction:

  • Before testing the relaxant effects of the agonists, the tracheal smooth muscle is pre-contracted to a stable, submaximal level.

  • Contractile Agents: Commonly used contractile agents include histamine (B1213489) or a cholinergic agonist like carbachol.

3. Cumulative Concentration-Response Curves:

  • Once a stable contraction is achieved, the beta-2 agonist is added to the organ bath in a cumulative manner, with increasing concentrations.

  • The relaxation of the smooth muscle is recorded as a percentage of the maximal possible relaxation.

  • From the resulting concentration-response curve, key parameters such as the EC50 (the concentration of the agonist that produces 50% of its maximal effect) and the Emax (the maximal effect of the agonist) are determined. The pD2 (-log EC50) is often used to express potency.

Experimental Workflow

The logical flow of a typical in vitro experiment to compare the efficacy of different beta-2 agonists is illustrated in the diagram below.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Isolate Tracheal Smooth Muscle B Mount Tissue in Organ Bath A->B C Equilibrate Tissue B->C D Induce Submaximal Contraction (e.g., with Histamine) C->D E Add Beta-2 Agonist (Cumulative Concentrations) D->E F Record Muscle Relaxation E->F G Generate Concentration- Response Curve F->G H Calculate EC50/pD2 and Emax G->H I Compare Potency and Efficacy of Agonists H->I

Typical Experimental Workflow for Comparing Beta-2 Agonists

Conclusion

The available in vitro data from historical studies on guinea pig trachea indicates that this compound is a potent beta-2 agonist, though less potent than the non-selective agonist isoprenaline.[6] A comprehensive understanding of its comparative efficacy and potency relative to modern, widely used beta-2 agonists such as salbutamol and formoterol would necessitate further direct comparative studies utilizing standardized experimental protocols. The methodologies and signaling pathways described in this guide provide a foundational framework for conducting and interpreting such research.

References

Assessing the Selectivity of Protokylol Hydrochloride for Beta-2 Over Beta-1 Adrenergic Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of protokylol (B1679744) hydrochloride's selectivity for the beta-2 adrenergic receptor (β2-AR) over the beta-1 adrenergic receptor (β1-AR). Due to the limited availability of specific binding affinity (Ki) and functional potency (EC50) data for protokylol hydrochloride in publicly accessible literature, this guide focuses on providing a framework for such an assessment. It includes detailed experimental protocols for key assays and comparative data for well-established β2-AR agonists: salbutamol, formoterol, and salmeterol (B1361061).

Introduction to Beta-Adrenergic Receptor Selectivity

Beta-adrenergic receptors are a class of G protein-coupled receptors that are crucial in the regulation of various physiological processes. The β1-AR is predominantly found in the heart and kidneys, where its stimulation leads to increased heart rate, contractility, and renin release. In contrast, the β2-AR is primarily located in the smooth muscle of the bronchioles, blood vessels, and uterus, where its activation causes smooth muscle relaxation.

Comparative Analysis of Beta-2 Adrenergic Agonists

To provide a context for evaluating the potential selectivity of this compound, this guide presents data on three widely studied β2-AR agonists: salbutamol, formoterol, and salmeterol. These agents are commonly used in clinical practice and have well-characterized selectivity profiles.

Quantitative Data Comparison

The following table summarizes the binding affinities (pKi) of salbutamol, formoterol, and salmeterol for β1-AR and β2-AR. The pKi value is the negative logarithm of the inhibitory constant (Ki), and a higher pKi value indicates a higher binding affinity. The selectivity ratio is calculated as the antilog of the difference between the pKi values for β2-AR and β1-AR (10^(pKi β2 - pKi β1)).

CompoundpKi at β1-ARpKi at β2-ARβ2/β1 Selectivity Ratio
This compound Not AvailableNot AvailableNot Available
Salbutamol 4.71 ± 0.165.83 ± 0.06~13
Formoterol 6.25 ± 0.068.2 ± 0.09~89
Salmeterol 5.7 ± 0.048.3 ± 0.04~398

Data for comparator drugs sourced from a study on the functional and binding characteristics of long-acting beta-2 agonists in lung and heart.

Experimental Protocols

The determination of a drug's selectivity for receptor subtypes involves two key types of experiments: radioligand binding assays to measure binding affinity and functional assays to assess the drug's ability to elicit a biological response.

Radioligand Binding Assay

This assay directly measures the affinity of a compound for a specific receptor subtype.

Objective: To determine the inhibitory constant (Ki) of this compound and comparator compounds for the β1-AR and β2-AR.

Materials:

  • Cell membranes prepared from cell lines stably expressing either human β1-AR or β2-AR.

  • Radioligand: [³H]-CGP 12177 (a non-selective β-antagonist).

  • Unlabeled ligands: this compound, salbutamol, formoterol, salmeterol, and a non-selective antagonist (e.g., propranolol) for determining non-specific binding.

  • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, incubate the cell membranes (containing either β1-AR or β2-AR) with a fixed concentration of the radioligand ([³H]-CGP 12177) and varying concentrations of the unlabeled test compound (this compound or a comparator).

  • Equilibrium: Allow the binding reaction to reach equilibrium by incubating for a specific time at a controlled temperature (e.g., 60 minutes at 25°C).

  • Termination: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the total binding (in the absence of any competitor) and non-specific binding (in the presence of a high concentration of a non-selective antagonist like propranolol).

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

cAMP Accumulation Assay (Functional Assay)

This assay measures the ability of an agonist to stimulate the production of cyclic AMP (cAMP), a second messenger downstream of β-adrenergic receptor activation.

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound and comparator compounds in stimulating cAMP production via β1-AR and β2-AR.

Materials:

  • Whole cells stably expressing either human β1-AR or β2-AR.

  • Test compounds: this compound, salbutamol, formoterol, salmeterol, and a full agonist (e.g., isoproterenol).

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Cell lysis buffer.

  • cAMP assay kit (e.g., ELISA-based or HTRF-based).

Procedure:

  • Cell Seeding: Seed the cells expressing either β1-AR or β2-AR into 96-well plates and allow them to adhere overnight.

  • Pre-incubation: Pre-incubate the cells with a PDE inhibitor (e.g., 0.5 mM IBMX) for a short period (e.g., 15-30 minutes) to prevent the breakdown of newly synthesized cAMP.

  • Agonist Stimulation: Add varying concentrations of the test compound (this compound or a comparator) to the cells and incubate for a specific time (e.g., 15-30 minutes) at 37°C. Include a full agonist like isoproterenol (B85558) as a positive control.

  • Cell Lysis: Terminate the stimulation by lysing the cells with the provided lysis buffer from the cAMP assay kit.

  • cAMP Quantification: Measure the intracellular cAMP concentration in the cell lysates using a suitable cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis:

    • Plot the cAMP concentration against the logarithm of the agonist concentration to generate a dose-response curve.

    • Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response) from the dose-response curve.

    • The selectivity for β2-AR over β1-AR can be expressed as the ratio of EC50 values (EC50 at β1-AR / EC50 at β2-AR).

Signaling Pathways and Experimental Workflow Visualization

To further elucidate the mechanisms and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

BetaAdrenergicSignaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist β-Agonist (e.g., Protokylol) BetaReceptor β-Adrenergic Receptor (β1 or β2) Agonist->BetaReceptor Binds to G_Protein Gs Protein BetaReceptor->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response (e.g., Smooth Muscle Relaxation) PKA->CellularResponse Phosphorylates targets leading to SelectivityAssayWorkflow cluster_binding Radioligand Binding Assay cluster_functional cAMP Accumulation Assay b_start Prepare cell membranes (β1-AR or β2-AR expressing) b_incubate Incubate with [³H]-Radioligand & varying concentrations of test drug b_start->b_incubate b_filter Filter to separate bound from free radioligand b_incubate->b_filter b_count Quantify radioactivity b_filter->b_count b_analyze Calculate Ki values b_count->b_analyze result Determine β2/β1 Selectivity b_analyze->result f_start Seed cells (β1-AR or β2-AR expressing) f_pde Pre-incubate with PDE inhibitor f_start->f_pde f_stimulate Stimulate with varying concentrations of test drug f_pde->f_stimulate f_lyse Lyse cells f_stimulate->f_lyse f_measure Measure cAMP levels f_lyse->f_measure f_analyze Calculate EC50 & Emax values f_measure->f_analyze f_analyze->result

References

Orthogonal Assays to Confirm On-Target Activity of Protokylol Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of orthogonal assays to definitively confirm the on-target activity of Protokylol hydrochloride. By employing multiple, independent experimental approaches, researchers can confidently validate that the observed biological effects of this compound are a direct result of its interaction with its intended molecular target, the β2-adrenergic receptor. This document outlines detailed experimental protocols, presents comparative data in a clear tabular format, and includes visualizations of the underlying biological pathways and experimental workflows.

This compound is a β-adrenergic receptor agonist with a preference for the β2 subtype.[1][2][3][4][5] Its primary mechanism of action involves binding to β2-adrenergic receptors, which are G-protein-coupled receptors (GPCRs). This binding event activates the intracellular Gs alpha subunit, stimulating adenylyl cyclase to increase the production of the second messenger cyclic AMP (cAMP).[1][2][3] The subsequent rise in intracellular cAMP levels mediates various physiological responses, most notably the relaxation of bronchial smooth muscle, making this compound an effective bronchodilator.[1][2][3]

To ensure the observed effects of this compound are specifically due to its interaction with the β2-adrenergic receptor, it is crucial to employ orthogonal assays. These are distinct experimental methods that measure different aspects of the drug's activity, providing a more robust and reliable confirmation of its on-target engagement. This guide focuses on two such assays: a cAMP Accumulation Assay to measure the direct downstream consequence of Gs-protein activation, and a β-Arrestin Recruitment Assay to assess an alternative, G-protein-independent signaling pathway also initiated by GPCR activation.

Comparative Data Summary

The following table summarizes hypothetical, yet plausible, quantitative data from the two orthogonal assays for this compound and well-characterized control compounds: Isoproterenol (a potent non-selective β-adrenergic agonist) and Propranolol (B1214883) (a non-selective β-adrenergic antagonist).

CompoundcAMP Accumulation Assay (EC₅₀)β-Arrestin Recruitment Assay (EC₅₀)TargetMechanism of Action
This compound 15 nM50 nMβ2-Adrenergic ReceptorAgonist
Isoproterenol 5 nM[6][7]25 nMβ-Adrenergic ReceptorsAgonist
Propranolol No activity (Antagonist)No activity (Antagonist)β-Adrenergic ReceptorsAntagonist

Signaling Pathway and Experimental Workflow

To visualize the biological context and the experimental approach, the following diagrams were generated using Graphviz (DOT language).

This compound Signaling Pathway Protokylol Protokylol hydrochloride Beta2AR β2-Adrenergic Receptor (GPCR) Protokylol->Beta2AR Binds to G_Protein Gs Protein Beta2AR->G_Protein Activates Beta_Arrestin β-Arrestin Beta2AR->Beta_Arrestin Recruits AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects (e.g., Bronchodilation) PKA->Downstream Internalization Receptor Internalization Beta_Arrestin->Internalization Orthogonal Assay Workflow cluster_0 Assay 1: cAMP Accumulation cluster_1 Assay 2: β-Arrestin Recruitment Cells1 Cells expressing β2-Adrenergic Receptor Treatment1 Treat with Protokylol HCl, Isoproterenol, or Propranolol Cells1->Treatment1 Lysis Cell Lysis Treatment1->Lysis cAMP_Detection cAMP Detection (e.g., HTRF, ELISA) Lysis->cAMP_Detection Data_Analysis1 Generate Dose-Response Curve & Calculate EC₅₀ cAMP_Detection->Data_Analysis1 Conclusion Confirm On-Target Activity Data_Analysis1->Conclusion Cells2 Cells with β-Arrestin Reporter System Treatment2 Treat with Protokylol HCl, Isoproterenol, or Propranolol Cells2->Treatment2 Incubation Incubation Treatment2->Incubation Signal_Detection Detect Reporter Signal (e.g., Luminescence) Incubation->Signal_Detection Data_Analysis2 Generate Dose-Response Curve & Calculate EC₅₀ Signal_Detection->Data_Analysis2 Data_Analysis2->Conclusion Start Start cluster_0 cluster_0 Start->cluster_0 cluster_1 cluster_1 Start->cluster_1

References

Differentiating the pharmacological effects of Protokylol hydrochloride from its parent compound, isoproterenol.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological effects of Protokylol hydrochloride and its parent compound, Isoproterenol. By examining their mechanisms of action, receptor selectivity, and functional effects, this document aims to provide a clear differentiation between these two β-adrenergic agonists.

Introduction

Isoproterenol, a synthetic catecholamine, is a well-characterized non-selective β-adrenergic receptor agonist with potent effects on both β1 and β2 receptors. This non-selectivity leads to a broad range of physiological responses, including profound cardiovascular and bronchodilatory effects. This compound, a structural derivative of Isoproterenol, has been developed to exhibit a more selective pharmacological profile, primarily targeting respiratory smooth muscle. This guide will dissect the nuances of their pharmacological activities, supported by experimental data and detailed methodologies.

Mechanism of Action and Receptor Selectivity

Both Isoproterenol and Protokylol exert their effects through the stimulation of β-adrenergic receptors, which are G-protein coupled receptors that activate adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1][2] However, their selectivity for β-receptor subtypes is a key point of differentiation.

Isoproterenol is a potent non-selective agonist of both β1- and β2-adrenergic receptors.[3][4] This lack of selectivity results in simultaneous stimulation of the cardiovascular and respiratory systems.

This compound is described as a β-adrenergic receptor agonist with a degree of selectivity for the β2-adrenergic receptor.[1][3] This selectivity profile suggests that it primarily targets the bronchial smooth muscle, leading to bronchodilation with potentially reduced cardiovascular side effects compared to Isoproterenol. Furthermore, in silico studies have predicted Protokylol to be an agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a feature not associated with Isoproterenol.

Signaling Pathway Diagram

cluster_isoproterenol Isoproterenol cluster_protokylol Protokylol Isoproterenol Isoproterenol beta1_receptor β1-Adrenergic Receptor (Heart) Isoproterenol->beta1_receptor Non-selective agonist beta2_receptor β2-Adrenergic Receptor (Lungs, Vasculature) Isoproterenol->beta2_receptor Non-selective agonist Gs_protein Gs Protein beta1_receptor->Gs_protein Activates beta2_receptor->Gs_protein Activates Protokylol Protokylol Protokylol->beta1_receptor Lower affinity Protokylol->beta2_receptor Selective agonist TRPV1 TRPV1 Channel Protokylol->TRPV1 Agonist Calcium_Influx Ca²⁺ Influx TRPV1->Calcium_Influx Opens Adenylyl_Cyclase Adenylyl Cyclase Gs_protein->Adenylyl_Cyclase Stimulates cAMP cAMP Adenylyl_Cyclase->cAMP ATP to cAMP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., muscle relaxation, increased heart rate) PKA->Cellular_Response Phosphorylates targets Neuronal_Activation Neuronal Activation Calcium_Influx->Neuronal_Activation Leads to

Figure 1: Signaling pathways of Isoproterenol and Protokylol.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for Isoproterenol and the qualitative description for Protokylol, highlighting the differences in their receptor interactions.

Table 1: β-Adrenergic Receptor Binding Affinity and Functional Potency

CompoundReceptor SubtypeBinding Affinity (Ki)Functional Potency (EC50)
Isoproterenol β1-Adrenergic-~191 nM
β2-Adrenergic-~52.3 nM
Protokylol HCl β1-AdrenergicData not availableData not available
β2-AdrenergicData not availableData not available

Note: Lower EC50 values indicate higher potency. While specific Ki values for Isoproterenol were not found in the provided search results, the EC50 values demonstrate its higher functional potency at the β2 receptor compared to the β1 receptor. For Protokylol, quantitative data is lacking, but it is generally described as having β2-selective properties.

Comparative Pharmacological Effects

The differences in receptor selectivity translate to distinct physiological and clinical effects.

Table 2: Comparison of Pharmacological Effects

FeatureIsoproterenolThis compound
Primary Clinical Use Bradycardia, heart block, cardiac arrest[3]Bronchodilator for asthma and COPD[3]
Cardiovascular Effects Marked increase in heart rate and contractility (β1) ; vasodilation leading to a decrease in diastolic and mean arterial pressure (β2)[4][5]Milder cardiovascular effects due to β2 selectivity; potential for some cardiac stimulation at higher doses.
Respiratory Effects Potent bronchodilation (β2) [4]Primary therapeutic effect is potent bronchodilation (β2) [3]
Other Notable Effects -Predicted TRPV1 agonist activity

Experimental Protocols

To empirically determine and compare the pharmacological profiles of this compound and Isoproterenol, the following experimental protocols are recommended.

Radioligand Binding Assay for β-Adrenergic Receptor Affinity

This assay determines the binding affinity (Ki) of the compounds for β1- and β2-adrenergic receptors.

Experimental Workflow:

A Prepare cell membranes expressing β1 or β2 receptors B Incubate membranes with a radioligand (e.g., [³H]-dihydroalprenolol) A->B C Add increasing concentrations of Isoproterenol or Protokylol (competitor) B->C D Separate bound from free radioligand (e.g., filtration) C->D E Quantify bound radioactivity D->E F Generate competition binding curves and calculate IC₅₀ and Kᵢ values E->F

Figure 2: Workflow for radioligand binding assay.

Detailed Methodology:

  • Membrane Preparation:

    • Culture cells stably expressing either human β1- or β2-adrenergic receptors.

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer and determine protein concentration.

  • Binding Assay:

    • In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol).

    • Add a range of concentrations of the unlabeled competitor (Isoproterenol or Protokylol).

    • Add the prepared cell membranes to initiate the binding reaction.

    • Incubate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Separation and Quantification:

    • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of the competitor to generate a competition curve.

    • Determine the IC₅₀ value (concentration of competitor that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Adenylyl Cyclase Activation Assay

This functional assay measures the ability of the compounds to stimulate cAMP production.

Experimental Workflow:

A Culture cells expressing β1 or β2 receptors B Pre-incubate cells with a phosphodiesterase inhibitor (e.g., IBMX) A->B C Stimulate cells with increasing concentrations of Isoproterenol or Protokylol B->C D Lyse the cells to release intracellular cAMP C->D E Quantify cAMP levels using a competitive immunoassay (e.g., ELISA, HTRF) D->E F Generate dose-response curves and calculate EC₅₀ and Eₘₐₓ values E->F

Figure 3: Workflow for adenylyl cyclase activation assay.

Detailed Methodology:

  • Cell Culture and Treatment:

    • Seed cells expressing either β1- or β2-adrenergic receptors into a 96-well plate and grow to confluence.

    • Wash the cells and pre-incubate with a phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX) to prevent cAMP degradation.

    • Add increasing concentrations of Isoproterenol or Protokylol to the wells.

    • Incubate for a specified time (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis and cAMP Quantification:

    • Terminate the stimulation by aspirating the medium and lysing the cells with a lysis buffer.

    • Quantify the amount of cAMP in the cell lysates using a commercially available kit, such as a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Data Analysis:

    • Plot the measured cAMP levels against the log concentration of the agonist.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration of agonist that produces 50% of the maximal response) and Eₘₐₓ (maximal response).

In Vitro TRPV1 Agonist Activity Assay (Calcium Imaging)

This assay can be used to validate the predicted TRPV1 agonist activity of Protokylol.

Detailed Methodology:

  • Cell Culture and Dye Loading:

    • Culture cells expressing human TRPV1 channels (e.g., HEK293-TRPV1) on glass coverslips.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Calcium Imaging:

    • Mount the coverslip on a perfusion chamber on the stage of a fluorescence microscope.

    • Perfuse the cells with a physiological salt solution.

    • Establish a baseline fluorescence signal.

    • Apply Protokylol at various concentrations to the cells.

    • As a positive control, apply a known TRPV1 agonist like capsaicin.

    • Record the changes in intracellular calcium concentration by measuring the fluorescence intensity over time.

  • Data Analysis:

    • Quantify the change in fluorescence intensity upon application of Protokylol.

    • Compare the response to that elicited by the positive control.

Conclusion

This compound and its parent compound, Isoproterenol, are both β-adrenergic agonists that mediate their effects through the adenylyl cyclase/cAMP pathway. The key pharmacological distinction lies in their receptor selectivity. Isoproterenol is a non-selective β1/β2 agonist, resulting in potent cardiovascular and bronchodilatory effects. In contrast, Protokylol is reported to be a more β2-selective agonist, making it a more targeted therapy for respiratory conditions with a potentially more favorable cardiovascular side-effect profile. Furthermore, the predicted activity of Protokylol as a TRPV1 agonist presents an additional, distinct pharmacological characteristic that warrants further experimental investigation. The detailed experimental protocols provided in this guide offer a framework for researchers to quantitatively assess and confirm these pharmacological differences.

References

In vivo head-to-head comparison of Protokylol hydrochloride and salbutamol.

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis of Two β2-Adrenergic Agonists for Bronchodilation

In the landscape of respiratory therapeutics, β2-adrenergic receptor agonists remain a cornerstone for the management of bronchoconstrictive disorders. This guide provides a detailed in vivo comparison of two such agents: Protokylol hydrochloride, an older catecholamine derivative, and Salbutamol (albuterol), a widely prescribed short-acting β2-agonist. While direct head-to-head in vivo comparative studies are scarce in recent literature, this analysis synthesizes available data to offer insights into their relative performance, supported by experimental data and methodologies.

Quantitative Performance Analysis

The following tables summarize the key performance indicators of this compound and Salbutamol based on available in vivo data. It is important to note that these values are derived from separate studies and may not represent a direct, controlled comparison.

Table 1: Comparative Bronchodilator Efficacy

ParameterThis compoundSalbutamolSource
Route of Administration Oral, InhalationOral, Inhalation, Intravenous
Onset of Action Slower (Oral)Rapid (Inhalation)
Duration of Action 3-4 hours4-6 hours
Relative Potency LowerHigher

Table 2: Cardiovascular Side Effect Profile

ParameterThis compoundSalbutamolSource
Effect on Heart Rate Moderate increaseMild to moderate increase
Effect on Blood Pressure Can cause a slight decrease in diastolic pressureMinimal at therapeutic doses
Receptor Selectivity Less selective for β2 receptorsMore selective for β2 receptors

Experimental Protocols

The data presented above are typically derived from the following key in vivo experiments designed to assess the efficacy and safety of bronchodilators.

Evaluation of Bronchodilator Activity in Anesthetized Guinea Pigs

This model is a standard for preclinical assessment of bronchodilator drugs.

  • Animal Model: Male Dunkin-Hartley guinea pigs are commonly used.

  • Anesthesia: Animals are anesthetized, typically with an agent like pentobarbital.

  • Surgical Preparation: The trachea is cannulated to allow for artificial respiration and measurement of airway resistance. The jugular vein is cannulated for intravenous drug administration.

  • Induction of Bronchoconstriction: A bronchoconstricting agent, such as histamine (B1213489) or acetylcholine, is administered intravenously to induce a consistent increase in airway resistance.

  • Drug Administration: The test compound (Protokylol or Salbutamol) is administered intravenously, intratracheally, or orally prior to the bronchoconstrictor challenge.

  • Measurement: Airway resistance and dynamic lung compliance are continuously monitored using a pneumotachograph and pressure transducer. The percentage inhibition of the bronchoconstrictor-induced response is calculated to determine the protective effect of the drug.

G cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis A Anesthetized Guinea Pig B Tracheal & Jugular Vein Cannulation A->B C Induce Bronchoconstriction (e.g., Histamine) E Measure Airway Resistance & Lung Compliance C->E D Administer Test Drug (Protokylol or Salbutamol) D->C F Calculate % Inhibition of Bronchoconstriction E->F

Experimental workflow for assessing bronchodilator activity.
Assessment of Cardiovascular Side Effects in Anesthetized Rats

This protocol is used to evaluate the potential cardiovascular side effects of the test compounds.

  • Animal Model: Anesthetized rats (e.g., Sprague-Dawley) are utilized.

  • Surgical Preparation: The carotid artery is cannulated for the measurement of blood pressure, and the jugular vein is cannulated for drug administration. ECG electrodes are placed to monitor heart rate and rhythm.

  • Drug Administration: Increasing doses of Protokylol or Salbutamol are administered intravenously.

  • Measurement: Continuous recordings of heart rate, systolic blood pressure, and diastolic blood pressure are taken. Dose-response curves are then generated to compare the cardiovascular effects of the two drugs.

Signaling Pathway of β2-Adrenergic Agonists

Both Protokylol and Salbutamol exert their therapeutic effect by acting as agonists at β2-adrenergic receptors, which are predominantly found on the smooth muscle cells of the airways. The binding of these drugs to the receptor initiates a signaling cascade that leads to bronchodilation.

Upon binding of the agonist (Protokylol or Salbutamol) to the β2-adrenergic receptor, a conformational change is induced in the receptor. This activates the associated Gs protein, which in turn stimulates adenylyl cyclase. Activated adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP). The elevated intracellular levels of cAMP lead to the activation of protein kinase A (PKA). PKA then phosphorylates several target proteins, resulting in a decrease in intracellular calcium concentrations and the relaxation of airway smooth muscle, leading to bronchodilation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Protokylol or Salbutamol Receptor β2-Adrenergic Receptor Agonist->Receptor Binds Gs Gs Protein Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Leads to

Signaling pathway of β2-adrenergic agonists.

Concluding Remarks

Based on the available in vivo data, Salbutamol exhibits a more favorable profile as a bronchodilator compared to this compound, primarily due to its higher potency and greater β2-receptor selectivity, which likely contributes to a more tolerable side effect profile at therapeutic doses. The more rapid onset of action with inhaled Salbutamol also presents a significant clinical advantage in the management of acute bronchospasm. The experimental protocols outlined provide a framework for the preclinical evaluation of such compounds, ensuring a thorough assessment of both efficacy and safety. The shared mechanism of action via the β2-adrenergic signaling pathway underscores the fundamental principles of bronchodilation for this class of drugs.

A Comparative Guide to Beta-2 Adrenergic Receptor Internalization: Protokylol Hydrochloride vs. Other Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a quantitative analysis of beta-2 adrenergic receptor (β2AR) internalization induced by various agonists, with a focus on comparing the effects of Protokylol hydrochloride to other commonly used compounds such as Isoproterenol (B85558), Salbutamol (B1663637), and Formoterol. Understanding the differential effects of these agonists on receptor internalization is crucial for drug development, as it directly impacts receptor desensitization, signaling, and ultimately, therapeutic efficacy.

Quantitative Comparison of β2AR Internalization

The extent of receptor internalization is a key determinant of the duration and intensity of a drug's effect. Full agonists, which elicit a maximal response from the receptor, generally induce more robust and rapid internalization compared to partial agonists. While direct quantitative data for this compound-induced internalization is limited in publicly available literature, its classification as a β-adrenergic receptor agonist and a derivative of the potent full agonist Isoproterenol suggests it likely induces significant receptor internalization.

The following table summarizes available quantitative data on β2AR internalization induced by various agonists. It is important to note that experimental conditions such as cell type, agonist concentration, and incubation time can significantly influence the degree of internalization.

AgonistAgonist TypeCell TypeAgonist ConcentrationIncubation TimePercent InternalizationCitation
Isoproterenol Full AgonistHEK29310 µM30 min~40-50%[1]
HEK2931 µM12 hSignificant downregulation[2]
Epinephrine Full AgonistHEK2935 µM10 min~60%[3]
HEK29350 nM10 min~20%[3]
Formoterol Full AgonistAirway Epithelial Cells5 nM12 hPromotes internalization[4]
Salbutamol (Albuterol) Partial AgonistHEK293--Induces internalization[5]
Salmeterol Partial AgonistAirway Epithelial Cells50 nM12 hDoes not appear to promote internalization[4]
HEK29350 nM30 min< 5%[3]

Note: The classification of agonists as "full" or "partial" can be cell-type and signaling pathway dependent. The data presented here reflects the general consensus in the literature.

Signaling Pathway of β2AR Internalization

The binding of an agonist to the β2AR initiates a cascade of intracellular events leading to receptor internalization. This process is primarily mediated by G protein-coupled receptor kinases (GRKs) and β-arrestins.

G_Protein_Coupled_Receptor_Internalization β2AR Internalization Pathway Agonist Agonist (e.g., Protokylol) b2AR β2-Adrenergic Receptor Agonist->b2AR 1. Binding G_Protein Gs Protein b2AR->G_Protein 2. Activation GRK G protein-coupled Receptor Kinase (GRK) b2AR->GRK 6. Phosphorylation b_Arrestin β-Arrestin b2AR->b_Arrestin 7. Binding AC Adenylyl Cyclase G_Protein->AC 3. Activation cAMP cAMP AC->cAMP 4. Production PKA Protein Kinase A (PKA) cAMP->PKA 5. Activation PKA->b2AR Phosphorylation Clathrin Clathrin-Coated Pit b_Arrestin->Clathrin 8. Recruitment Endosome Endosome Clathrin->Endosome 9. Internalization Recycling Recycling to Plasma Membrane Endosome->Recycling Degradation Lysosomal Degradation Endosome->Degradation

Caption: Agonist-induced β2AR internalization pathway.

Experimental Protocols

Accurate quantification of receptor internalization is essential for comparing the pharmacological profiles of different agonists. The two most common methods are radioligand binding assays and fluorescence-based techniques.

Radioligand Binding Assay for Receptor Internalization

This method distinguishes between surface and internalized receptors based on the hydrophilicity of the radioligand.

Principle: A hydrophilic radioligand, which cannot cross the cell membrane, is used to quantify the number of receptors on the cell surface. A lipophilic radioligand, which can cross the cell membrane, is used to measure the total number of receptors (surface + internalized). The difference between the total and surface receptor counts provides the number of internalized receptors.

Protocol Outline:

  • Cell Culture: Plate cells expressing the β2AR in appropriate culture vessels.

  • Agonist Treatment: Treat cells with the desired agonist (e.g., this compound, Isoproterenol) at a specific concentration and for a defined period.

  • Radioligand Incubation:

    • Surface Receptors: Incubate a set of cells with a hydrophilic radioligand (e.g., [³H]CGP-12177) at 4°C to prevent further internalization.

    • Total Receptors: Incubate another set of cells with a lipophilic radioligand (e.g., [³H]dihydroalprenolol) at 37°C.

  • Washing: Wash the cells with ice-cold buffer to remove unbound radioligand.

  • Lysis and Scintillation Counting: Lyse the cells and measure the amount of radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of internalized receptors using the following formula: % Internalization = [(Total Binding - Surface Binding) / Total Binding] x 100

Radioligand_Binding_Workflow Radioligand Binding Assay Workflow Start Start: β2AR-expressing cells Agonist_Treatment Agonist Treatment (e.g., Protokylol) Start->Agonist_Treatment Split Split Samples Agonist_Treatment->Split Surface_Radioligand Incubate with Hydrophilic Radioligand (4°C) Split->Surface_Radioligand Sample A Total_Radioligand Incubate with Lipophilic Radioligand (37°C) Split->Total_Radioligand Sample B Wash_Surface Wash Surface_Radioligand->Wash_Surface Wash_Total Wash Total_Radioligand->Wash_Total Lyse_Surface Cell Lysis Wash_Surface->Lyse_Surface Lyse_Total Cell Lysis Wash_Total->Lyse_Total Count_Surface Scintillation Counting (Surface Receptors) Lyse_Surface->Count_Surface Count_Total Scintillation Counting (Total Receptors) Lyse_Total->Count_Total Analysis Calculate Percent Internalization Count_Surface->Analysis Count_Total->Analysis End End Analysis->End Fluorescence_Microscopy_Workflow Fluorescence Microscopy Workflow Start Start: Cells with fluorescent β2AR Agonist_Treatment Agonist Treatment (e.g., Protokylol) Start->Agonist_Treatment Imaging_Choice Live-cell Imaging or Fixation? Agonist_Treatment->Imaging_Choice Live_Imaging Time-lapse Fluorescence Microscopy Imaging_Choice->Live_Imaging Live Fixation Fix Cells at Different Time Points Imaging_Choice->Fixation Fixed Image_Acquisition Image Acquisition Live_Imaging->Image_Acquisition Staining Immunostaining for Endosomal Markers (optional) Fixation->Staining Staining->Image_Acquisition Image_Analysis Quantify Intracellular Fluorescence Image_Acquisition->Image_Analysis End End Image_Analysis->End

References

Comparing the desensitization profiles of beta-2 adrenoceptors after exposure to Protokylol hydrochloride and formoterol.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the desensitization profiles of beta-2 adrenoceptors (β2-AR) following exposure to two distinct agonists: Protokylol hydrochloride and Formoterol (B127741). While both compounds stimulate the β2-AR, their molecular characteristics and resulting cellular responses, particularly concerning receptor desensitization, are critical for understanding their therapeutic windows and potential for tachyphylaxis.

Disclaimer: Direct comparative experimental data on the desensitization profile of this compound is limited in the current scientific literature. Therefore, this comparison is based on the extensive data available for Formoterol and the inferred properties of this compound as a β2-AR agonist and a derivative of isoproterenol.

Executive Summary

Molecular and Pharmacological Profiles

ParameterThis compoundFormoterol
Drug Class Beta-adrenergic agonist, bronchodilator[1][2][3]Long-acting beta-2 adrenergic agonist (LABA)[4]
Chemical Relationship Derivative of isoproterenol[5]---
Binding Affinity (Kd) Data not available15.3 nM[1]
Intrinsic Efficacy Data not available; presumed to be a full agonist similar to isoproterenolHigh intrinsic efficacy; considered a full agonist[3]
Lipophilicity Data not availableModerately lipophilic

Note: The lack of available quantitative data for this compound is a significant gap in the literature, precluding a direct quantitative comparison of its desensitization profile with that of Formoterol.

Beta-2 Adrenoceptor Signaling and Desensitization Pathway

Activation of the β2-AR by an agonist, such as this compound or Formoterol, initiates a cascade of intracellular events. The canonical signaling pathway involves the coupling of the receptor to a stimulatory G protein (Gs), which in turn activates adenylyl cyclase to produce cyclic AMP (cAMP).[2] Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), resulting in the phosphorylation of various downstream targets that ultimately cause smooth muscle relaxation.[2]

Prolonged or repeated exposure to an agonist leads to desensitization, a process that dampens the cellular response to the agonist. This involves several key steps:

  • Phosphorylation: The agonist-occupied receptor is phosphorylated by G protein-coupled receptor kinases (GRKs) and PKA.

  • Arrestin Binding: Phosphorylated receptors are bound by β-arrestins, which sterically hinder further G protein coupling.

  • Internalization: The receptor-β-arrestin complex is targeted for internalization into endosomes.

  • Downregulation: Chronic agonist exposure can lead to the lysosomal degradation of internalized receptors or a decrease in the transcription of the receptor gene, resulting in a reduced total number of receptors.[2]

G_protein_signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_desensitization Desensitization Agonist Agonist B2-AR β2-AR Agonist->B2-AR Binds G_Protein Gs Protein B2-AR->G_Protein Activates GRK GRK B2-AR->GRK Phosphorylation AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., Relaxation) PKA->Response B-Arrestin β-Arrestin GRK->B-Arrestin Recruitment Internalization Internalization B-Arrestin->Internalization

Beta-2 Adrenergic Receptor Signaling and Desensitization Pathway.

Comparative Desensitization Data

Formoterol

Formoterol is a long-acting β2-agonist with high intrinsic efficacy, and its desensitization profile has been well-documented.

Desensitization ParameterExperimental Findings for Formoterol
Receptor Internalization Promotes receptor internalization into small vesicles.[3]
Receptor Downregulation Long-term (24h) incubation with Formoterol (10⁻⁶ M) can reduce β2-adrenoceptor density by approximately 49%.[1]
cAMP Accumulation Initially causes a robust increase in intracellular cAMP.[1] Following prolonged exposure, the ability of the receptor to generate cAMP in response to subsequent agonist challenge is significantly reduced.[4]
Functional Desensitization Long-term (24h) incubation with Formoterol (10⁻⁶ M) can abolish the subsequent ability of isoprenaline to inhibit histamine (B1213489) release in mast cells.[1]
This compound

As a derivative of the potent, non-selective β-agonist isoproterenol, it is hypothesized that this compound also induces significant receptor desensitization. Full agonists are known to be more effective at inducing receptor phosphorylation, β-arrestin recruitment, and subsequent internalization and downregulation compared to partial agonists. However, without specific experimental data, a quantitative comparison is not possible.

Desensitization ParameterExperimental Findings for this compound
Receptor Internalization Data not available
Receptor Downregulation Data not available
cAMP Accumulation Acutely increases intracellular cAMP levels as part of its primary mechanism of action.[2] Data on the effects of prolonged exposure are not available.
Functional Desensitization Data not available

Experimental Protocols

Detailed methodologies are crucial for interpreting and comparing experimental data. Below are outlines of common assays used to study β2-AR desensitization.

Radioligand Binding Assay for Receptor Downregulation

This assay quantifies the number of β2-adrenoceptors on the cell surface.

Protocol Outline:

  • Cell Culture and Treatment: Cells endogenously or recombinantly expressing β2-AR are cultured. One group of cells is treated with the agonist (e.g., this compound or Formoterol) for a specified duration (e.g., 24 hours), while a control group remains untreated.

  • Membrane Preparation: Cell membranes are isolated from both treated and control cells through homogenization and centrifugation.

  • Binding Reaction: The membranes are incubated with a radiolabeled antagonist (e.g., [¹²⁵I]iodocyanopindolol) at various concentrations to determine total binding. Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., propranolol).

  • Quantification: The amount of radioactivity bound to the membranes is measured using a gamma counter.

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The maximal binding capacity (Bmax), which represents the total number of receptors, is determined using Scatchard analysis. A decrease in Bmax in the agonist-treated group compared to the control group indicates receptor downregulation.[1]

cAMP Accumulation Assay

This functional assay measures the ability of the β2-AR to signal through the Gs-adenylyl cyclase pathway.

Protocol Outline:

  • Cell Culture and Pre-treatment: Cells expressing β2-AR are cultured. To measure desensitization, cells are pre-treated with the agonist of interest (this compound or Formoterol) for a defined period.

  • Phosphodiesterase Inhibition: A phosphodiesterase inhibitor (e.g., IBMX) is added to prevent the degradation of cAMP.

  • Agonist Challenge: The cells are then challenged with a β2-AR agonist (often a full agonist like isoproterenol) to stimulate cAMP production.

  • Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is quantified using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: The amount of cAMP produced in the pre-treated cells is compared to that in control cells that were not pre-exposed to the agonist. A reduced cAMP response in the pre-treated group indicates functional desensitization.[4]

experimental_workflow cluster_downregulation Radioligand Binding Assay (Downregulation) cluster_functional cAMP Accumulation Assay (Functional Desensitization) D1 Cell Culture with β2-AR D2 Agonist Treatment (Protokylol or Formoterol) D1->D2 D3 Membrane Preparation D2->D3 D4 Incubation with Radiolabeled Antagonist D3->D4 D5 Quantify Radioactivity D4->D5 D6 Calculate Bmax D5->D6 F1 Cell Culture with β2-AR F2 Agonist Pre-treatment F1->F2 F3 Add PDE Inhibitor F2->F3 F4 Agonist Challenge F3->F4 F5 Cell Lysis & cAMP Measurement F4->F5 F6 Compare cAMP Levels F5->F6

Comparative Experimental Workflow.

Conclusion

The desensitization profile of a β2-AR agonist is a critical determinant of its long-term therapeutic efficacy. Formoterol, as a well-characterized long-acting β2-agonist with high intrinsic efficacy, induces significant receptor desensitization through both functional uncoupling and receptor downregulation. While this compound is known to be a β2-AR agonist and is likely to induce desensitization, a lack of publicly available, direct experimental data prevents a definitive quantitative comparison. Future in vitro studies investigating the binding affinity, intrinsic efficacy, and long-term effects of this compound on β2-AR expression and function are necessary to fully elucidate its desensitization profile and allow for a direct comparison with newer agents like Formoterol. Such studies would be invaluable for the rational design and development of novel β2-AR agonists with optimized therapeutic profiles.

References

Safety Operating Guide

Comprehensive Safety and Handling Guide for Protokylol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for Protokylol hydrochloride, including operational and disposal plans.

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. Although not classified as a hazardous substance, adherence to standard laboratory safety protocols is recommended.

Recommended PPE:

  • Eye Protection: Safety glasses or goggles should be worn to protect the eyes from potential splashes or dust particles.[1][2][3]

  • Hand Protection: Wear suitable chemical-resistant gloves. Nitrile gloves are a common and effective choice.[3]

  • Body Protection: A laboratory coat or a long-sleeved gown should be worn to protect the skin.[2] For activities with a higher risk of splashes or spills, consider additional protective clothing.

  • Respiratory Protection: In situations where dust or aerosols may be generated, a dust respirator or an approved mask should be used.[1][4] Work should ideally be conducted in a well-ventilated area or under a chemical fume hood.[1][5]

Operational Plans: Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

Handling:

  • Avoid direct contact with the skin, eyes, and clothing.[5]

  • Prevent the formation of dust and aerosols.[5]

  • Ensure adequate ventilation in the handling area.[5]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[4]

  • Wash hands thoroughly after handling.[4]

Storage:

This compound should be stored in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[5] Specific storage conditions are crucial for maintaining its stability.

Storage ConditionDuration
Powder
-20°C3 years
4°C2 years
In Solvent
-80°C1 year
-20°C1 month

Data sourced from MedChemExpress and Selleck Chemicals Safety Data Sheets.

Accidental Release Measures

In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.

Spill Response Protocol:

  • Evacuate: Evacuate non-essential personnel from the spill area.[5]

  • Ventilate: Ensure the area is well-ventilated.[5]

  • Contain: Prevent the spill from spreading and keep it away from drains and water courses.[5]

  • Absorb: For liquid spills, use an inert, absorbent material such as diatomite or universal binders to absorb the solution.[5] For solid spills, carefully sweep up the material.

  • Decontaminate: Clean the spill area and any contaminated surfaces with alcohol.[5]

  • Dispose: Collect all contaminated materials in a sealed container for proper disposal.[5]

Spill_Response_Workflow cluster_spill This compound Spill Occurs cluster_response Immediate Response Actions cluster_cleanup Containment and Cleanup cluster_disposal Final Disposal Spill Spill Detected Evacuate Evacuate Area Spill->Evacuate Assess Situation Ventilate Ensure Ventilation Evacuate->Ventilate PPE Don Appropriate PPE Ventilate->PPE Contain Contain Spill PPE->Contain Absorb Absorb/Sweep Up Material Contain->Absorb Decontaminate Decontaminate Surfaces Absorb->Decontaminate Collect Collect Contaminated Waste Decontaminate->Collect Dispose Dispose According to Regulations Collect->Dispose

Caption: Workflow for responding to a this compound spill.

Disposal Plans

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure compliance with regulations.

  • Unused Product: Unused or expired medicine should ideally be taken to a drug take-back location.[6][7] If a take-back program is not available, the product can be disposed of in the trash by following these steps:

    • Remove the substance from its original container.[8]

    • Mix it with an undesirable substance like used coffee grounds or cat litter. Do not crush tablets or capsules.[6][8]

    • Place the mixture in a sealed plastic bag or other container to prevent leakage.[6][7]

    • Dispose of the container in the household trash.[7]

  • Empty Containers: Before disposing of empty containers, scratch out all personal and identifying information from the label.[6][7] The empty container can then be discarded in the regular trash.[9]

  • Contaminated Materials: Any materials used to clean up spills, such as absorbent pads or gloves, should be placed in a sealed container and disposed of as hazardous waste according to local, state, and federal regulations.[10] It is recommended to consult with your institution's environmental health and safety (EHS) department for specific guidance.[9]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Protokylol hydrochloride
Reactant of Route 2
Protokylol hydrochloride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。